molecular formula C18H12ClF3N4O4 B1662383 Delafloxacin CAS No. 189279-58-1

Delafloxacin

货号: B1662383
CAS 编号: 189279-58-1
分子量: 440.8 g/mol
InChI 键: DYDCPNMLZGFQTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Delafloxacin is a fluoroquinolone antibiotic which has been used in trials studying the treatment and basic science of Gonorrhea, Hepatic Impairment, Bacterial Skin Diseases, Skin Structure Infections, and Community Acquired Pneumonia, among others. It was approved in June 2017 under the trade name Baxdela for use in the treatment of acute bacterial skin and skin structure infections.
This compound is a Fluoroquinolone Antibacterial.
This compound is a fourth generation fluoroquinolone with expanded activity against gram-positive bacteria as well as atypical pathogens. This compound has been linked to mild ALT elevations during therapy, but has yet to be linked to instances of idiosyncratic acute liver injury with symptoms and jaundice as have been described with other fluoroquinolones.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2017 and is indicated for bacterial disease and skin disease and has 5 investigational indications. This drug has a black box warning from the FDA.
a fluoroquinolone anti-infective agent
structure in first source
See also: this compound Meglumine (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N4O4/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDCPNMLZGFQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172331
Record name Delafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189279-58-1
Record name Delafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189279-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delafloxacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189279581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11943
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Delafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6315412YVF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Delafloxacin's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delafloxacin is a novel anionic fluoroquinolone demonstrating potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique chemical structure and dual-targeting mechanism of action contribute to its enhanced efficacy and lower potential for resistance development compared to other fluoroquinolones. This technical guide provides an in-depth exploration of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

This compound exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[4][5] Unlike many other fluoroquinolones that exhibit preferential activity against either DNA gyrase (in Gram-negative bacteria) or topoisomerase IV (in Gram-positive bacteria), this compound demonstrates a balanced, equipotent inhibition of both enzymes in Gram-positive pathogens.[6][7][8] This dual-targeting is a key factor in its potent activity and is believed to contribute to a lower frequency of resistance selection.[9]

The process of inhibition involves the following key steps:

  • Enzyme-DNA Complex Formation: DNA gyrase and topoisomerase IV create transient double-strand breaks in the bacterial DNA to allow for topological changes, such as supercoiling, decatenation, and unknotting.

  • This compound Binding and Ternary Complex Stabilization: this compound intercalates into the DNA at the site of the break and binds to the enzyme-DNA complex.[10][11] This stabilizes the "cleavage complex," preventing the re-ligation of the broken DNA strands.[12]

  • Inhibition of DNA Synthesis and Cell Death: The stabilized ternary complex blocks the progression of the replication fork and transcription machinery, leading to a cascade of events that ultimately results in bacterial cell death.[4][13]

X-ray crystallography studies of this compound with Streptococcus pneumoniae topoisomerase IV have revealed that two Mg2+-chelated this compound molecules intercalate at the DNA cleavage site in an unusual conformation. This specific binding is thought to enhance its intrinsic target affinity and contribute to its activity against quinolone-resistant bacteria.[10][11][14]

This compound Mechanism of Action cluster_replication Bacterial DNA Replication cluster_inhibition This compound Inhibition DNA_Replication DNA Replication Fork Supercoiled_DNA Positive Supercoils DNA_Replication->Supercoiled_DNA unwinding Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA relaxation DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA->DNA_Gyrase target for Catenated_Chromosomes Interlinked Daughter Chromosomes Relaxed_DNA->Catenated_Chromosomes replication Decatenated_Chromosomes Separated Daughter Chromosomes Catenated_Chromosomes->Decatenated_Chromosomes decatenation Topo_IV Topoisomerase IV (ParC/ParE) Catenated_Chromosomes->Topo_IV target for This compound This compound This compound->DNA_Gyrase binds to This compound->Topo_IV binds to Ternary_Complex_Gyrase Stabilized Gyrase-DNA- This compound Complex DNA_Gyrase->Ternary_Complex_Gyrase forms Ternary_Complex_TopoIV Stabilized Topo IV-DNA- This compound Complex Topo_IV->Ternary_Complex_TopoIV forms DNA_Damage DNA Double-Strand Breaks Ternary_Complex_Gyrase->DNA_Damage leads to Ternary_Complex_TopoIV->DNA_Damage leads to Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death results in

Caption: Dual-targeting mechanism of this compound.

Enhanced Activity in Acidic Environments

A distinguishing feature of this compound is its enhanced bactericidal activity in acidic environments, a condition often found at sites of infection such as skin and soft tissue abscesses.[4][5] Unlike zwitterionic fluoroquinolones, which can become protonated and less active at low pH, this compound is an anionic molecule that remains largely uncharged in acidic conditions. This facilitates its passage across the bacterial cell membrane. Once inside the neutral cytoplasm of the bacterium, this compound becomes ionized, effectively trapping it within the cell and leading to higher intracellular concentrations.

Quantitative In Vitro Activity

This compound demonstrates potent in vitro activity against a wide range of Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and comparator fluoroquinolones against key Gram-positive bacteria. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: this compound Activity against Staphylococcus species

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus aureus (all)This compound0.0080.25[15][16]
Levofloxacin>4>4[6]
Moxifloxacin8.08.0[4]
S. aureus (MRSA)This compound0.120.25-0.5[15]
Levofloxacin8.0>16[4]
Staphylococcus epidermidisThis compound0.0940.38[17]
Levofloxacin--
Ofloxacin--
Moxifloxacin--

Table 2: this compound Activity against Streptococcus species

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Streptococcus pneumoniaeThis compound0.0080.015[15]
Levofloxacin11[15]
Moxifloxacin≤0.120.25[15]
Streptococcus pyogenesThis compound0.0160.03[16]
Streptococcus agalactiaeThis compound--[9]
Viridans Group StreptococciThis compound0.0150.06[15]
Ciprofloxacin42[18]
Levofloxacin-1[18]

Table 3: this compound Activity against Enterococcus and other Gram-Positive Species

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Enterococcus faecalisThis compound0.06-0.121[15][16]
Levofloxacin--
Enterococcus faeciumThis compound>4>4[15]
Listeria monocytogenesThis compound≤0.030.06[10][11]
Ciprofloxacin0.251[11]
Levofloxacin0.251[11]
Corynebacterium spp.This compound0.062-4[1][10][11]
Ciprofloxacin0.2516[10][11]
Levofloxacin0.2532[10][11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[6][7][12][15][16][19][20][21][22][23]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include growth control (broth and inoculum) and sterility control (broth only) wells. Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Broth Microdilution Workflow Start Start Prepare_Drug Prepare Serial Dilutions of this compound in 96-well Plate Start->Prepare_Drug Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Drug->Prepare_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20h Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End Enzyme Inhibition Assay Workflow Start Start Prepare_Components Prepare Enzyme (Gyrase/Topo IV), DNA Substrate, and this compound Dilutions Start->Prepare_Components Incubate Incubate Reaction Mixtures at Optimal Temperature Prepare_Components->Incubate Analyze Analyze Products by Agarose Gel Electrophoresis Incubate->Analyze Determine_Inhibition Determine IC50 (Concentration for 50% Inhibition) Analyze->Determine_Inhibition End End Determine_Inhibition->End

References

The Anionic Advantage: A Technical Guide to the Unique Chemical Properties of Delafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the unique chemical properties of anionic fluoroquinolones, with a primary focus on Delafloxacin. We delve into its distinct chemical structure, mechanism of action, and the resulting clinical advantages, particularly its enhanced potency in acidic environments. This document provides a comprehensive overview supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Unique Chemical Profile of this compound

This compound (brand name Baxdela) is a fourth-generation fluoroquinolone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[1][2][3] Its chemical structure, 1-(6-amino-3,5-difluoro-2-pyridinyl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, distinguishes it from other fluoroquinolones.[4][5] Unlike the zwitterionic nature of most fluoroquinolones, this compound possesses an anionic character due to the lack of a strongly basic group at the C-7 position.[1][5] This unique feature, combined with a heteroaromatic substitution at the N-1 position and a chlorine atom at the C-8 position, contributes to its distinct physicochemical properties and potent antibacterial activity.[5]

Physicochemical Properties

The anionic nature of this compound is a key determinant of its behavior in different physiological environments. Its pKa of approximately 5.4 means that at neutral pH (7.4), it exists predominantly in its anionic form, while in acidic environments (pH 5.5), the uncharged, neutral form becomes more prevalent.[5][6][7] This property is crucial for its enhanced activity in acidic infection sites.

PropertyThis compoundCiprofloxacinLevofloxacinMoxifloxacin
Chemical Structure AnionicZwitterionicZwitterionicZwitterionic
Molecular Formula C18H12ClF3N4O4C17H18FN3O3C18H20FN3O4C21H24FN3O4
Molecular Weight ( g/mol ) 440.8[4]331.3361.4401.4
pKa ~5.4[5]~6.1, 8.7~6.0, 8.1~6.3, 9.4
Plasma Protein Binding ~84%[8]20-40%~30%~50%
Bioavailability (Oral) ~58.8%[8]~70%~99%~90%

Table 1: Comparative Physicochemical Properties of this compound and Other Fluoroquinolones.

Mechanism of Action: Dual Targeting and Enhanced Intracellular Accumulation

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[4][5][9][10] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[8][9] By forming a stable complex with the enzyme-DNA complex, this compound traps the enzymes, leading to double-stranded DNA breaks and subsequent cell death.[10]

A key differentiator for this compound is its balanced, dual-targeting of both DNA gyrase and topoisomerase IV.[5][10] This contrasts with many other fluoroquinolones that show a preference for one enzyme over the other. This dual-targeting is thought to contribute to a lower propensity for the development of bacterial resistance, as mutations in both target enzymes would be required for significant resistance to emerge.[9]

Delafloxacin_Mechanism_of_Action This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) BacterialCell->DNA_Gyrase Topoisomerase_IV Topoisomerase IV BacterialCell->Topoisomerase_IV DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Inhibits Topoisomerase_IV->DNA_Replication Inhibits Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.

Enhanced Activity in Acidic Environments

The anionic nature of this compound is directly linked to its enhanced antibacterial activity in acidic environments, a feature not observed with zwitterionic fluoroquinolones.[5][11] In acidic conditions (e.g., abscesses, biofilms, and within phagocytic cells), the uncharged form of this compound predominates, facilitating its passage across bacterial cell membranes.[5] Once inside the more neutral cytoplasm of the bacterium, this compound reverts to its charged, anionic form, effectively trapping it within the cell and leading to higher intracellular concentrations.[5][12] This results in a significant reduction in the minimum inhibitory concentrations (MICs) of this compound at acidic pH compared to neutral pH.[5][11] Studies have shown a 2- to 32-fold reduction in MICs in acidic environments.[5]

Delafloxacin_pH_Dependent_Activity cluster_extracellular Extracellular Environment cluster_bacterial_cell Bacterial Cell Acidic Acidic pH (e.g., 5.5) Delafloxacin_Uncharged This compound (Uncharged) Acidic->Delafloxacin_Uncharged Promotes Neutral Neutral pH (e.g., 7.4) Delafloxacin_Charged This compound (Anionic) Neutral->Delafloxacin_Charged Predominates Intracellular Intracellular pH (Neutral) Intracellular->Delafloxacin_Charged Reverts to Low_Accumulation Low Intracellular Accumulation Intracellular->Low_Accumulation Delafloxacin_Uncharged->Intracellular Enhanced Penetration Delafloxacin_Charged->Intracellular Reduced Penetration High_Accumulation High Intracellular Accumulation Delafloxacin_Charged->High_Accumulation Trapped

Caption: pH-dependent intracellular accumulation of this compound.

Quantitative Antibacterial Activity

This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][13] Its activity is often superior to that of other fluoroquinolones, particularly against Gram-positive organisms.

OrganismThis compound MIC50/90 (μg/mL)Ciprofloxacin MIC50/90 (μg/mL)Levofloxacin MIC50/90 (μg/mL)Moxifloxacin MIC50/90 (μg/mL)
Staphylococcus aureus
Methicillin-Susceptible (MSSA)≤0.004 / 0.03[10]0.25 / 0.50.25 / 0.50.06 / 0.12
Methicillin-Resistant (MRSA)0.06 / 0.25[9]>2 / >2>4 / >40.5 / 2
Streptococcus pneumoniae 0.008 / 0.015[14]1 / 21 / 1≤0.12 / 0.25[14]
Escherichia coli 0.06 / 4[14]≤0.03 / >20.06 / >40.06 / 1
Pseudomonas aeruginosa 0.25 / >4[15]0.25 / >4[15]0.5 / >82 / 8
Enterococcus faecalis 0.06 / 1[14]0.5 / 21 / 40.5 / 2

Table 2: Comparative In Vitro Activity (MIC50/90) of this compound and Other Fluoroquinolones. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Activity in Acidic vs. Neutral pH
OrganismpHThis compound MIC (μg/mL)Moxifloxacin MIC (μg/mL)
S. aureus 7.40.0080.06
5.5≤0.0010.25
E. coli 7.381
5.0264

Table 3: Effect of pH on the Minimum Inhibitory Concentration (MIC) of this compound and Moxifloxacin. [15][16]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the properties of anionic fluoroquinolones like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Protocol: Broth Microdilution Method

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the fluoroquinolone in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

MIC_Determination_Workflow Start Start Prep_Antibiotic Prepare Serial Dilutions of Fluoroquinolone Start->Prep_Antibiotic Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Antibiotic->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

DNA Gyrase and Topoisomerase IV Inhibition Assay

These assays measure the ability of a compound to inhibit the enzymatic activity of DNA gyrase (supercoiling) and topoisomerase IV (decatenation).

Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and the appropriate buffer.

  • Enzyme and Inhibitor Addition: Add a defined amount of DNA gyrase enzyme to the reaction mixture. For inhibitor testing, add varying concentrations of the fluoroquinolone.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

  • Reaction Termination and Analysis: Stop the reaction by adding a stop buffer containing a DNA loading dye. Analyze the DNA products by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control without the inhibitor.

Protocol: Topoisomerase IV Decatenation Assay

  • Reaction Mixture: Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), ATP, and the appropriate buffer.

  • Enzyme and Inhibitor Addition: Add a defined amount of topoisomerase IV enzyme to the reaction mixture. For inhibitor testing, add varying concentrations of the fluoroquinolone.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the decatenation reaction.

  • Reaction Termination and Analysis: Stop the reaction and analyze the DNA products by agarose gel electrophoresis. The inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and a persistence of the catenated kDNA network.

Assessment of Antibacterial Activity in Acidic Environments

This experiment evaluates the effect of pH on the antibacterial potency of the fluoroquinolone.

Protocol: MIC Determination at Different pH

  • Media Preparation: Prepare cation-adjusted Mueller-Hinton broth at different pH values (e.g., pH 7.4, 6.5, and 5.5) using appropriate buffers (e.g., MES for acidic pH, HEPES for neutral pH).

  • MIC Determination: Perform the broth microdilution MIC assay as described in section 4.1, using the broth prepared at different pH values.

  • Comparison: Compare the MIC values obtained at each pH to determine the effect of acidity on the drug's potency.

Biofilm Eradication Assay

This assay determines the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Protocol: MBEC (Minimum Biofilm Eradication Concentration) Assay

  • Biofilm Formation: Grow bacterial biofilms on a 96-peg lid (e.g., Calgary Biofilm Device) by incubating the lid in a 96-well plate containing a bacterial suspension in a suitable growth medium for 24-48 hours.

  • Antibiotic Challenge: Rinse the peg lid with saline to remove planktonic cells. Place the peg lid into a 96-well plate containing serial dilutions of the fluoroquinolone and incubate for a specified period (e.g., 24 hours).

  • Recovery and Viability Assessment: After the antibiotic challenge, rinse the peg lid again and place it in a new 96-well plate containing fresh growth medium. Sonicate the plate to dislodge the biofilm bacteria from the pegs. Incubate the recovery plate for 24 hours.

  • MBEC Determination: The MBEC is the lowest concentration of the antimicrobial agent that prevents the regrowth of bacteria from the treated biofilm, as determined by the absence of turbidity in the recovery plate wells.

Conclusion

This compound represents a significant advancement in the fluoroquinolone class of antibiotics. Its unique anionic chemical structure confers distinct properties, most notably its enhanced bactericidal activity in acidic environments. The balanced dual-targeting of DNA gyrase and topoisomerase IV contributes to its potent activity against a broad spectrum of pathogens, including resistant strains like MRSA, and may reduce the likelihood of resistance development. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the unique advantages of anionic fluoroquinolones. As the challenge of antimicrobial resistance continues to grow, the novel chemical properties of molecules like this compound provide a promising avenue for the development of more effective antibacterial therapies.

References

Delafloxacin's Dual Targeting of DNA Gyrase and Topoisomerase IV: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delafloxacin is a novel anionic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A key characteristic of this compound is its dual targeting of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination, making them validated targets for antibacterial agents.[4][5] This technical guide provides an in-depth analysis of this compound's binding affinity for these two enzymes, detailing the experimental methodologies used to determine these interactions and the downstream consequences of their inhibition.

This compound's chemical structure, which includes a 3,5-difluoro-2-pyridinyl substituent at the N-1 position and a chlorine atom at the C-8 position, contributes to its potent activity and unique properties, such as enhanced efficacy in acidic environments.[1][5] Unlike many other fluoroquinolones that exhibit a preferential affinity for either DNA gyrase (predominantly in Gram-negative bacteria) or topoisomerase IV (predominantly in Gram-positive bacteria), this compound is reported to have a more balanced and potent inhibitory profile against both enzymes.[2][5] This dual-targeting mechanism is believed to contribute to its broad spectrum of activity and a lower propensity for the development of resistance.[1][6]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

This compound exerts its bactericidal effect by inhibiting the catalytic activity of DNA gyrase and topoisomerase IV. These enzymes modulate DNA topology through a process of transient double-stranded DNA cleavage, strand passage, and subsequent re-ligation. This compound stabilizes the covalent complex formed between the enzyme and the cleaved DNA, known as the cleavage complex.[3][7] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which ultimately triggers a cascade of events culminating in bacterial cell death.[1]

dot

This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits Cleavage_Complex_Gyrase Stabilized Gyrase- DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex_Gyrase Forms Cleavage_Complex_TopoIV Stabilized Topo IV- DNA Cleavage Complex Topo_IV->Cleavage_Complex_TopoIV Forms DS_Breaks Double-Strand DNA Breaks Cleavage_Complex_Gyrase->DS_Breaks Cleavage_Complex_TopoIV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to

Caption: this compound's mechanism of action.

Target Binding Affinity: Quantitative Analysis

The binding affinity of this compound for DNA gyrase and topoisomerase IV has been evaluated in various bacterial species. While a comprehensive dataset of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound is still emerging in the public literature, existing studies provide valuable insights into its potent and balanced activity.

For Streptococcus pneumoniae, this compound has been shown to trap the cleavage complex of topoisomerase IV approximately 10 to 20 times more efficiently than that of DNA gyrase.[8][9] This suggests a preferential, though not exclusive, targeting of topoisomerase IV in this Gram-positive pathogen.

In contrast, information from the U.S. Food and Drug Administration (FDA) suggests that in Gram-positive organisms like Staphylococcus aureus, this compound inhibits DNA gyrase slightly more than topoisomerase IV, while in Gram-negative organisms such as Escherichia coli, the inhibition is nearly equivalent. This highlights the species-specific nature of this compound's target preference.

The following table summarizes available data and provides context by including IC50 values for other fluoroquinolones against S. aureus enzymes.

AntibioticTarget EnzymeBacterial SpeciesIC50 (µg/mL)
This compoundDNA GyraseS. aureusData not available
This compoundTopoisomerase IVS. aureusData not available
CiprofloxacinDNA GyraseS. aureus12.0
CiprofloxacinTopoisomerase IVS. aureus2.12
LevofloxacinDNA GyraseS. aureus25.1
LevofloxacinTopoisomerase IVS. aureus4.45
MoxifloxacinDNA GyraseS. aureus1.83
MoxifloxacinTopoisomerase IVS. aureus3.16

Data for ciprofloxacin, levofloxacin, and moxifloxacin are from a study on S. aureus.[10]

Experimental Protocols

The determination of this compound's binding affinity and inhibitory activity against DNA gyrase and topoisomerase IV relies on a variety of biochemical assays. The following are detailed methodologies for key experiments.

DNA Cleavage Assay

This assay measures the ability of this compound to stabilize the enzyme-DNA cleavage complex, resulting in the linearization of plasmid DNA.

Materials:

  • Purified DNA gyrase or topoisomerase IV (subunits A/C and B/E)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Cleavage Buffer (e.g., 40 mM Tris-HCl pH 7.5, 6 mM MgCl₂, 10 mM DTT, 200 mM potassium glutamate, 50 µg/mL bovine serum albumin)

  • This compound stock solution

  • Sodium dodecyl sulfate (SDS) solution (e.g., 10%)

  • Proteinase K solution

  • Agarose gel (e.g., 1%)

  • Gel electrophoresis buffer (e.g., TBE or TAE)

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • Prepare reaction mixtures on ice. To each tube, add the cleavage buffer, supercoiled plasmid DNA (e.g., 0.4 µg), and the desired concentration of this compound.

  • Initiate the reaction by adding the reconstituted DNA gyrase or topoisomerase IV enzyme (e.g., 0.45 µg of subunit A/C and 1 µg of subunit B/E).

  • Incubate the reactions at 37°C for 60 minutes.

  • Terminate the reactions by adding SDS to a final concentration of 1% and proteinase K, followed by a further incubation at 37°C for 15-30 minutes to digest the protein.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • The amount of linear DNA is quantified to determine the extent of cleavage complex stabilization.

dot

cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Reaction Termination & Digestion cluster_3 Analysis Plasmid DNA Plasmid DNA Incubate_37C Incubate 37°C, 60 min Plasmid DNA->Incubate_37C Buffer Buffer Buffer->Incubate_37C This compound This compound This compound->Incubate_37C Enzyme Enzyme Enzyme->Incubate_37C Add_SDS_PK Add SDS & Proteinase K Incubate_37C->Add_SDS_PK Incubate_37C_2 Incubate 37°C, 15-30 min Add_SDS_PK->Incubate_37C_2 Gel_Electrophoresis Agarose Gel Electrophoresis Incubate_37C_2->Gel_Electrophoresis Visualize_Quantify Visualize & Quantify Linear DNA Gel_Electrophoresis->Visualize_Quantify

Caption: Experimental workflow for the DNA cleavage assay.

DNA Supercoiling Inhibition Assay

This assay measures the ability of this compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Supercoiling Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • This compound stock solution

  • Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, with a tracking dye)

  • Agarose gel and electrophoresis system

Procedure:

  • Prepare reaction mixtures on ice, containing the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reactions by adding the stop solution.

  • Analyze the products by agarose gel electrophoresis to separate relaxed and supercoiled DNA.

  • The inhibition of supercoiling is determined by the reduction in the amount of supercoiled DNA compared to the no-drug control.

ATPase Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of the GyrB subunit of DNA gyrase, which is essential for the supercoiling reaction.

Materials:

  • Purified DNA gyrase

  • Linear or relaxed circular DNA

  • ATPase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 6 mM MgCl₂, 1 mM EDTA)

  • ATP

  • A system to detect ATP hydrolysis (e.g., a coupled enzyme assay with pyruvate kinase and lactate dehydrogenase to monitor NADH oxidation, or a malachite green-based assay to detect inorganic phosphate).

  • This compound stock solution

Procedure:

  • Set up the reaction mixture containing the assay buffer, DNA, and the ATP detection system components.

  • Add varying concentrations of this compound.

  • Initiate the reaction by adding DNA gyrase and ATP.

  • Monitor the rate of ATP hydrolysis over time using a spectrophotometer or plate reader.

  • The inhibitory effect of this compound is determined by the reduction in the rate of ATP hydrolysis.

Signaling Pathways and Downstream Effects

The inhibition of DNA gyrase and topoisomerase IV by this compound leads to the accumulation of double-strand DNA breaks, which is a potent trigger for the bacterial SOS response. This is a global response to DNA damage that involves the induction of a number of genes involved in DNA repair and cell cycle control.

dot

This compound This compound Inhibition Inhibition of DNA Gyrase & Topoisomerase IV This compound->Inhibition DS_Breaks Double-Strand DNA Breaks Inhibition->DS_Breaks SOS_Response Induction of SOS Response DS_Breaks->SOS_Response Apoptosis_Like_Death Apoptosis-Like Cell Death DS_Breaks->Apoptosis_Like_Death Overwhelms repair, leading to DNA_Repair DNA Repair Mechanisms SOS_Response->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest SOS_Response->Cell_Cycle_Arrest

Caption: Downstream effects of this compound action.

If the DNA damage is too extensive to be repaired, the accumulation of double-strand breaks leads to the fragmentation of the bacterial chromosome and ultimately, programmed cell death.

Conclusion

This compound's potent and balanced dual-targeting of DNA gyrase and topoisomerase IV is a cornerstone of its broad-spectrum antibacterial activity and its potential to circumvent resistance mechanisms. The technical methodologies outlined in this guide provide a framework for the continued investigation of this compound's interactions with its targets and for the discovery and development of new topoisomerase inhibitors. Further research to generate a more comprehensive quantitative dataset of this compound's binding affinities across a wider range of clinically relevant bacteria will be invaluable for optimizing its therapeutic use and for understanding the nuances of its target preference.

References

The Genesis of Delafloxacin: A Technical Guide to its Initial Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delafloxacin is a fourth-generation fluoroquinolone antibiotic distinguished by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Marketed under the trade name Baxdela®, it has been approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP). This technical guide provides an in-depth exploration of the initial synthesis and discovery of this compound, offering detailed experimental protocols, quantitative data from early studies, and a timeline of its development. This compound was initially known by several development codes, including WQ-3034 by Wakunaga Pharmaceutical, and later as ABT-492 by Abbott Laboratories and RX-3341 by Rib-X Pharmaceuticals (which became Melinta Therapeutics).[1]

Initial Synthesis of this compound (ABT-492)

The initial large-scale synthesis of this compound, then identified as ABT-492, was notably detailed by researchers at Abbott Laboratories. The synthesis is a multi-step process commencing from 2,4,5-trifluorobenzoic acid. A key innovation in this synthesis was the chemoselective chlorination at the 8-position of a highly functionalized quinolone core.

Synthetic Pathway Overview

The following diagram outlines the key steps in the initial synthesis of this compound as developed by Abbott Laboratories.

G cluster_start Starting Material cluster_intermediate1 Quinolone Core Formation cluster_intermediate2 Functionalization cluster_intermediate3 Key Chlorination Step cluster_final Final Product 2,4,5-Trifluorobenzoic_Acid 2,4,5-Trifluorobenzoic Acid Intermediate_1 Formation of Acyl Chloride 2,4,5-Trifluorobenzoic_Acid->Intermediate_1 Thionyl Chloride Intermediate_2 Condensation with Diethyl Malonate Intermediate_1->Intermediate_2 Intermediate_3 Cyclization to form the Quinolone Core Intermediate_2->Intermediate_3 Lewis Acid Promoted Intermediate_4 Coupling with 6-amino-3,5-difluoro-2-pyridone Intermediate_3->Intermediate_4 Intermediate_6 Nucleophilic Aromatic Substitution with protected 3-hydroxyazetidine Intermediate_4->Intermediate_6 Intermediate_5 Protection of 3-hydroxyazetidine Intermediate_5->Intermediate_6 Intermediate_7 Selective Chlorination at C-8 Position Intermediate_6->Intermediate_7 N-Chlorosuccinimide (NCS) This compound This compound (ABT-492) Intermediate_7->this compound Deprotection

Caption: Synthetic Pathway of this compound (ABT-492).
Experimental Protocol: Synthesis of this compound (ABT-492)

The following protocol is a summary of the key steps described in the publication by Abbott Laboratories.

Step 1: Formation of the Quinolone Core

  • Acyl Chloride Formation: 2,4,5-Trifluorobenzoic acid is reacted with thionyl chloride in an appropriate solvent such as toluene to form the corresponding acyl chloride.

  • Condensation: The acyl chloride is then condensed with diethyl malonate in the presence of a base.

  • Cyclization: A Lewis acid-promoted cyclization is employed to form the quinolone heterocyclic core. This sequence can be performed in a one-pot, three-step process.

Step 2: Functionalization of the Quinolone Core

  • Coupling Reaction: The quinolone core is coupled with 6-amino-3,5-difluoro-2-pyridone.

  • Nucleophilic Aromatic Substitution: The resulting intermediate undergoes a nucleophilic aromatic substitution reaction with a protected form of 3-hydroxyazetidine.

Step 3: Selective Chlorination

  • Chlorination: A novel and critical step involves the chemoselective chlorination at the 8-position of the highly elaborated quinolone intermediate using N-chlorosuccinimide (NCS).

Step 4: Final Deprotection

  • Deprotection: The protecting group on the 3-hydroxyazetidine moiety is removed to yield the final product, this compound.

Discovery and Early Development

This compound was first synthesized by Wakunaga Pharmaceutical Co., Ltd. in Japan, where it was identified as WQ-3034. Subsequently, it was licensed to Abbott Laboratories for further development and was designated as ABT-492. Later, Rib-X Pharmaceuticals (which became Melinta Therapeutics) acquired the compound and continued its development under the code RX-3341.

Discovery Timeline and Lead Optimization

The discovery of this compound emerged from research programs focused on developing new fluoroquinolones with potent activity against resistant bacterial strains.

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Lead_Generation Lead Generation: Fluoroquinolone Analogs Screening Screening for Antibacterial Activity Lead_Generation->Screening Lead_Optimization Lead Optimization: Structure-Activity Relationship Studies Screening->Lead_Optimization Candidate_Selection Candidate Selection: WQ-3034 (this compound) Lead_Optimization->Candidate_Selection In_Vitro_Testing In Vitro Testing: MIC Determination, Mechanism of Action Candidate_Selection->In_Vitro_Testing In_Vivo_Testing In Vivo Testing: Animal Models of Infection, Pharmacokinetics In_Vitro_Testing->In_Vivo_Testing Phase_I Phase I Trials: Safety and Dosing In_Vivo_Testing->Phase_I Phase_II_III Phase II & III Trials: Efficacy and Safety Phase_I->Phase_II_III NDA_Approval NDA Approval Phase_II_III->NDA_Approval

Caption: this compound Discovery and Development Timeline.

While specific details of the initial screening funnel are proprietary, the selection of this compound was driven by its potent in vitro activity against a broad range of pathogens, including those resistant to other fluoroquinolones. The lead optimization process likely focused on enhancing its activity against Gram-positive bacteria, improving its pharmacokinetic profile, and minimizing potential side effects.

Early In Vitro Antibacterial Activity

Early in vitro studies of this compound (then ABT-492) demonstrated its potent antibacterial activity. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's efficacy.

Experimental Protocol: MIC Determination

The in vitro antibacterial activity of this compound was typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A diverse panel of clinical isolates of Gram-positive and Gram-negative bacteria were used.

  • Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Drug Dilution: this compound and comparator antibiotics were serially diluted in cation-adjusted Mueller-Hinton broth.

  • Incubation: The microdilution trays were inoculated with the bacterial suspensions and incubated at 35°C for 16-20 hours.

  • MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Summary of Early In Vitro Activity of this compound (ABT-492)

The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound against various bacterial species from early studies.

Bacterial SpeciesNumber of IsolatesThis compound MIC50 (μg/mL)This compound MIC90 (μg/mL)
Staphylococcus aureus (MSSA)Varies by study0.004 - 0.0080.008 - 0.015
Staphylococcus aureus (MRSA)Varies by study0.06 - 0.120.25 - 0.5
Streptococcus pneumoniaeVaries by study≤0.008 - 0.0150.015 - 0.03
Haemophilus influenzaeVaries by study≤0.004 - 0.008≤0.004 - 0.015
Escherichia coliVaries by study0.06 - 0.120.25 - 1
Pseudomonas aeruginosaVaries by study0.25 - 0.52 - 4
Klebsiella pneumoniaeVaries by study0.12 - 0.250.5 - 1

Preclinical Pharmacokinetics and Pharmacodynamics

Preclinical studies in animal models provided essential information on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, guiding dose selection for clinical trials.

Experimental Protocol: Murine Lung Infection Model

A common preclinical model to evaluate the efficacy of antibiotics for pneumonia is the neutropenic murine lung infection model.

  • Animal Model: Mice are rendered neutropenic by treatment with cyclophosphamide.

  • Infection: Mice are infected intranasally with a standardized inoculum of a respiratory pathogen (e.g., Streptococcus pneumoniae or Staphylococcus aureus).

  • Drug Administration: this compound is administered at various doses and dosing intervals.

  • Sample Collection: At specified time points, blood and lung tissue are collected to determine drug concentrations (pharmacokinetics) and bacterial burden (pharmacodynamics).

  • Data Analysis: The relationship between a PK/PD index (e.g., the ratio of the 24-hour area under the free drug concentration-time curve to the MIC, or fAUC/MIC) and the change in bacterial density is determined.

Summary of Preclinical Pharmacokinetic and Pharmacodynamic Parameters of this compound
ParameterValueAnimal Model
Pharmacokinetics
Oral Bioavailability~59%Human
Protein Binding~84%Human
Half-life (t1/2)~3.7 hours (single dose)Human
Pharmacodynamics (fAUC/MIC Targets for 1-log10 CFU reduction)
S. pneumoniae31.8Murine Lung Model
S. aureus (MRSA)24.7Murine Lung Model
K. pneumoniae9.6Murine Lung Model

Conclusion

The initial synthesis and discovery of this compound represent a significant advancement in the development of fluoroquinolone antibiotics. The innovative synthetic route developed by Abbott Laboratories enabled the efficient production of this complex molecule. The discovery process, originating at Wakunaga Pharmaceutical, successfully identified a compound with a potent and broad spectrum of antibacterial activity, particularly against challenging Gram-positive pathogens. The early in vitro and preclinical in vivo data provided a strong foundation for the successful clinical development and eventual approval of this compound as a valuable therapeutic option for bacterial infections. This technical guide has provided a comprehensive overview of these foundational aspects of this compound's journey from the laboratory to the clinic.

References

Delafloxacin's In Vitro Bactericidal and Bacteriostatic Profile: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro bactericidal and bacteriostatic properties of Delafloxacin, a novel anionic fluoroquinolone. This compound distinguishes itself through its potent activity against a broad spectrum of pathogens, including challenging methicillin-resistant Staphylococcus aureus (MRSA), and its efficacy in acidic environments often characteristic of infection sites.[1][2][3] This document summarizes key quantitative data, details common experimental methodologies, and visualizes workflows to offer a comprehensive resource for the scientific community.

Core Attributes of this compound

This compound exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[3][4][5] This balanced affinity is believed to contribute to a reduced potential for the development of resistance.[3][5] A notable characteristic of this compound is its anionic nature, which enhances its potency in acidic conditions.[1][3]

Quantitative In Vitro Activity

The in vitro potency of this compound is demonstrated by its low Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a wide array of clinically relevant bacteria.

Gram-Positive Bacteria

This compound demonstrates robust activity against Gram-positive organisms, including strains resistant to other fluoroquinolones.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MBC (µg/mL)Notes
Staphylococcus aureus (all)≤0.0080.25Potent activity against both MRSA and MSSA.[6][7]
Staphylococcus aureus (MRSA)0.120.250.008 - 8Includes levofloxacin-susceptible and -resistant strains.[6][8]
Coagulase-Negative Staphylococci0.060.5[8]
Streptococcus pneumoniae0.0080.015Highly potent, including against levofloxacin-resistant isolates.[1][9]
Beta-hemolytic Streptococci0.03[8]
Viridans group Streptococci0.03[8]
Enterococcus faecalis0.121[10]
Gram-Negative Bacteria

This compound's activity against Gram-negative bacteria is also significant, although MIC values can be higher compared to those for Gram-positive cocci.

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Notes
Pseudomonas aeruginosa0.251-4At least 4-fold more potent than other tested fluoroquinolones.[7]
Enterobacter cloacae0.03Activity comparable to ciprofloxacin.[7]
Klebsiella pneumoniae>4Lower activity compared to some other Enterobacterales.[7]
Haemophilus influenzae≤0.004[11]
Moraxella catarrhalis0.008[11]
Enterobacteriaceae (overall)0.124[10]
Anaerobic Bacteria

This compound has demonstrated notable in vitro activity against a range of anaerobic bacteria.

Table 3: In Vitro Activity of this compound against Anaerobic Bacteria

OrganismMIC Range (µg/mL)MIC₉₀ (µg/mL)Notes
Bacteroides fragilis0.125Potent activity observed.[11]
Gram-positive anaerobesLower MICs compared to many other antibiotics.[12]
Gram-negative anaerobes[12]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized and validated methodologies.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

1. Broth Microdilution Method (CLSI Guidelines):

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a saline or broth solution to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: this compound and comparator agents are prepared in a two-fold serial dilution series in cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae, the broth is often supplemented with lysed horse blood.[1]

  • Incubation: Microtiter plates containing the bacterial inoculum and antimicrobial dilutions are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • MBC Determination: To determine the MBC, an aliquot (typically 10-100 µL) from each well showing no visible growth in the MIC test is subcultured onto an antibiotic-free agar plate. The plates are incubated for 18-24 hours. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[13]

2. Agar Dilution Method (for Anaerobes):

  • This method is frequently used for anaerobic bacteria and follows CLSI guidelines (M11).

  • Serial dilutions of the antimicrobial agents are incorporated into molten agar, which is then poured into petri dishes.

  • Standardized bacterial suspensions are inoculated onto the surface of the agar plates.

  • Plates are incubated under anaerobic conditions, and the MIC is read as the lowest drug concentration that prevents colony formation.[14]

Time-Kill Assays

Time-kill assays provide insights into the pharmacodynamics and bactericidal or bacteriostatic nature of an antimicrobial agent over time.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for MIC testing.

  • Experimental Setup: The bacterial suspension is added to flasks containing broth with various concentrations of this compound (e.g., 1x, 4x, 8x MIC). A growth control flask without the antibiotic is always included.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each flask, serially diluted, and plated onto antibiotic-free agar.

  • Data Analysis: After incubation, the number of viable colonies (CFU/mL) is determined for each time point and concentration. The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15][16][17]

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental workflows described above.

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination A Prepare Standardized Bacterial Inoculum C Inoculate Microtiter Plate Wells A->C B Perform Serial Dilution of this compound B->C D Incubate at 35-37°C for 16-20 hours C->D E Read Lowest Concentration with No Visible Growth (MIC) D->E F Subculture from Wells with No Visible Growth E->F Proceed from MIC results G Incubate Agar Plates for 18-24 hours F->G H Determine Lowest Concentration with ≥99.9% Killing (MBC) G->H

Caption: Workflow for MIC and MBC Determination.

Time_Kill_Assay_Workflow A Prepare Standardized Bacterial Inoculum B Add Inoculum to Broth with Various this compound Concentrations (e.g., 0x, 1x, 4x, 8x MIC) A->B C Incubate Cultures B->C D Collect Aliquots at Specific Time Points C->D 0, 2, 4, 6, 24h E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Viable Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time to Determine Killing Kinetics F->G

Caption: Time-Kill Assay Experimental Workflow.

Conclusion

The in vitro data robustly support this compound's classification as a potent bactericidal agent against a wide range of clinically significant pathogens. Its efficacy against resistant phenotypes, particularly MRSA, and its enhanced activity in acidic environments highlight its potential as a valuable therapeutic option. The standardized methodologies outlined provide a framework for the continued evaluation and comparison of this compound's antimicrobial properties. This technical guide serves as a foundational resource for researchers and professionals engaged in the study and development of novel antimicrobial agents.

References

A Deep Dive into Delafloxacin: A Comparative Analysis of Oral and Intravenous Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the anionic fluoroquinolone delafloxacin, with a specific focus on comparing its oral and intravenous formulations. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Introduction

This compound is a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its availability in both intravenous (IV) and oral formulations provides flexibility in clinical practice, allowing for a transition from parenteral to oral therapy.[2] Understanding the comparative pharmacokinetics and pharmacodynamics of these two routes of administration is crucial for optimizing dosing strategies and ensuring therapeutic efficacy.

Pharmacokinetics: Oral vs. Intravenous Administration

The pharmacokinetic profile of this compound has been well-characterized in healthy volunteers and patient populations.[3][4] The total systemic exposure to 300 mg IV and 450 mg oral this compound is comparable, supporting the switch between the two formulations.[4]

Table 1: Single-Dose Pharmacokinetic Parameters of this compound (Oral vs. Intravenous)
Parameter450 mg Oral300 mg Intravenous
Cmax (µg/mL) 4.938.2 - 11.0
Tmax (h) 1.0 - 2.5[5]1.0 (end of 1-hour infusion)[5]
AUC0-∞ (µg·h/mL) 25.822.6 - 23.6[6]
Bioavailability (%) 58.8[7]N/A
Half-life (h) 4.2 - 8.53.7
Protein Binding (%) 8484
Volume of Distribution (L) N/A30 - 48

Data compiled from multiple sources.[4][5][6][7][8]

Table 2: Excretion of this compound (Oral vs. Intravenous)
Route of Excretion450 mg Oral300 mg Intravenous
Urine (%) 50.264.5
Feces (%) 47.728.4

Data from a study on the disposition of this compound.[8]

Pharmacodynamics: Mechanism of Action and Antimicrobial Activity

This compound exhibits concentration-dependent bactericidal activity.[9] Its primary pharmacodynamic index is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[10]

Mechanism of Action

This compound's antibacterial effect is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][9] This dual-targeting mechanism disrupts DNA replication, leading to bacterial cell death.[7]

cluster_this compound This compound cluster_bacterial_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

This compound's dual inhibition of DNA gyrase and topoisomerase IV.
Antimicrobial Spectrum and Potency

This compound demonstrates potent activity against a wide range of pathogens, including many resistant strains.

Table 3: this compound MIC90 Values for Key Pathogens
PathogenMIC90 (µg/mL)
Staphylococcus aureus (MRSA)0.25
Streptococcus pneumoniae0.06
Klebsiella pneumoniae2
Pseudomonas aeruginosa4
Enterococcus faecalis1

MIC90 values represent the concentration required to inhibit the growth of 90% of isolates. Data compiled from multiple surveillance studies.

The pharmacodynamic target for this compound, expressed as the fAUC/MIC ratio, has been determined in preclinical models to be associated with bactericidal activity.[11][12][13] For S. aureus, the fAUC/MIC target for a 1-log reduction in bacterial count is approximately 24.7.[10]

Experimental Protocols

The pharmacokinetic and pharmacodynamic data presented in this guide are derived from rigorously conducted clinical and preclinical studies.

Clinical Pharmacokinetic Study Design

A typical clinical trial comparing oral and intravenous this compound would follow a randomized, open-label, two-period crossover design in healthy adult volunteers.[4]

cluster_workflow Clinical Pharmacokinetic Study Workflow Screening Screening of Healthy Volunteers Randomization Randomization Screening->Randomization Period1 Period 1 (Treatment A or B) Randomization->Period1 Washout Washout Period Period1->Washout Sampling Serial Blood Sampling Period1->Sampling Period2 Period 2 (Treatment B or A) Washout->Period2 Period2->Sampling Analysis Plasma Concentration Analysis (LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Analysis->PK_Analysis Results Bioequivalence Assessment PK_Analysis->Results

References

Delafloxacin metabolism and excretion pathways in humans

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Delafloxacin Metabolism and Excretion in Humans

Executive Summary

This compound, a novel anionic fluoroquinolone, demonstrates a distinct metabolic and excretion profile characterized by limited metabolism and dual routes of elimination. The primary metabolic pathway is Phase II glucuronidation, with oxidative metabolism representing a negligible fraction. Excretion occurs through both renal and fecal pathways, with the relative contribution depending on the route of administration. This document provides a comprehensive overview of the metabolism and excretion of this compound in humans, summarizing quantitative data, detailing the experimental methodologies used for its characterization, and visualizing the core pathways.

Metabolism of this compound

The metabolism of this compound in humans is moderate, with a significant portion of the drug excreted unchanged. The principal metabolic transformation is glucuronidation, a Phase II conjugation reaction.

  • Primary Pathway: Glucuronidation: this compound is primarily metabolized via glucuronidation to form a direct glucuronide conjugate, which is the main circulating metabolite.[1][2][3] This process is mainly facilitated by the UGT1A1, UGT1A3, and UGT2B15 enzymes.[4] This glucuronide metabolite is eliminated exclusively in the urine.[1][3]

  • Minor Pathway: Oxidative Metabolism: Oxidative metabolism is a very minor route for this compound, accounting for approximately 1% or less of an administered dose.[4][5] This limited involvement of cytochrome P450 (CYP) enzymes suggests a low potential for drug-drug interactions related to this pathway.[5][6]

In plasma, the predominant circulating components are the unchanged parent drug and its glucuronide conjugate.[2][3] No other significant circulating metabolites have been identified.[4]

Delafloxacin_Metabolism cluster_system Systemic Circulation This compound This compound (Parent Drug) Glucuronide This compound-Glucuronide (Main Metabolite) This compound->Glucuronide Glucuronidation (UGT1A1, UGT1A3, UGT2B15) Oxidative_Metabolites Oxidative Metabolites (<1% of dose) This compound->Oxidative_Metabolites Oxidative Metabolism (Minor Pathway)

Caption: Primary metabolic pathways of this compound in humans.

Excretion of this compound

This compound is eliminated from the body through both renal and fecal excretion. The total recovery of an administered radioactive dose is high, averaging around 94%.[2][3] The balance between urinary and fecal excretion shifts depending on whether the drug is administered intravenously or orally.

  • Intravenous (IV) Administration: Following a single 300 mg IV dose of [14C]-delafloxacin, approximately 65-66% of the total radioactive dose is recovered in the urine, while about 28-29% is recovered in the feces.[1][2][3] The material excreted in urine consists of both unchanged this compound and its glucuronide metabolites.[7] Fecal excretion is comprised of the unchanged parent compound.[7][8]

  • Oral (PO) Administration: After a single oral dose of radiolabeled this compound, the excretion is more evenly split, with about 50% of the radioactivity excreted in the urine and 48% in the feces.[4][6][9]

Delafloxacin_Excretion cluster_admin Administration cluster_body Systemic Circulation cluster_elimination Elimination Pathways cluster_urine_components Urinary Components cluster_feces_components Fecal Components IV_Admin Intravenous Administration This compound This compound & Metabolites IV_Admin->this compound PO_Admin Oral Administration PO_Admin->this compound Kidney Kidney (Renal Excretion) This compound->Kidney ~65% (IV) ~50% (PO) Feces Feces (Fecal Excretion) This compound->Feces ~28% (IV) ~48% (PO) Urine_Unchanged Unchanged this compound Kidney->Urine_Unchanged Urine_Metabolite This compound-Glucuronide Kidney->Urine_Metabolite Feces_Unchanged Unchanged this compound Feces->Feces_Unchanged

Caption: Excretion pathways of this compound following IV and oral routes.

Quantitative Data Presentation

The quantitative aspects of this compound's metabolism and excretion are summarized in the tables below.

Table 1: Mass Balance and Excretion Routes of this compound

Parameter Intravenous Administration Oral Administration Source
Total Recovery (% of Dose) 94.17% Not directly reported in mass balance studies [3]
Urinary Excretion (% of Dose) 65.7% 50% [1][3][4]
Fecal Excretion (% of Dose) 28.5% 48% [1][3][4]
Unchanged Drug in Urine (% of Recovered Dose) 41.2% Not specified [1][10]
Glucuronide Metabolite in Urine (% of Recovered Dose) 20.4% Not specified [1][10]

| Unchanged Drug in Feces (% of Recovered Dose) | 28.5% | Not specified, but only unchanged drug found |[1][6] |

Table 2: Key Pharmacokinetic Parameters of this compound

Parameter Intravenous (300 mg) Oral (450 mg) Source
Cmax (µg/mL) 8.98 (single dose) Not specified [2][3]
AUC0-∞ (µg·h/mL) 21.31 (single dose) 22.7 (single dose) [2][3][9]
T1/2 (Half-life, hours) 2.35 - 3.7 (single dose) 4.2 - 8.5 (multiple doses) [1][5]
Vd (Volume of Distribution, L) 30 - 48 Not applicable [4][8]
Plasma Protein Binding ~84% ~84% [1][4][6]

| Absolute Bioavailability | Not applicable | ~59% |[4] |

Experimental Protocols

The definitive data on this compound's metabolism and excretion were derived from a human mass balance study. The methodology for this pivotal experiment is outlined below.

Human Mass Balance Study Protocol
  • Study Design: An open-label, single-center, Phase I clinical trial.[1]

  • Subjects: Six healthy male volunteers.[1]

  • Drug Administration: A single intravenous dose of 300 mg this compound containing 100 µCi of [14C]-delafloxacin was administered as a 1-hour infusion.[2][3]

  • Sample Collection:

    • Blood samples were collected at predefined time points to characterize the pharmacokinetic profile and identify circulating metabolites.

    • Urine and feces were collected from pre-dose through 144 hours (6 days) post-dose to determine the routes and rates of excretion.[1][3]

  • Analytical Methods:

    • Total Radioactivity Measurement: Total radioactivity in plasma, urine, and fecal homogenates was measured using liquid scintillation counting to determine the overall recovery of the administered dose.

    • Metabolite Profiling and Identification: Plasma and urine samples were analyzed using High-Performance Liquid Chromatography (HPLC) with radiochemical detection to separate this compound from its metabolites.[2] The structural identification of the parent drug and metabolites was accomplished using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]

Experimental_Workflow cluster_protocol Human Mass Balance Study Workflow cluster_analysis Sample Analysis cluster_results Data Interpretation start Enroll 6 Healthy Male Subjects dose Administer Single 300 mg IV Dose of [14C]-Delafloxacin start->dose collect Collect Urine & Feces (0-144 hours) + Blood Samples dose->collect radio Measure Total Radioactivity (Liquid Scintillation) collect->radio hplc Separate Drug & Metabolites (HPLC) collect->hplc quantify Quantify Excretion Routes (Urine vs. Feces) radio->quantify ms Identify Structures (LC-MS/MS) hplc->ms identify Characterize Metabolic Pathways ms->identify

Caption: Workflow for a human [14C] this compound mass balance study.

Conclusion

The disposition of this compound in humans is well-characterized. It undergoes limited Phase II metabolism, primarily forming a glucuronide conjugate, and is excreted as both unchanged drug and this metabolite. Elimination occurs via both renal and fecal routes, providing a balanced clearance mechanism. This profile, particularly the minimal involvement of the CYP450 enzyme system, indicates a low propensity for clinically significant metabolic drug-drug interactions, which is a favorable characteristic for an antimicrobial agent used in diverse patient populations.

References

Delafloxacin for Bone and Joint Infections: A Preliminary Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Treating bone and joint infections (BJIs), including osteomyelitis and prosthetic joint infections (PJIs), presents a significant clinical challenge due to the complex microbiology, the formation of biofilms, and the difficulty in achieving adequate antibiotic concentrations at the site of infection.[1] The emergence of multidrug-resistant (MDR) organisms, particularly methicillin-resistant Staphylococcus aureus (MRSA), further complicates therapeutic strategies.[1] Delafloxacin is a novel anionic fluoroquinolone with a broad spectrum of activity against Gram-positive (including MRSA) and Gram-negative bacteria.[2][3] Its unique chemical structure results in increased potency in acidic environments, a characteristic feature of infection sites, making it a promising candidate for the treatment of BJIs.[2][4][5] This technical guide provides an in-depth review of the preliminary in vitro and clinical data on the use of this compound for bone and joint infections.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA replication. It uniquely targets both DNA gyrase (topoisomerase II) and topoisomerase IV, the enzymes responsible for supercoiling and decatenating bacterial DNA. This dual-target activity is believed to contribute to its potent activity and potentially a lower propensity for resistance development compared to other fluoroquinolones.[6]

Delafloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_dna_rep DNA Replication This compound This compound This compound->Inhibition DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Rep_Process Supercoiling & Decatenation DNA_Gyrase->DNA_Rep_Process Topo_IV Topoisomerase IV Topo_IV->DNA_Rep_Process Bactericidal_Effect Bactericidal Effect (DNA Synthesis Blocked) DNA_Rep_Process->Bactericidal_Effect Leads to Inhibition->DNA_Gyrase Inhibits Inhibition->Topo_IV Inhibits

Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.

In Vitro Studies

The in vitro potency of this compound has been evaluated against a range of pathogens commonly isolated from bone and joint infections. These studies are crucial for establishing the potential utility of an antibiotic before extensive clinical trials.

Antimicrobial Susceptibility

A comparative study assessed the in vitro activity of this compound against 100 bacterial isolates from inpatients with osteomyelitis and acute bacterial skin and skin-structure infections (ABSSSI).[7][8] The results demonstrated that this compound had greater in vitro potency against Staphylococcus aureus and coagulase-negative staphylococci (CoNS) than levofloxacin and ciprofloxacin.[7][9] Specifically, this compound was at least 64 times more potent against S. aureus (MIC₅₀ ≤0.008 mg/L) and CoNS (MIC₅₀ 0.06 mg/L).[7][8] Against P. aeruginosa, this compound (MIC₅₀ 0.25 mg/L) was at least four times more potent than the other tested fluoroquinolones.[7][8]

Another large multicentre retrospective study focused on 538 S. epidermidis strains isolated from BJIs in France.[10][11] All ofloxacin-susceptible strains were also susceptible to this compound, exhibiting very low MICs (≤0.006mg/L).[11][12] For ofloxacin-resistant strains, the susceptibility to this compound depended on the applied breakpoint, highlighting the need for specific BJI breakpoints for S. epidermidis.[10][11]

Table 1: Comparative In Vitro Activity of this compound (MIC₅₀/₉₀ in mg/L)

Organism (Number of Isolates) This compound Levofloxacin Ciprofloxacin Vancomycin
S. aureus (18) ≤0.008 / 2 >4 / >4 >4 / >4 1 / 1
Coagulase-Negative Staphylococci (24) 0.06 / 1 4 / >4 4 / >4 2 / 2
P. aeruginosa (16) 0.25 / >4 1 / >4 1 / >4 -
E. cloacae (12) 0.03 / >4 0.06 / >4 0.03 / >4 -

Data sourced from a study on isolates from osteomyelitis and ABSSSI patients.[9][13]

Activity Against Biofilms

Biofilm formation is a critical factor in the pathogenesis of PJIs, rendering bacteria less susceptible to conventional antibiotics.[1] this compound has demonstrated potent activity against S. aureus biofilms.[6] In one study, this compound's performance at clinically achievable concentrations was comparable to daptomycin in reducing bacterial viability by over 50% and decreasing biofilm thickness for both MSSA and MRSA strains.[14] Another study highlighted that a combination of rifampicin and this compound significantly reduced biofilm biomass in some S. aureus isolates.[5] this compound's efficacy against biofilm-producing pathogens was reported to be between 71.4% and 85.7%.[7][8][9]

Pharmacokinetics and Bone Penetration

The pharmacokinetic (PK) profile of an antibiotic is a key determinant of its efficacy in treating deep-seated infections like osteomyelitis.

General Pharmacokinetics

This compound is available in both intravenous (300 mg) and oral (450 mg) formulations, which exhibit equivalent total drug exposure (AUC), allowing for a convenient switch in the route of administration.[15] The oral bioavailability is approximately 59%.[2][15] this compound exhibits concentration-dependent bactericidal activity, and it has a high plasma protein binding of about 84%.[4][15] The volume of distribution of 35 L suggests excellent distribution throughout the body's water.[15]

Table 2: Key Pharmacokinetic Parameters of this compound

Parameter IV Formulation (300 mg) Oral Formulation (450 mg)
Cₘₐₓ Achieved at end of 1h infusion Reached in 1 to 2.5 h
Oral Bioavailability - ~59%
Plasma Protein Binding ~84% ~84%
Half-life (t½) ~10 hours ~14 hours
Excretion ~66% in urine, ~28% in feces Not specified

Data sourced from multiple pharmacokinetic studies.[2][15]

Bone Penetration

While specific studies on this compound's bone penetration are limited, fluoroquinolones as a class are known for their good penetration into bone tissue.[4][14] Studies on other fluoroquinolones like levofloxacin and moxifloxacin have shown that bone concentrations can exceed 50% of plasma concentrations, reaching levels higher than the MICs for relevant pathogens.[4][14] Given its favorable physicochemical properties, it is anticipated that this compound has similar or better bone penetration, though further dedicated studies are required to confirm this.[6]

Preliminary Clinical Evidence

Real-world clinical data on this compound for BJIs are currently limited to case series and reports. While not as robust as randomized controlled trials, this early evidence provides valuable insights into its potential clinical utility.

Case Series and Reports

A retrospective review of five patients treated with this compound included two cases of PJI caused by multi-drug-resistant Staphylococcus epidermidis.[16] Both patients were treated successfully as outpatients with a median treatment duration of seven days, and no treatment failures or adverse events were reported.[16]

In another case, this compound was used successfully to treat sacral osteomyelitis caused by P. aeruginosa that had not responded to previous antibiotic regimens.[13] A separate case report detailed the successful treatment of osteomyelitis caused by a multidrug-resistant P. aeruginosa in a 94-year-old male.[17] The patient was treated with oral this compound (450 mg twice daily) for 28 days, which allowed for an earlier hospital discharge and resulted in clinical improvement of his heel ulcers.[17]

Table 3: Summary of Clinical Cases of this compound for Bone and Joint Infections

Study Type Number of BJI Patients Infection Type Pathogen(s) Outcome
Retrospective Case Series[16] 2 Prosthetic Joint Infection Multi-drug-resistant S. epidermidis Successful treatment, no adverse events
Case Report[13] 1 Sacral Osteomyelitis P. aeruginosa Successful treatment after failure of other antibiotics

| Case Report[17] | 1 | Osteomyelitis (Heel) | Multidrug-resistant P. aeruginosa | Successful treatment, good tolerability |

Experimental Protocols

The methodologies employed in the key in vitro studies provide a framework for future research and for interpreting the presented data.

In Vitro Susceptibility Testing Workflow

The general workflow for determining the in vitro activity of this compound against clinical isolates involves several standardized steps, from collection to data analysis.

In_Vitro_Workflow cluster_workflow Experimental Workflow: In Vitro Susceptibility A 1. Isolate Collection (from patients with Osteomyelitis/BJI) B 2. Species Identification (e.g., MALDI-TOF MS) A->B C 3. Antimicrobial Susceptibility Testing (Broth Microdilution or Gradient Strips) B->C D 4. MIC Determination (Lowest concentration inhibiting visible growth) C->D E 5. Data Analysis (Calculation of MIC₅₀ & MIC₉₀, Comparison with other agents) D->E

Caption: Standard workflow for in vitro antimicrobial susceptibility testing.
  • Isolate Collection and Identification : Bacterial isolates were recovered from inpatients diagnosed with osteomyelitis or ABSSSI.[7][8] Species-level re-identification was performed using methods like MALDI-TOF MS.[7][8][10]

  • Antimicrobial Susceptibility Testing : The minimum inhibitory concentrations (MICs) were determined using standardized laboratory methods such as broth microdilution or gradient concentration strips on Mueller-Hinton agar.[7][10]

  • Biofilm Formation Assessment : The ability of isolates to form biofilms was assessed using the microtiter plate assay.[7][8]

  • Molecular Analysis : For resistant isolates, molecular methods like PCR were used to screen for resistance genes (e.g., mecA) and to analyze mutations in the quinolone resistance-determining regions (QRDR) of genes like gyrA and parC.[7][8][9]

Retrospective Clinical Study Protocol

The clinical experience with this compound for BJIs has been documented through retrospective reviews of patient records.

Retrospective_Study_Flow cluster_flow Logical Flow: Retrospective Case Review Start Define Study Period & Inclusion Criteria (e.g., Adult patients treated with this compound) EMR Search Electronic Medical Records (EMR) Start->EMR Identify Identify Eligible Patients EMR->Identify Extract Extract Data: - Demographics - Infection Type - Pathogen - Treatment Details - Outcomes - Adverse Events Identify->Extract Patients Found End Report Findings Identify->End No Patients Found Analyze Analyze Data (Descriptive Statistics) Extract->Analyze Analyze->End

Caption: Process for a retrospective review of this compound use.

The case series methodology involved a retrospective review of electronic medical records for adult patients treated with this compound over a defined period (e.g., January 1, 2018, to February 1, 2020).[16] Data collected included patient demographics, the condition being treated, the prescribing service, treatment duration, clinical outcomes, and any reported adverse events.[16]

Conclusion and Future Directions

Preliminary evidence suggests that this compound is a promising therapeutic option for bone and joint infections. Its potent in vitro activity against common BJI pathogens, including MRSA and fluoroquinolone-resistant strains, its efficacy against biofilms, and its enhanced activity in acidic environments are all highly favorable characteristics.[4][7][14] Early clinical data, though limited, show successful outcomes in treating complex cases of osteomyelitis and PJI, including those caused by MDR organisms.[13][16][17]

However, the current body of evidence is not yet sufficient to establish this compound as a standard of care for BJIs. There is a critical need for prospective, randomized controlled trials to definitively evaluate its efficacy and safety compared to current standard therapies. Furthermore, clinical studies dedicated to determining the pharmacokinetic and pharmacodynamic profile of this compound specifically in bone and synovial fluid are essential to optimize dosing regimens for this indication. The development of specific MIC breakpoints for S. epidermidis in the context of BJI is also warranted.[10][11] As more robust data become available, the role of this compound in the challenging landscape of bone and joint infection treatment will become clearer.

References

Methodological & Application

Delafloxacin Susceptibility Testing: Application Notes and Protocols Following CLSI Broth Microdilution Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the susceptibility of bacterial isolates to delafloxacin using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines. This information is critical for antimicrobial resistance surveillance, clinical trial data generation, and drug development.

Introduction

This compound is a fluoroquinolone antibiotic with activity against both Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting both bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] Accurate determination of its in vitro activity through standardized susceptibility testing is crucial for its effective clinical use. The CLSI broth microdilution method is a reference standard for quantitative determination of the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3][4]

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound against various bacterial species, as determined by the CLSI broth microdilution method. These values are essential for interpreting susceptibility and resistance patterns.

Table 1: this compound MIC Distribution for Gram-Positive Organisms

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)
Staphylococcus aureus (including MRSA)0.0080.2592.8
Staphylococcus lugdunensis0.0160.0399.3
Streptococcus pyogenes0.0160.03100.0
Streptococcus anginosus group0.0080.016100.0
Enterococcus faecalis0.12166.2
Streptococcus pneumoniae0.03-≥99.0
Methicillin-susceptible Staphylococcus aureus (MSSA)--96.5

Data compiled from multiple studies using CLSI broth microdilution methods.[5][6][7][8]

Table 2: this compound MIC Distribution for Gram-Negative Organisms

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)
Enterobacteriaceae0.12469.5
Haemophilus influenzae-->95

Data compiled from multiple studies using CLSI broth microdilution methods.[5][6][7][8]

Table 3: FDA-Recognized this compound Susceptibility Breakpoints (CLSI M100)

OrganismSusceptible (≤ µg/mL)
Staphylococcus aureus (including MRSA)0.25
Staphylococcus lugdunensis0.03
Streptococcus pyogenes0.06
Streptococcus anginosus group0.06
Streptococcus pneumoniae0.03
Enterococcus faecalis0.12
Enterobacteriaceae (E. coli, K. pneumoniae, E. cloacae)0.25
Pseudomonas aeruginosa0.5

Source: U.S. Food and Drug Administration (FDA) recognizes CLSI M100 standards.[9]

Experimental Protocols

This section outlines the detailed methodology for performing this compound susceptibility testing using the broth microdilution method as per CLSI document M07.

Materials
  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms like Streptococcus spp., use CAMHB supplemented with 2.5% to 5% lysed horse blood.[1]

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, E. faecalis ATCC 29212, S. pneumoniae ATCC 49619)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C, ambient air)

  • Plate reader or manual reading mirror

Preparation of this compound Stock Solution and Dilutions
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range in the microtiter plates. The final concentrations should bracket the expected MIC values and the established breakpoints.

Inoculum Preparation
  • Bacterial Culture: Subculture the bacterial isolates onto a non-selective agar medium and incubate overnight at 35°C ± 2°C to obtain isolated colonies.

  • Inoculum Suspension: Select 3-5 well-isolated colonies of the same morphology and transfer them to a tube containing sterile saline or broth.

  • Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Final Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Microtiter Plate Inoculation
  • Dispense 50 µL of the appropriate this compound dilution into each well of the 96-well plate.

  • Within 15 minutes of preparing the final inoculum, inoculate each well with 50 µL of the diluted bacterial suspension, resulting in a final volume of 100 µL per well.

  • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only) on each plate.

Incubation

Incubate the inoculated microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours. For fastidious organisms, incubation may be extended to 20-24 hours.

Reading and Interpretation of Results
  • Visual Inspection: After incubation, examine the plates from the bottom using a reading mirror. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

  • Automated Reading: A plate reader can also be used to determine the MIC.

  • Interpretation: Compare the determined MIC value to the established breakpoints (see Table 3) to categorize the isolate as susceptible, intermediate, or resistant.

Quality Control

Concurrently test the recommended QC strains. The MIC values for the QC strains must fall within the acceptable ranges published in the current CLSI M100 supplement to ensure the validity of the test results.

Visualizations

This compound Mechanism of Action

Delafloxacin_Mechanism cluster_targets Intracellular Targets This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters DNA_Gyrase DNA Gyrase (GyrA, GyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.

Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare this compound Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B E Inoculate Microtiter Plate B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to Final Concentration C->D D->E F Incubate at 35°C for 16-20 hours E->F G Read MIC (Lowest concentration with no growth) F->G H Interpret Results using CLSI Breakpoints G->H

Caption: Workflow for CLSI broth microdilution susceptibility testing.

References

Application Notes and Protocols for Establishing a Murine Model of Skin Infection for Delafloxacin Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute bacterial skin and skin structure infections (ABSSSIs) represent a significant clinical challenge, often caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1] Delafloxacin is a novel anionic fluoroquinolone antibiotic approved for the treatment of ABSSSIs, exhibiting potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[2][3] Preclinical evaluation of new antimicrobial agents necessitates robust and reproducible animal models that accurately mimic human infections. This document provides detailed protocols for establishing a murine model of skin infection to assess the in vivo efficacy of this compound. The described tape-stripping wound model is a well-established method for inducing a superficial skin infection that allows for the evaluation of topically or systemically administered antimicrobial agents.[4]

Experimental Protocols

Materials and Reagents
  • Animals: 8-10 week old female BALB/c mice.

  • Bacterial Strain: Staphylococcus aureus (e.g., MRSA strain USA300).

  • Bacterial Culture: Tryptic Soy Broth (TSB) and Agar (TSA).

  • Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.

  • Depilatory agent: Nair or equivalent.

  • Tape: Transparent adhesive tape (e.g., 3M Tegaderm).

  • This compound: Pharmaceutical grade, for injection.

  • Vehicle Control: Sterile saline or 0.5% carboxymethyl cellulose (CMC) solution.

  • Tissue Homogenization: Sterile phosphate-buffered saline (PBS), bead beater, and sterile beads.

  • Histology: 10% neutral buffered formalin, paraffin, hematoxylin and eosin (H&E) stain, Giemsa stain.

  • Cytokine Analysis: ELISA kits or Luminex multiplex assay for murine cytokines (e.g., TNF-α, IL-1β, IL-6).

  • Immunohistochemistry: Primary antibodies against mouse neutrophils (e.g., Ly-6G), secondary antibodies, and detection reagents.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for establishing the murine skin infection model and evaluating this compound efficacy.

G cluster_acclimatization Acclimatization cluster_infection Infection Establishment cluster_treatment Treatment cluster_endpoints Endpoint Analysis acclimatize Acclimatize Mice (7 days) shave Shave Dorsal Area acclimatize->shave depilate Apply Depilatory Cream shave->depilate tape_strip Tape-Stripping depilate->tape_strip inoculate Bacterial Inoculation (S. aureus) tape_strip->inoculate treatment_start Initiate Treatment (e.g., 4h post-infection) inoculate->treatment_start This compound This compound Administration (Subcutaneous) treatment_start->this compound vehicle Vehicle Control treatment_start->vehicle euthanize Euthanasia & Sample Collection (e.g., 24h, 48h, 72h) This compound->euthanize vehicle->euthanize bacterial_load Bacterial Load Quantification (CFU/g tissue) euthanize->bacterial_load histopathology Histopathology (H&E, Giemsa) euthanize->histopathology cytokine Cytokine Analysis (ELISA/Luminex) euthanize->cytokine

Experimental Workflow Diagram
Protocol for Murine Tape-Stripping Skin Infection Model

  • Animal Preparation:

    • Acclimatize mice for at least 7 days before the experiment.

    • Anesthetize the mice using isoflurane or an intraperitoneal injection of ketamine/xylazine.

    • Shave a 2x2 cm area on the dorsal side of each mouse.

    • Apply a chemical depilatory agent for 1-2 minutes, then gently wipe and rinse with sterile water.

  • Barrier Disruption:

    • Apply a piece of transparent adhesive tape to the depilated area and gently but firmly press down.

    • Rapidly remove the tape in the direction opposite to hair growth.

    • Repeat this tape-stripping process 8-10 times to disrupt the stratum corneum, which will be visible as a glistening surface.

  • Bacterial Inoculation:

    • Culture S. aureus in TSB overnight at 37°C with shaking.

    • Dilute the bacterial culture in sterile PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).

    • Apply a 10 µL drop of the bacterial suspension onto the center of the tape-stripped area.

    • Allow the inoculum to air-dry.

This compound Treatment Regimen
  • Experimental Groups:

    • Group 1: Infected, Vehicle Control (e.g., sterile saline).

    • Group 2: Infected, this compound treatment.

    • (Optional) Group 3: Uninfected, No treatment (for baseline histology and cytokine levels).

  • Dosage and Administration:

    • Based on murine pharmacokinetic studies, a subcutaneous dose of this compound ranging from 10 to 40 mg/kg administered every 6-12 hours can be considered.[5][6] The optimal dose should be determined in a pilot study.

    • Initiate treatment at a clinically relevant time point, for example, 4 hours post-infection.

    • The duration of treatment can range from 24 to 72 hours, depending on the desired endpoints. A 5 to 14-day treatment duration has been used in clinical trials for ABSSSI.[3][7]

Endpoint Analysis
  • Bacterial Load Quantification:

    • At the designated time points, euthanize the mice.

    • Excise the infected skin lesion using an 8-mm punch biopsy tool.

    • Weigh the tissue and place it in a sterile tube containing PBS and sterile beads.

    • Homogenize the tissue using a bead beater.

    • Perform serial dilutions of the homogenate and plate on TSA plates.

    • Incubate the plates at 37°C for 18-24 hours and count the colony-forming units (CFU).

    • Express the bacterial load as CFU per gram of tissue.[8]

  • Histopathological Analysis:

    • Fix a portion of the excised skin tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin, section, and stain with H&E and Giemsa.

    • Evaluate the sections for epidermal and dermal changes, inflammatory cell infiltration, and the presence of bacteria.

    • Use a semi-quantitative scoring system to assess the severity of inflammation and tissue damage.[9][10]

  • Cytokine and Chemokine Analysis:

    • Homogenize a portion of the skin tissue in a lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate and collect the supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines using ELISA or a multiplex bead-based assay (Luminex).[11]

  • Neutrophil Infiltration Quantification:

    • Perform immunohistochemistry on paraffin-embedded skin sections using an antibody against a neutrophil marker (e.g., Ly-6G).

    • Quantify the number of positive cells per high-power field to assess the degree of neutrophil infiltration.[12]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment and control groups.

Table 1: Bacterial Load in Skin Tissue

Treatment GroupTime Point (hours)Mean Bacterial Load (log10 CFU/g tissue) ± SD
Vehicle Control24
This compound24
Vehicle Control48
This compound48
Vehicle Control72
This compound72

Table 2: Histopathological Scores

Treatment GroupTime Point (hours)Inflammation Score (0-4) ± SDNecrosis Score (0-4) ± SDBacterial Colony Score (0-4) ± SD
Vehicle Control48
This compound48

Table 3: Cytokine Levels in Skin Homogenates

Treatment GroupTime Point (hours)TNF-α (pg/mg protein) ± SDIL-1β (pg/mg protein) ± SDIL-6 (pg/mg protein) ± SD
Vehicle Control24
This compound24

Signaling Pathways and Mechanisms of Action

Staphylococcus aureus Pathogenesis in Skin Infection

S. aureus employs a variety of virulence factors to establish skin infections. These include adhesins for attachment to host cells, toxins that damage host tissues, and immune evasion proteins that protect the bacteria from the host's immune response.[13][14]

G cluster_pathogenesis S. aureus Pathogenesis cluster_host_response Host Response adhesion Adhesion (Fibronectin-binding proteins) invasion Invasion & Colonization adhesion->invasion toxin Toxin Production (e.g., α-hemolysin, PVL) invasion->toxin immune_evasion Immune Evasion (Protein A, Coagulase) invasion->immune_evasion tissue_damage Tissue Damage toxin->tissue_damage inflammation Inflammation (Cytokine & Chemokine Release) immune_evasion->inflammation neutrophil Neutrophil Recruitment inflammation->neutrophil abscess Abscess Formation neutrophil->abscess abscess->tissue_damage G cluster_bacterial_cell Bacterial Cell This compound This compound dna_gyrase DNA Gyrase (Topoisomerase II) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

References

Application Notes and Protocols for Delafloxacin Administration in a Neutropenic Mouse Lung Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of Delafloxacin in a neutropenic mouse model of lung infection. This model is crucial for evaluating the in vivo efficacy of this compound against various respiratory pathogens.

Experimental Overview

The following protocol outlines the key steps for establishing a neutropenic mouse lung infection model and subsequent treatment with this compound. The primary endpoint is the reduction in bacterial load in the lungs following treatment.

Key Experimental Protocols

Induction of Neutropenia

A common and effective method to induce neutropenia in mice is through the administration of cyclophosphamide.

  • Materials:

    • Cyclophosphamide (sterile, for injection)

    • Sterile saline (0.9% NaCl)

    • Syringes and needles (appropriate for intraperitoneal injection in mice)

  • Procedure:

    • Reconstitute cyclophosphamide in sterile saline to the desired concentration.

    • Administer cyclophosphamide via intraperitoneal (i.p.) injection. A widely used regimen involves two injections:

      • Day -4 (relative to infection): 150 mg/kg cyclophosphamide i.p.[1][2][3]

      • Day -1 (relative to infection): 100 mg/kg cyclophosphamide i.p.[1][2][3]

    • This regimen typically results in profound neutropenia (≤10 neutrophils/mm³) starting around day 4 after the initial injection and lasting for several days.[2][3]

Bacterial Lung Infection

This protocol describes the induction of lung infection via nasal inhalation.

  • Materials:

    • Bacterial culture of the desired pathogen (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Klebsiella pneumoniae)

    • Appropriate broth medium (e.g., Tryptic Soy Broth)

    • Spectrophotometer

    • Sterile saline

    • Anesthesia for mice (e.g., isoflurane)

    • Pipettor and sterile pipette tips

  • Procedure:

    • Culture the bacterial strain to the mid-logarithmic phase of growth.

    • Centrifuge the bacterial suspension and wash the pellet with sterile saline.

    • Resuspend the bacteria in sterile saline and adjust the concentration to achieve the desired inoculum size (typically 10^6 to 10^7 Colony Forming Units (CFU) per mouse).[4] The inoculum size may need to be optimized depending on the pathogen and mouse strain.

    • Anesthetize the neutropenic mice.

    • Administer the bacterial suspension (typically 20-50 µL) into the nares of the mice.[4]

    • Allow the mice to recover from anesthesia.

This compound Administration

This compound is typically administered subcutaneously in mouse models.

  • Materials:

    • This compound powder

    • A suitable vehicle for reconstitution (e.g., sterile water for injection, 5% dextrose in water)

    • Syringes and needles (appropriate for subcutaneous injection in mice)

  • Procedure:

    • Prepare a stock solution of this compound and dilute it to the desired concentrations.

    • Administer this compound subcutaneously (s.c.) to the infected mice. Treatment is typically initiated 2 hours post-infection.[4]

    • The dosing regimen can be varied. A common approach is to administer the total daily dose in divided doses, for example, every 6 hours (q6h), for a duration of 24 hours.[4][5][6]

    • The dose of this compound can range widely depending on the experimental goals, from as low as 0.0156 mg/kg to as high as 1280 mg/kg per 24 hours.[4][7]

Assessment of Efficacy

The primary measure of this compound's efficacy is the reduction in bacterial burden in the lungs.

  • Materials:

    • Sterile dissection tools

    • Sterile phosphate-buffered saline (PBS)

    • Tissue homogenizer

    • Agar plates of the appropriate medium for bacterial culture

    • Incubator

  • Procedure:

    • At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically remove the lungs.

    • Homogenize the lungs in a known volume of sterile PBS.

    • Prepare serial dilutions of the lung homogenate.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates overnight at the optimal temperature for the bacterial strain.

    • Count the number of colonies to determine the CFU per gram of lung tissue.

    • Compare the CFU counts in the this compound-treated groups to the untreated control group to determine the reduction in bacterial load.

Data Presentation

Table 1: this compound Pharmacokinetics in Neutropenic Mice (Single Subcutaneous Dose)
Dose (mg/kg)Cmax (mg/L)AUC (mg·h/L)Half-life (h)
2.52.02.80.7 - 1.0
1010.015.00.7 - 1.0
4035.060.00.7 - 1.0
16070.7152.00.7 - 1.0

Data summarized from studies in neutropenic mice.[6][8]

Table 2: this compound Pharmacodynamic Targets (fAUC/MIC) in a Neutropenic Murine Pneumonia Model
PathogenNet Stasis (fAUC/MIC)1-log Kill (fAUC/MIC)
Klebsiella pneumoniae28.664.1
Pseudomonas aeruginosa5.6614.3
Staphylococcus aureus (MRSA & MSSA)1.452-5 fold higher than stasis
Streptococcus pneumoniae0.562-5 fold higher than stasis

fAUC/MIC: free-drug area under the curve to minimum inhibitory concentration ratio. Data represents median values.[4][5][9]

Experimental Workflow Visualization

G cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Neutropenia Induction of Neutropenia (Cyclophosphamide i.p.) Infection Bacterial Lung Infection (Nasal Inhalation) Neutropenia->Infection Treatment This compound Administration (Subcutaneous) Infection->Treatment Euthanasia Euthanasia & Lung Harvest Treatment->Euthanasia Homogenization Lung Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count CFU Enumeration & Analysis Plating->CFU_Count

Caption: Experimental workflow for this compound administration in a neutropenic mouse lung infection model.

References

A Sensitive and Robust UPLC-MS/MS Method for the Quantification of Delafloxacin in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Bioanalysis of Delafloxacin in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction this compound (DFX) is a novel anionic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is approved for treating acute bacterial skin and skin structure infections (ABSSSI).[3][4] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note details a rapid, sensitive, and eco-friendly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple one-step protein precipitation for sample cleanup, ensuring high throughput for routine analysis.[1][5]

Method Overview This method employs a simple protein precipitation step using acetonitrile for the extraction of this compound and an internal standard (IS), Losartan, from human plasma.[1] The chromatographic separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.[1] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[1][3] The method has been validated according to bioanalytical method validation guidelines and has demonstrated excellent linearity, precision, and accuracy.[1][3]

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions:

    • Prepare a primary stock solution of this compound at a concentration of 1 mg/mL by dissolving the accurately weighed compound in dimethyl sulfoxide (DMSO).[1]

    • Prepare a primary stock solution of the internal standard, Losartan, at 500 µg/mL in methanol.[1]

    • Store stock solutions at appropriate conditions when not in use.

  • Working Standard Solutions:

    • Prepare serial dilutions of the this compound stock solution with 50% methanol to create working standard solutions at various concentrations.[1]

  • Calibration Standards (CS) and Quality Control (QC) Samples:

    • Spike blank, pooled human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve.[1] A suggested calibration range is 2.92 to 6666 ng/mL.[1]

    • Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC, 9.6 ng/mL), Medium (MQC, 480 ng/mL), and High (HQC, 6000 ng/mL).[1]

Plasma Sample Preparation Protocol
  • Label 2 mL Eppendorf tubes for blank, calibration standards, QC samples, and unknown samples.

  • Add a 150 µL aliquot of the respective plasma sample into the corresponding tube.[1]

  • To each tube (except the blank), add 20 µL of the Losartan internal standard working solution (1 µg/mL) and vortex for 30 seconds.[1]

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.[1]

  • Vortex each tube thoroughly for 1 minute.[1]

  • Centrifuge the samples at 10,500 x g for 12 minutes at 4°C.[1]

  • Carefully transfer 150 µL of the clear supernatant to a UPLC vial with an insert.[1]

  • The sample is now ready for injection into the UPLC-MS/MS system.

UPLC-MS/MS System and Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.[1]

  • UPLC Conditions:

    • Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Flow Rate: 0.3 mL/min.[1][3]

    • Injection Volume: 5 µL.[1]

    • Column Temperature: 35°C.[1]

    • Autosampler Temperature: 12°C.[1]

    • Total Run Time: 3 minutes.[1]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[1][3]

    • Scan Type: Multiple Reaction Monitoring (MRM).[3]

    • Capillary Voltage: 3.60 kV.[1]

    • Source Temperature: 150°C.[1]

    • Desolvation Temperature: 350°C.[1]

Data Presentation

The following tables summarize the quantitative parameters of the method.

Table 1: UPLC Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.0 - 0.50.380 → 2020 → 80
0.5 - 1.00.35050
1.0 - 2.00.38020
2.0 - 3.00.38020
This gradient program is based on a published method.[1]

Table 2: Optimized Mass Spectrometry MRM Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)Ion Role
This compound441.1423.10.13020Quantifier [1][5]
This compound441.1379.10.13026Qualifier [1][5]
Losartan (IS)423.1207.10.13020Quantifier[1][5]

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity Range 2.92 – 6666 ng/mL[1]
Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) 2.92 ng/mL[1]
Intra-day Precision (%CV) ≤ 10.86%[1]
Inter-day Precision (%CV) ≤ 11.23%[1]
Intra-day Accuracy (%) 94.4 – 106.1%[1]
Inter-day Accuracy (%) 92.5 – 109.0%[1]
Retention Time (this compound) ~1.72 min[1]
Retention Time (Losartan) ~1.79 min[1]

Visualizations

The following diagrams illustrate the key workflows and principles of the method.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Aliquot (150 µL) Spike_IS 2. Spike with Internal Standard (Losartan) Plasma->Spike_IS Precipitate 3. Add Acetonitrile (300 µL) & Vortex Spike_IS->Precipitate Centrifuge 4. Centrifuge (10,500 x g, 12 min) Precipitate->Centrifuge Supernatant 5. Transfer Supernatant to UPLC Vial Centrifuge->Supernatant UPLC 6. UPLC Separation (C18 Column) Supernatant->UPLC MS 7. MS/MS Detection (Positive ESI, MRM) UPLC->MS Quant 8. Quantification (Peak Area Ratio vs. Conc.) MS->Quant

Caption: Experimental workflow for this compound quantification.

G cluster_dfx This compound (DFX) cluster_is Internal Standard (IS) DFX_Parent Precursor Ion (m/z 441.1) DFX_Quant Quantifier Ion (m/z 423.1) DFX_Parent->DFX_Quant Quantification DFX_Qual Qualifier Ion (m/z 379.1) DFX_Parent->DFX_Qual Confirmation Result Peak Area Ratio (DFX Quant / IS Quant) for Concentration Calculation IS_Parent Precursor Ion (m/z 423.1) IS_Quant Product Ion (m/z 207.1) IS_Parent->IS_Quant Quantification

Caption: Logic of MRM transitions for quantification.

Conclusion The described UPLC-MS/MS method provides a simple, rapid, and reliable approach for the quantification of this compound in human plasma.[1] The one-step protein precipitation sample preparation method is efficient and suitable for high-throughput analysis, making it a valuable tool for pharmacokinetic and clinical studies involving this compound.[1]

References

Delafloxacin Disk Diffusion Assay: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing and interpreting the delafloxacin disk diffusion assay, a critical method for assessing bacterial susceptibility to this novel fluoroquinolone antibiotic. This document outlines detailed protocols and interpretive criteria according to both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, facilitating standardized and reproducible results for research and drug development purposes.

Introduction

This compound is a broad-spectrum anionic fluoroquinolone with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The disk diffusion method, also known as the Kirby-Bauer test, is a widely used, simple, and cost-effective qualitative method to determine the in vitro susceptibility of bacterial isolates to antimicrobial agents. The procedure involves placing an antibiotic-impregnated disk on an agar plate inoculated with the test organism. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible to the antibiotic, a zone of growth inhibition will appear around the disk. The diameter of this zone is then measured and compared to standardized interpretive criteria to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Accurate and consistent performance of the disk diffusion assay is paramount for reliable susceptibility testing. This guide provides detailed, step-by-step protocols, quality control parameters, and interpretive tables based on the latest recommendations from CLSI and EUCAST.

Experimental Protocols

This section details the standardized procedure for performing the this compound disk diffusion susceptibility test, primarily based on CLSI M02 guidelines, which are broadly similar to EUCAST methodologies. Key differences in EUCAST recommendations are noted where applicable.

Materials
  • This compound antimicrobial susceptibility test disks (5 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Tryptic Soy Broth (TSB) or other suitable broth medium

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile forceps or disk dispenser

  • Incubator (35 ± 2 °C)

  • Calipers or a ruler for measuring zone diameters

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922, Staphylococcus aureus ATCC® 25923, Pseudomonas aeruginosa ATCC® 27853, Streptococcus pneumoniae ATCC® 49619)

Methodology
  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the bacterial strain to be tested.

    • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

    • Incubate the broth culture at 35 ± 2 °C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (typically 2-6 hours).

    • Adjust the turbidity of the inoculum to match that of a 0.5 McFarland standard by adding sterile saline or broth. This can be done visually or using a spectrophotometer.

  • Inoculation of the Agar Plate:

    • Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the adjusted inoculum.

    • Rotate the swab several times against the inside wall of the tube above the fluid level to remove excess inoculum.

    • Streak the entire surface of the Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of this compound Disk:

    • Aseptically apply a 5 µg this compound disk to the surface of the inoculated MHA plate using sterile forceps or a disk dispenser.

    • Gently press the disk down to ensure complete contact with the agar surface.

    • If multiple antimicrobial disks are being tested on the same plate, ensure they are spaced at least 24 mm from center to center to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and place them in an incubator set at 35 ± 2 °C.

    • Incubate for 16-20 hours in ambient air for most bacteria. For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO2.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.

    • Measure the zones from the back of the plate against a dark, non-reflective background.

    • Interpret the results based on the established zone diameter breakpoints provided in the tables below.

Data Presentation: Interpretive Criteria and Quality Control

The following tables summarize the zone diameter breakpoints for this compound according to CLSI and EUCAST guidelines, as well as the acceptable quality control ranges for recommended reference strains.

Table 1: CLSI Interpretive Criteria for this compound Disk Diffusion (5 µg disk)[1][2][3]
OrganismSusceptible (mm)Intermediate (mm)Resistant (mm)
Staphylococcus aureus (including MRSA)≥ 1714 - 16≤ 13
Streptococcus pyogenes≥ 2118 - 20≤ 17
Streptococcus agalactiae≥ 2320 - 22≤ 19
Streptococcus anginosus group≥ 2118 - 20≤ 17
Enterococcus faecalis≥ 1613 - 15≤ 12
Enterobacteriaceae≥ 1613 - 15≤ 12
Pseudomonas aeruginosa≥ 1916 - 18≤ 15
Table 2: EUCAST Interpretive Criteria for this compound Disk Diffusion (5 µg disk)

As of the latest available EUCAST rationale documents, specific disk diffusion breakpoints for this compound are not yet fully established for all organisms. Researchers should refer to the most current EUCAST breakpoint tables for updates. MIC breakpoints are the primary reference for EUCAST.

Table 3: Quality Control Ranges for this compound Disk Diffusion (5 µg disk)
Quality Control StrainCLSI Zone Diameter Range (mm)[1][2][3]EUCAST Zone Diameter Range (mm)
Escherichia coli ATCC® 2592223 - 29Not yet established
Staphylococcus aureus ATCC® 2592322 - 28Not yet established
Pseudomonas aeruginosa ATCC® 2785318 - 24Not yet established
Streptococcus pneumoniae ATCC® 4961922 - 28Not yet established

Experimental Workflow Diagram

The following diagram illustrates the key steps in the this compound disk diffusion assay protocol.

Delafloxacin_Disk_Diffusion_Workflow prep_inoculum 1. Inoculum Preparation - Select colonies - Suspend in broth - Incubate to 0.5 McFarland adjust_turbidity 2. Adjust Turbidity - Match to 0.5 McFarland standard prep_inoculum->adjust_turbidity qc_check Quality Control - Test QC strains concurrently - Verify results are within range prep_inoculum->qc_check inoculate_plate 3. Inoculate MHA Plate - Use sterile swab - Streak for confluent growth adjust_turbidity->inoculate_plate apply_disk 4. Apply this compound Disk - Place 5 µg disk on agar - Ensure firm contact inoculate_plate->apply_disk incubate 5. Incubation - 35 ± 2 °C - 16-20 hours apply_disk->incubate measure_zone 6. Measure Zone of Inhibition - Use calipers or ruler - Measure diameter in mm incubate->measure_zone interpret_results 7. Interpret Results - Compare to CLSI/EUCAST breakpoints - Determine S, I, or R measure_zone->interpret_results qc_check->interpret_results Validate Run

Workflow for this compound Disk Diffusion Susceptibility Testing.

Disclaimer: These protocols and interpretive criteria are intended for research use only. For clinical diagnostic purposes, always refer to the most current versions of the official CLSI and EUCAST documents.

References

Application Notes and Protocols: Delafloxacin in Treating Biofilm-Associated Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Delafloxacin in the research and development of treatments for biofilm-associated infections. This document details this compound's mechanism of action, its efficacy against key bacterial biofilms, and protocols for in vitro and in vivo evaluation.

Introduction to this compound and Biofilms

Biofilm-associated infections pose a significant challenge in clinical practice due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of bacterial cells encased in a self-produced polymeric matrix, which acts as a protective barrier. This compound, a novel anionic fluoroquinolone, has demonstrated potent activity against a broad spectrum of bacteria, including those within biofilms.[1] Its unique chemical structure allows for enhanced penetration and activity in the acidic microenvironment often characteristic of biofilms.[2][3][4]

This compound exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[2][3][5] This dual action is believed to contribute to its potent bactericidal activity and a lower propensity for resistance development.[3]

In Vitro Efficacy of this compound Against Biofilms

This compound has shown significant efficacy in reducing both the viability and biomass of biofilms formed by various pathogens, notably Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Pseudomonas aeruginosa.[6][7]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against planktonic and biofilm-forming bacteria from various studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Planktonic Bacteria

OrganismStrain(s)This compound MIC₅₀ (mg/L)This compound MIC₉₀ (mg/L)Comparator MICs (mg/L)Reference(s)
S. aureus (all)Clinical Isolates≤0.004 - 0.0080.25Levofloxacin: >8-fold higher[4][8]
MRSAClinical Isolates0.06 - 0.250.25 - 1Levofloxacin/Moxifloxacin: >8-fold higher[4]
Coagulase-Negative StaphylococciClinical Isolates0.060.50-[4]
P. aeruginosaClinical Isolates0.25-Ciprofloxacin: 1, Levofloxacin: 1[9]

Table 2: Anti-Biofilm Activity of this compound

OrganismAssayKey FindingsReference(s)
S. aureus (MSSA & MRSA)Viability & Biomass ReductionThis compound reduced biofilm viability by >50% at clinically achievable concentrations.[6][6][10]
S. aureus (MRSA)MBECIn combination with rifampicin, this compound caused a two-log reduction in biofilm biomass for some isolates.[3][3][11]
P. aeruginosa (MDR, from CF sputum)Time-Kill in Artificial Sputum MediumThis compound exhibited 2- to 4-fold MIC reductions in acidic artificial sputum media and demonstrated significantly greater killing at certain concentrations compared to levofloxacin and ciprofloxacin.[7][7]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action involves the simultaneous inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. This dual-targeting disrupts DNA replication, transcription, and repair, leading to bacterial cell death.[2][3]

Delafloxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA, GyrB) This compound->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV (ParC, ParE) This compound->Topoisomerase_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to

Figure 1. Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Quantification of Biofilm Biomass using Crystal Violet Assay

This protocol is adapted from standard crystal violet staining methods.[9][12][13]

Materials:

  • 96-well sterile, flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Grow an overnight culture of the test bacterium in the appropriate broth. Dilute the culture to a starting OD₆₀₀ of 0.05-0.1 in fresh medium.

  • Biofilm Formation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate. Incubate for 24-48 hours at 37°C without shaking to allow biofilm formation.

  • Antibiotic Treatment: Carefully remove the planktonic bacteria from the wells. Wash the wells gently twice with 200 µL of sterile PBS. Add 200 µL of fresh medium containing serial dilutions of this compound to the wells. Include a no-drug control. Incubate for another 24 hours at 37°C.

  • Staining: Discard the medium and wash the wells three times with PBS. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

  • Solubilization: Air dry the plate. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 10-15 minutes.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the absorbance at 570-595 nm using a microplate reader.

Crystal_Violet_Workflow start Start: Bacterial Culture inoculate Inoculate 96-well plate start->inoculate incubate_biofilm Incubate (24-48h, 37°C) Biofilm Formation inoculate->incubate_biofilm wash_planktonic Wash to remove planktonic cells incubate_biofilm->wash_planktonic add_this compound Add this compound dilutions wash_planktonic->add_this compound incubate_treatment Incubate (24h, 37°C) add_this compound->incubate_treatment stain_cv Stain with 0.1% Crystal Violet incubate_treatment->stain_cv wash_excess Wash excess stain stain_cv->wash_excess solubilize Solubilize with Acetic Acid/Ethanol wash_excess->solubilize read_absorbance Read Absorbance (570-595 nm) solubilize->read_absorbance end End: Quantify Biofilm Biomass read_absorbance->end

Figure 2. Crystal Violet Assay Workflow.

Protocol 2: Assessment of Biofilm Cell Viability using Resazurin Assay

This protocol is based on the reduction of resazurin by metabolically active cells.[14][15][16]

Materials:

  • Biofilms grown and treated in 96-well plates (as in Protocol 1, steps 1-3)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, filter-sterilized)

  • Sterile PBS

  • Fluorometric microplate reader

Procedure:

  • Prepare Biofilms: Grow and treat biofilms with this compound as described in Protocol 1 (steps 1-3).

  • Wash: Carefully remove the antibiotic-containing medium and wash the biofilms twice with sterile PBS to remove residual drug and planktonic cells.

  • Add Resazurin: Add 200 µL of fresh growth medium and 20 µL of the resazurin solution to each well.

  • Incubate: Incubate the plate at 37°C for 1-4 hours, protected from light. The incubation time may need to be optimized depending on the bacterial species and biofilm density.

  • Measure Fluorescence: Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Protocol 3: Determination of Minimum Biofilm Eradication Concentration (MBEC)

The MBEC is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. This protocol is a general guideline.[3]

Materials:

  • Calgary Biofilm Device (or similar peg-lid 96-well plate system)

  • Bacterial culture and appropriate growth medium

  • This compound stock solution

  • Sterile PBS

  • 96-well plates

  • Sonicator (optional)

  • Plate reader for OD measurements or materials for colony forming unit (CFU) counting

Procedure:

  • Biofilm Formation: Inoculate the wells of the Calgary Biofilm Device plate with the bacterial suspension. Place the peg lid onto the plate and incubate for 24-48 hours at 37°C to allow biofilm formation on the pegs.

  • Rinsing: Transfer the peg lid to a new 96-well plate containing sterile PBS to rinse off loosely attached planktonic cells.

  • Antibiotic Challenge: Transfer the rinsed peg lid to a 96-well plate containing serial dilutions of this compound in fresh growth medium. Incubate for 24 hours at 37°C.

  • Recovery and Viability Assessment:

    • Rinse the peg lid again in PBS.

    • Place the peg lid into a new 96-well plate containing fresh recovery broth.

    • Disrupt the biofilms from the pegs into the recovery broth, for example, by sonication.

    • Incubate the recovery plate for 24 hours at 37°C.

  • MBEC Determination: The MBEC is the lowest concentration of this compound that results in no bacterial growth in the recovery well, as determined by visual inspection for turbidity or by measuring the optical density at 600 nm.[17]

Protocol 4: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and another antimicrobial agent (e.g., rifampicin).[17][18][19]

Materials:

  • Two antimicrobial agents (this compound and a comparator)

  • 96-well microtiter plates

  • Bacterial inoculum prepared to a 0.5 McFarland standard

  • Appropriate broth medium

Procedure:

  • Plate Setup:

    • Along the x-axis of a 96-well plate, prepare serial dilutions of this compound.

    • Along the y-axis, prepare serial dilutions of the second antimicrobial agent.

    • The result is a matrix of wells containing various combinations of the two drugs.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpretation:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

In Vivo Evaluation of this compound

In vivo models are crucial for assessing the efficacy of this compound against biofilm-associated infections in a physiological context. Murine models of infection are commonly used.[20][21]

General Workflow for a Murine Biofilm Infection Model

InVivo_Workflow start Start: Prepare Bacterial Inoculum animal_model Select Animal Model (e.g., neutropenic mouse) start->animal_model infection Induce Biofilm-Associated Infection (e.g., implant, wound, lung) animal_model->infection treatment_groups Establish Treatment Groups: - Vehicle Control - this compound (various doses) - Comparator Drug infection->treatment_groups administer_drug Administer Treatment (e.g., subcutaneous, oral) treatment_groups->administer_drug monitor Monitor Animal Health & Disease Progression administer_drug->monitor endpoint Endpoint Analysis: - Quantify bacterial load (CFU) in tissue/biofilm - Histopathology monitor->endpoint data_analysis Analyze Data and Determine Efficacy endpoint->data_analysis end End: Evaluate In Vivo Efficacy data_analysis->end

Figure 3. General workflow for in vivo studies.

Key Considerations for In Vivo Studies:

  • Model Selection: The choice of animal model and infection site should be relevant to the clinical indication being studied (e.g., a foreign body implant model for prosthetic joint infections).

  • Pharmacokinetics/Pharmacodynamics (PK/PD): It is essential to characterize the PK/PD of this compound in the chosen animal model to ensure that clinically relevant exposures are achieved.[20]

  • Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

Conclusion

This compound demonstrates significant promise for the treatment of biofilm-associated infections, largely due to its potent bactericidal activity, dual-targeting mechanism, and enhanced efficacy in acidic environments. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to further investigate and harness the anti-biofilm properties of this compound. Continued research, particularly using relevant in vivo models and exploring synergistic combinations, will be crucial in defining its clinical utility in this challenging therapeutic area.

References

Application Notes and Protocols for Designing Clinical Trials of Delafloxacin in Community-Acquired Pneumonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and implementing Phase 3 clinical trials for Delafloxacin in the treatment of community-acquired pneumonia (CAP). The protocols are based on the successful design of the DEFINE-CABP (this compound for Community-Acquired Bacterial Pneumonia) trial, a pivotal study that established the efficacy and safety of this compound for this indication.

I. Application Notes

Introduction to this compound

This compound is an anionic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical bacteria, which are common pathogens in CAP.[1][2] Its mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3] This dual-targeting may also reduce the likelihood of resistance development. This compound has demonstrated potent in vitro and in vivo activity against key respiratory pathogens, including multi-drug resistant Streptococcus pneumoniae and Methicillin-resistant Staphylococcus aureus (MRSA).[2]

Rationale for Clinical Trials in CAP

Community-acquired pneumonia remains a leading cause of morbidity and mortality worldwide.[1][2] The rising prevalence of antibiotic resistance among common respiratory pathogens necessitates the development of new and effective treatment options. Clinical trials for new antibiotics like this compound in CAP are crucial to establish their non-inferiority or superiority compared to the current standard of care, and to thoroughly evaluate their safety profile in a relevant patient population.

Key Considerations for Trial Design

Designing a robust clinical trial for this compound in CAP requires careful consideration of several factors:

  • Trial Design: A randomized, double-blind, non-inferiority design is a standard and well-accepted approach for Phase 3 trials of new antibiotics for CAP.[3][4][5] This design minimizes bias and allows for a direct comparison to an established comparator.

  • Comparator Selection: The choice of a comparator agent is critical. Moxifloxacin, a respiratory fluoroquinolone with proven efficacy in CAP, has been used as a comparator in this compound trials.[3][4][5]

  • Patient Population: Clearly defined inclusion and exclusion criteria are essential to enroll a patient population with confirmed CAP of appropriate severity. The Pneumonia Severity Index (PSI) or the CURB-65 score are validated tools for stratifying patients by risk.

  • Endpoints: The primary efficacy endpoint should be a clinically relevant measure of early clinical response. Secondary endpoints should include clinical cure at a later time point (test-of-cure), microbiological response, and a comprehensive safety assessment.

  • Microbiological Evaluation: A strong microbiological component is vital to characterize the causative pathogens and to assess the in-vitro activity and in-vivo efficacy of this compound against them.

  • Safety Monitoring: Given the known class effects of fluoroquinolones, a detailed safety monitoring plan is mandatory, with a particular focus on adverse events of special interest.[6][7]

II. Clinical Trial Protocols

This section outlines detailed protocols for conducting a Phase 3 clinical trial of this compound in adults with CAP, based on the DEFINE-CABP trial design.

Study Design and Schema

A Phase 3, multicenter, randomized, double-blind, non-inferiority trial comparing intravenous (IV) to oral this compound with IV to oral Moxifloxacin.

G cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (5-10 days) cluster_this compound This compound Arm cluster_moxifloxacin Moxifloxacin Arm cluster_followup Follow-up Phase Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization Dela_IV This compound 300mg IV q12h Randomization->Dela_IV Moxi_IV Moxifloxacin 400mg IV q24h Randomization->Moxi_IV Dela_Oral This compound 450mg Oral q12h Dela_IV->Dela_Oral Switch to Oral Option EOT End of Treatment (EOT) Dela_Oral->EOT Moxi_Oral Moxifloxacin 400mg Oral q24h Moxi_IV->Moxi_Oral Switch to Oral Option Moxi_Oral->EOT TOC Test of Cure (TOC) (5-10 days post-treatment) EOT->TOC Late_FU Late Follow-up (Day 28) TOC->Late_FU G cluster_collection Specimen Collection (Baseline) cluster_processing Laboratory Processing cluster_analysis Data Analysis Sputum Sputum (Good Quality) Gram_Stain Gram Stain Sputum->Gram_Stain Culture Culture & Isolation Sputum->Culture Blood Blood Cultures Blood->Culture Urine Urine (for Antigen Testing) Urine_Antigen Urine Antigen Test (S. pneumoniae, Legionella) Urine->Urine_Antigen NP_Swab Nasopharyngeal Swab (for PCR) PCR PCR (for Atypicals and Viruses) NP_Swab->PCR Identification Pathogen Identification (e.g., MALDI-TOF, Biochemical Tests) Culture->Identification Susceptibility Antimicrobial Susceptibility Testing (Broth Microdilution - MICs) Identification->Susceptibility Micro_Response Microbiological Response Assessment (Eradication, Presumed Eradication) Identification->Micro_Response Susceptibility->Micro_Response Serology Serology (for Atypicals) Serology->Micro_Response PCR->Micro_Response Urine_Antigen->Micro_Response G cluster_baseline Baseline Assessment cluster_treatment_monitoring On-Treatment Monitoring cluster_followup_monitoring Follow-up Monitoring Baseline_Vitals Vital Signs Daily_Vitals Daily Vital Signs Baseline_Vitals->Daily_Vitals Baseline_Labs Clinical Laboratory Tests Periodic_Labs Periodic Laboratory Tests Baseline_Labs->Periodic_Labs Baseline_ECG 12-Lead ECG Periodic_ECG Periodic ECGs Baseline_ECG->Periodic_ECG Baseline_PE Physical Examination AE_Monitoring Adverse Event Monitoring (Daily Inquiry) Baseline_PE->AE_Monitoring EOT_Assessment End-of-Treatment Assessment Daily_Vitals->EOT_Assessment AE_Monitoring->EOT_Assessment Periodic_Labs->EOT_Assessment Periodic_ECG->EOT_Assessment TOC_Assessment Test-of-Cure Assessment EOT_Assessment->TOC_Assessment Late_FU_Assessment Late Follow-up Assessment TOC_Assessment->Late_FU_Assessment

References

Application Notes and Protocols: Delafloxacin Formulation for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delafloxacin is a broad-spectrum, anionic fluoroquinolone antibiotic approved for treating acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[1][2][3] Its activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and a range of Gram-negative bacteria makes it a subject of significant interest in preclinical research.[2][4][5] Proper formulation and administration are critical for obtaining reliable and reproducible data in in vivo animal studies. These notes provide detailed protocols for preparing intravenous and oral formulations of this compound and summarize key pharmacokinetic and pharmacodynamic data from murine models.

Quantitative Data Summary

The following tables summarize key pharmacokinetic (PK) and pharmacodynamic (PD) parameters of this compound derived from neutropenic murine infection models. These data are essential for dose selection and study design.

Table 1: Single-Dose Pharmacokinetics of this compound in Neutropenic Mice (Subcutaneous Administration)
Dose (mg/kg)Cmax (mg/L)AUC₀₋∞ (mg·h/L)Elimination Half-life (h)
2.52.02.80.7 - 1.0
10Data Not AvailableData Not Available0.7 - 1.0
40Data Not AvailableData Not Available0.7 - 1.0
160711520.7 - 1.0
(Data compiled from studies in neutropenic mice where this compound exposure increased in a dose-dependent manner).[5][6]
Table 2: this compound Pharmacodynamic Targets in Murine Infection Models (fAUC/MIC)
PathogenInfection ModelEndpointMedian fAUC/MIC Target
S. aureus (incl. MRSA)LungNet Stasis1.45
S. aureus (incl. MRSA)Thigh1-log₁₀ CFU Reduction14.3
S. pneumoniaeLungNet Stasis0.56
S. pneumoniaeLung1-log₁₀ CFU Reduction31.8
K. pneumoniaeLungNet Stasis28.6 - 40.3
P. aeruginosaLungNet Stasis5.66
(The free-drug area under the concentration-time curve to MIC ratio (fAUC/MIC) is the PK/PD index that best correlates with this compound efficacy.[6][7][8][9][10][11] Data compiled from neutropenic murine lung and thigh infection models).[6][7][8][9][10]

Experimental Protocols

Accurate and consistent formulation is paramount for successful in vivo studies. The following protocols provide step-by-step guidance for preparing this compound for intravenous, subcutaneous, and oral administration.

Protocol 1: Preparation for Intravenous (IV) / Subcutaneous (SC) Injection

This protocol is based on the reconstitution of this compound (as meglumine salt) lyophilized powder, which is the standard commercial formulation for injection.[1][12][13] The resulting solution is suitable for both IV and SC administration in animal models.

Materials:

  • This compound meglumine, 300 mg lyophilized powder vial

  • Sterile 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride Injection (Normal Saline)[13][14][15]

  • Sterile syringes and needles

  • Aseptic workspace (e.g., laminar flow hood)

Procedure:

  • Reconstitution: Under aseptic conditions, inject 10.5 mL of D5W or 0.9% Sodium Chloride Injection into the 300 mg vial of this compound.[12][13][16]

  • Dissolution: Shake the vial vigorously until the lyophilized powder is completely dissolved. The resulting solution will be clear, ranging from yellow to amber, with a final concentration of 25 mg/mL (300 mg in a final volume of 12 mL).[12][13]

  • Dilution for Dosing: Withdraw the required volume of the 25 mg/mL stock solution and, if necessary, dilute it further with sterile D5W or Normal Saline to achieve the final desired concentration for animal dosing. For subcutaneous injections, a lower volume is often preferred.

  • Storage: The reconstituted solution is stable for up to 24 hours at room temperature (20°C to 25°C) or under refrigeration (2°C to 8°C).[8][16] Do not freeze.[8][16]

Protocol 2: Preparation for Oral (PO) Gavage

Since a commercially available oral suspension for research is not available, this protocol describes the preparation of a suspension using a common, well-tolerated vehicle.[4][6][7]

Materials:

  • This compound active pharmaceutical ingredient (API) powder

  • Methylcellulose (e.g., 400 cP viscosity) or Hydroxypropyl Methylcellulose (HPMC)[17]

  • Sterile water

  • Mortar and pestle (optional, for fine powders)

  • Stir plate and magnetic stir bar

  • Sterile container for the final suspension

Procedure:

  • Vehicle Preparation (0.5% w/v Methylcellulose):

    • Heat approximately one-third of the total required volume of sterile water to 70-80°C.

    • Slowly add 0.5 g of methylcellulose powder for every 100 mL of total final volume to the hot water while stirring vigorously to create a uniform dispersion.[17]

    • Add the remaining two-thirds of the volume as cold sterile water and continue stirring in a cold bath (ice) until the solution becomes clear and viscous.[18]

  • Dose Calculation: Calculate the total mass of this compound API required based on the desired dose (mg/kg), the number of animals, their average weight, and the administration volume (typically 5-10 mL/kg for mice).[4][6]

  • Suspension Preparation:

    • Weigh the calculated amount of this compound API powder.

    • Create a smooth, uniform paste by adding a small amount of the prepared 0.5% methylcellulose vehicle to the powder and triturating with a spatula or mortar and pestle.[4]

    • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure the drug is evenly suspended.[4]

  • Storage and Use: Store the suspension at 4°C. Before each use, vortex or stir the suspension thoroughly to ensure a homogenous dose is administered.

Protocol 3: General Methodology for a Murine Neutropenic Infection Model

This protocol outlines the key steps for conducting an in vivo efficacy study of this compound, a common model cited in the literature.[6][7][9][19] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Procedure:

  • Induce Neutropenia: Administer cyclophosphamide intraperitoneally to mice. Typically, a dose of 150 mg/kg is given four days prior to infection, followed by a second dose of 100 mg/kg one day before infection to induce a state of neutropenia.

  • Prepare Bacterial Inoculum: Culture the desired bacterial strain (e.g., S. aureus, K. pneumoniae) overnight. Dilute the culture in sterile saline to the target concentration (e.g., 10⁷ to 10⁸ CFU/mL).

  • Infection: Anesthetize the neutropenic mice. For a lung infection model, administer a 50 µL inoculum via intranasal aspiration.[6] For a thigh infection model, inject a 100 µL inoculum into the thigh muscle.

  • Initiate Treatment: At a predetermined time post-infection (e.g., 2 hours), begin administration of the prepared this compound formulation (IV, SC, or PO) at the desired dosing regimen (e.g., every 6 or 12 hours).[6][9] Include a vehicle-only control group.

  • Efficacy Evaluation: At the end of the treatment period (e.g., 24 hours), euthanize the animals. Aseptically harvest the target organs (lungs or thighs), homogenize the tissue, and perform serial dilutions for quantitative culture (CFU counting) to determine the bacterial burden.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an in vivo efficacy study of this compound in a neutropenic mouse model.

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_eval Phase 4: Evaluation A1 Induce Neutropenia (Cyclophosphamide) A2 Prepare Bacterial Inoculum B1 Infect Animals (e.g., Intranasal) A1->B1 A3 Prepare this compound Formulation (IV or PO) A2->B1 C1 Administer this compound (e.g., q12h for 24h) A3->C1 B1->C1 C2 Administer Vehicle (Control Group) D1 Harvest Target Organs (Lungs or Thighs) C1->D1 C2->D1 D2 Homogenize & Plate Serial Dilutions D1->D2 D3 Calculate Bacterial Burden (log10 CFU/organ) D2->D3

Caption: Workflow for a murine neutropenic infection model.

References

Determining Delafloxacin MIC Breakpoints for Clinical Isolates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and determining the Minimum Inhibitory Concentration (MIC) breakpoints for Delafloxacin against various clinical isolates. This document outlines the regulatory-approved breakpoints, detailed experimental protocols for MIC determination, and the underlying mechanisms of action and resistance.

Introduction to this compound

This compound is an anionic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[1][3] Its unique chemical structure allows for potent activity in acidic environments, such as those found in abscesses.[4] this compound exerts its bactericidal effect by inhibiting both DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication.[4][5][6] This dual-targeting mechanism is thought to contribute to its potent activity and potentially lower rates of resistance development compared to other fluoroquinolones.[4]

Regulatory MIC Breakpoints

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established clinical breakpoints for this compound to guide susceptibility testing and clinical decision-making.

FDA Breakpoints

The FDA has established MIC breakpoints for this compound for various pathogens causing ABSSSI. These breakpoints are crucial for interpreting the results of susceptibility testing in a clinical setting.

OrganismSusceptible (S) (µg/mL)Intermediate (I) (µg/mL)Resistant (R) (µg/mL)
Staphylococcus aureus (including methicillin-resistant and -susceptible isolates)≤ 0.250.5≥ 1
Staphylococcus haemolyticus≤ 0.250.5≥ 1
Staphylococcus lugdunensis---
Streptococcus pyogenes≤ 0.06--
Streptococcus agalactiae≤ 0.06--
Streptococcus anginosus group≤ 0.06--
Enterococcus faecalis≤ 0.12--
Escherichia coli≤ 0.250.5≥ 1
Klebsiella pneumoniae≤ 0.250.5≥ 1
Enterobacter cloacae≤ 0.250.5≥ 1
Pseudomonas aeruginosa≤ 0.51≥ 2

Data sourced from FDA documentation.

EUCAST Breakpoints

EUCAST has also published breakpoints for this compound, particularly for pathogens associated with community-acquired pneumonia.[3]

OrganismSusceptible (S) (mg/L)Resistant (R) (mg/L)
Staphylococcus aureus (MSSA)≤ 0.016> 0.016
Streptococcus pneumoniae≤ 0.06> 0.06
Haemophilus influenzae≤ 0.004> 0.004
Streptococcus pyogenes0.030.03
Streptococcus dysgalactiae0.030.03
Streptococcus agalactiae0.030.03
Streptococcus anginosus group0.030.03
Escherichia coli0.1250.125

Data sourced from EUCAST documentation.[3] Note that for some organisms, EUCAST provides a single breakpoint for susceptible and resistant categories.

This compound MIC Distribution Data

The following table summarizes the MIC50 and MIC90 values for this compound against a range of clinical isolates, providing insight into its in vitro potency.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (including MRSA)0.0080.25
Staphylococcus lugdunensis0.0160.03
Streptococcus pyogenes0.0160.03
Streptococcus anginosus group0.0080.016
Enterococcus faecalis0.121
Enterobacteriaceae (E. coli, K. pneumoniae, E. cloacae)0.124
Pseudomonas aeruginosa0.5>2

This data is compiled from large surveillance studies.[7][8][9][10]

Experimental Protocols for MIC Determination

Accurate determination of this compound MIC values is critical for both clinical diagnostics and drug development research. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing.[11]

Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water with pH adjustment if necessary) at a concentration of 1000 µg/mL.

  • Prepare Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.001 to 8 µg/mL).

  • Prepare Bacterial Inoculum: Culture the clinical isolate on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method

The agar dilution method is an alternative reference method for MIC determination.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

  • Inoculator (e.g., Steers replicator)

Procedure:

  • Prepare this compound-Containing Agar Plates: Prepare a series of MHA plates containing two-fold serial dilutions of this compound.

  • Prepare Bacterial Inoculum: Prepare the bacterial inoculum as described for the broth microdilution method.

  • Inoculation: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension using an inoculator. Each spot should contain approximately 10^4 CFU.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no growth, a faint haze, or a single colony.

Disk Diffusion Method

The disk diffusion method is a qualitative test that provides a categorical result (susceptible, intermediate, or resistant) based on the size of the zone of inhibition around an antibiotic-impregnated disk.

Materials:

  • 5 µg this compound disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

Procedure:

  • Prepare Inoculum: Prepare the bacterial inoculum as described previously.

  • Inoculate Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Apply Disk: Aseptically apply a 5 µg this compound disk to the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measure Zone of Inhibition: Measure the diameter of the zone of complete inhibition in millimeters.

  • Interpret Results: Interpret the results based on the established zone diameter breakpoints provided by regulatory agencies like the FDA.

Mechanisms of Action and Resistance

A thorough understanding of this compound's mechanism of action and the pathways leading to resistance is essential for its effective use and for the development of new antimicrobial agents.

Mechanism of Action

This compound's primary mode of action is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are critical for DNA replication, repair, and recombination. By binding to these enzymes, this compound traps them in a complex with DNA, leading to double-strand DNA breaks and ultimately cell death.[4]

Delafloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

This compound's dual inhibition of DNA gyrase and topoisomerase IV.
Mechanisms of Resistance

Bacterial resistance to this compound can emerge through several mechanisms, primarily involving mutations in the target enzymes or increased efflux of the drug.

  • Target Site Mutations: Mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common mechanisms of fluoroquinolone resistance.[2][12] These mutations alter the enzyme structure, reducing the binding affinity of this compound.[2]

  • Efflux Pumps: Overexpression of efflux pumps, which actively transport antimicrobial agents out of the bacterial cell, can also contribute to this compound resistance.[13][14]

  • Plasmid-Mediated Resistance: The acquisition of plasmid-mediated quinolone resistance (PMQR) genes, such as qnr genes, can also confer reduced susceptibility to this compound.[14][15]

Delafloxacin_Resistance_Mechanisms cluster_resistance Mechanisms of this compound Resistance Resistance This compound Resistance Target_Mutation Target Site Mutations (gyrA, parC) Target_Mutation->Resistance Efflux_Pump Increased Efflux Pump Activity Efflux_Pump->Resistance PMQR Plasmid-Mediated Resistance (e.g., qnr) PMQR->Resistance

Primary mechanisms contributing to this compound resistance.

Experimental Workflow for MIC Determination

The following diagram illustrates a typical workflow for determining the MIC of this compound for a clinical isolate.

MIC_Determination_Workflow Start Start: Receive Clinical Isolate Isolate_Culture Culture Isolate on Appropriate Agar Start->Isolate_Culture Prepare_Inoculum Prepare 0.5 McFarland Standardized Inoculum Isolate_Culture->Prepare_Inoculum MIC_Method Perform MIC Determination Prepare_Inoculum->MIC_Method Broth_Microdilution Broth Microdilution MIC_Method->Broth_Microdilution Quantitative Agar_Dilution Agar Dilution MIC_Method->Agar_Dilution Quantitative Disk_Diffusion Disk Diffusion MIC_Method->Disk_Diffusion Qualitative Incubation Incubate at 35°C for 16-20 hours Broth_Microdilution->Incubation Agar_Dilution->Incubation Disk_Diffusion->Incubation Read_Results Read and Record Results (MIC value or Zone Diameter) Incubation->Read_Results Interpret_Results Interpret Results using FDA/EUCAST Breakpoints Read_Results->Interpret_Results Report Report as Susceptible, Intermediate, or Resistant Interpret_Results->Report

A generalized workflow for determining this compound MIC.

Conclusion

This document provides a comprehensive overview of the critical aspects of determining this compound MIC breakpoints for clinical isolates. By adhering to standardized protocols and utilizing the established breakpoints from regulatory agencies, researchers and clinicians can ensure accurate and reproducible susceptibility testing. A clear understanding of this compound's mechanism of action and resistance pathways is also vital for its judicious use and for monitoring the emergence of resistance.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Delafloxacin Efflux Pump-Mediated Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Delafloxacin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to this compound resistance, with a focus on efflux pump-mediated mechanisms.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound?

A1: Resistance to this compound is primarily mediated through two main mechanisms:

  • Target Gene Mutations: Mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are a significant cause of resistance.[1][2] In many cases, multiple mutations are required to confer a high level of resistance.[1][3]

  • Efflux Pump Overexpression: Increased expression of efflux pumps, which actively transport this compound out of the bacterial cell, is another key resistance mechanism.[4][5] Common efflux pumps implicated in fluoroquinolone resistance include the AcrAB-TolC and OqxAB systems in Gram-negative bacteria and the NorA, NorB, NorC, and QacC pumps in Gram-positive bacteria.[6][7][8][9] These two mechanisms can also act synergistically to produce higher levels of resistance.[6]

Q2: My bacterial isolate shows a higher Minimum Inhibitory Concentration (MIC) for this compound than expected. How can I determine if efflux pumps are responsible?

A2: To investigate the role of efflux pumps in increased this compound MIC, you can perform an MIC assay in the presence and absence of a known efflux pump inhibitor (EPI).[10][11] A significant reduction (typically four-fold or greater) in the MIC of this compound when the EPI is present suggests that efflux pumps are contributing to the resistance.[10] A commonly used broad-spectrum EPI for research purposes is phenylalanine-arginine β-naphthylamide (PAβN).[10][12]

Q3: Are there commercially available efflux pump inhibitors that I can use in my experiments?

A3: Yes, several efflux pump inhibitors are available for research purposes, such as phenylalanine-arginine β-naphthylamide (PAβN) and reserpine.[11] It is important to note that while these are valuable research tools, there are currently no EPIs approved for clinical use due to toxicity concerns.[11] When using an EPI, it is crucial to include a control to ensure that the inhibitor itself does not have antibacterial activity at the concentration used.[13]

Q4: How can I quantify the expression levels of specific efflux pump genes in my this compound-resistant isolates?

A4: Quantitative real-time polymerase chain reaction (qRT-PCR) is the most common method for quantifying the expression of efflux pump genes.[14][15][16] This technique involves extracting RNA from your bacterial isolates, converting it to cDNA, and then using specific primers to amplify and quantify the target efflux pump genes. The expression levels are typically normalized to a housekeeping gene to compare the relative expression between your resistant isolates and a susceptible control strain.[16]

Troubleshooting Guides

Problem 1: Inconsistent MIC Results for this compound

Possible Cause 1: Improper Inoculum Preparation.

  • Troubleshooting Step: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[17] Inconsistent inoculum density can lead to variable MIC results.

Possible Cause 2: Incorrect Incubation Conditions.

  • Troubleshooting Step: Incubate microtiter plates at 35-37°C for 16-20 hours in ambient air.[17] Deviations from the recommended incubation time and temperature can affect bacterial growth and influence MIC readings.

Possible Cause 3: Issues with this compound Stock Solution.

  • Troubleshooting Step: Prepare fresh this compound stock solutions and use them promptly. Ensure the solvent used does not affect bacterial growth at the concentrations tested. Store stock solutions at the recommended temperature and for the appropriate duration.

Problem 2: No Significant Change in this compound MIC with an Efflux Pump Inhibitor

Possible Cause 1: Resistance is Not Mediated by the Targeted Efflux Pumps.

  • Troubleshooting Step: The primary resistance mechanism may be target site mutations in gyrA and parC.[1][2] Sequence the QRDRs of these genes to identify any mutations known to confer fluoroquinolone resistance.

Possible Cause 2: The Efflux Pump Inhibitor is Ineffective or Used at a Suboptimal Concentration.

  • Troubleshooting Step: Verify the activity of your EPI with a positive control strain known to overexpress a susceptible efflux pump. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your specific bacterial species.

Possible Cause 3: The Efflux Pump is Not Susceptible to the Chosen Inhibitor.

  • Troubleshooting Step: Different efflux pumps have varying sensitivities to different inhibitors. If possible, try a different class of EPI.

Data Presentation

Table 1: In Vitro Activity of this compound against Multidrug-Resistant Gram-Positive Bacteria

Bacterial SpeciesResistance ProfileNo. of IsolatesThis compound MIC50 (μg/mL)This compound MIC90 (μg/mL)Comparator MIC90 (μg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)110-1Levofloxacin: ≥8[17]
Staphylococcus aureusVancomycin-Intermediate (VISA)35-1-[17]
Staphylococcus aureusMethicillin-Susceptible (MSSA)190.0080.25-[7][9]
Staphylococcus aureusMethicillin-Resistant (MRSA)400.190.75-[7][9]
Enterococcus faecalis--0.121-[18]

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.[17]

Table 2: In Vitro Activity of this compound against Multidrug-Resistant Gram-Negative Bacteria

Bacterial SpeciesNo. of IsolatesThis compound MIC50 (μg/mL)This compound MIC90 (μg/mL)Reference
Escherichia coli470.125-[19]
Klebsiella pneumoniae430.25-[6]
Pseudomonas aeruginosa521-[20][21]
Enterobacteriaceae-0.124[18]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18]

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[17] The concentration range should span the expected MIC of the test organism.

  • Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[13] Dilute this suspension in CAMHB to a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[17]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[17]

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[22]

Protocol 2: Efflux Pump Inhibition Assay

This assay determines the contribution of efflux pumps to this compound resistance.

  • Plate Setup: Prepare two sets of 96-well plates with serial dilutions of this compound as described in the MIC protocol.

  • Addition of EPI: To one set of plates, add a fixed, sub-inhibitory concentration of an efflux pump inhibitor (e.g., PAβN) to each well.[13] The other plate will not contain the EPI and will serve as the control.

  • Inoculation and Incubation: Inoculate and incubate both sets of plates as described in the MIC protocol.

  • Data Analysis: Determine the MIC of this compound in the presence and absence of the EPI. A four-fold or greater reduction in the MIC in the presence of the EPI is considered indicative of efflux pump activity.

Protocol 3: Gene Expression Analysis of Efflux Pumps by qRT-PCR

This protocol outlines the steps to quantify the expression of efflux pump genes.

  • RNA Extraction: Grow bacterial cultures of the resistant and susceptible (control) strains to the mid-logarithmic phase. Extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qRT-PCR: Perform qRT-PCR using a suitable real-time PCR system. The reaction mixture should contain cDNA template, primers specific for the efflux pump gene of interest, and a fluorescent DNA-binding dye (e.g., SYBR Green). Also, include primers for a housekeeping gene (e.g., 16S rRNA) for normalization.

  • Data Analysis: Calculate the relative expression of the efflux pump gene in the resistant isolate compared to the susceptible control using the ΔΔCt method.[16] An increase in the fold change indicates overexpression of the efflux pump gene.

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_result Result start Start bacterial_culture Bacterial Culture (Overnight) start->bacterial_culture mcfarland Standardize to 0.5 McFarland bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculate Inoculate 96-well Plate inoculum->inoculate delafloxacin_prep Prepare this compound Serial Dilutions delafloxacin_prep->inoculate incubate Incubate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination.

efflux_pump_inhibition_logic cluster_results Possible Outcomes start Observe High this compound MIC hypothesis Hypothesis: Efflux pump is contributing to resistance start->hypothesis experiment Perform MIC assay with and without Efflux Pump Inhibitor (EPI) hypothesis->experiment result1 MIC decreases significantly (≥4-fold) with EPI experiment->result1 result2 No significant change in MIC with EPI experiment->result2 conclusion1 Conclusion: Efflux is a major mechanism of resistance result1->conclusion1 conclusion2 Conclusion: Other mechanisms (e.g., target mutations) are likely dominant result2->conclusion2

Caption: Logic for Efflux Pump Inhibition Assay.

signaling_pathway_resistance cluster_cell Bacterial Cell cluster_target Cellular Targets cluster_resistance Resistance Mechanisms This compound This compound entry Drug Entry This compound->entry gyrase DNA Gyrase (gyrA/gyrB) entry->gyrase inhibits topoIV Topoisomerase IV (parC/parE) entry->topoIV inhibits efflux Efflux Pump Overexpression entry->efflux substrate inhibition Inhibition of DNA Replication gyrase->inhibition topoIV->inhibition mutations Target Site Mutations (QRDR) mutations->gyrase prevents binding mutations->topoIV prevents binding extrusion Drug Extrusion efflux->extrusion extrusion->this compound (extracellular)

References

Technical Support Center: Optimizing Delafloxacin Dosage in Severe Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Delafloxacin dosage in patients with severe renal impairment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of intravenous (IV) this compound for patients with severe renal impairment?

A1: For patients with severe renal impairment, defined as an estimated glomerular filtration rate (eGFR) of 15 to 29 mL/min/1.73 m², the recommended dosage of intravenous this compound is 200 mg administered every 12 hours.[1][2][3][4][5][6][7] This is a reduction from the standard 300 mg every 12 hours dose used in patients with normal renal function.[1][7]

Q2: Is a dosage adjustment required for oral this compound in patients with severe renal impairment?

A2: No, a dosage adjustment for the oral formulation of this compound (450 mg every 12 hours) is not typically required for patients with severe renal impairment (eGFR 15-29 mL/min/1.73 m²).[1][2][4][6] However, these patients should be closely monitored for any adverse effects.[8]

Q3: Why is a dosage adjustment necessary for IV this compound but not for the oral formulation in severe renal impairment?

A3: The intravenous formulation of this compound contains sulfobutylether-beta-cyclodextrin (SBECD) as a vehicle, which can accumulate in patients with moderate to severe renal impairment.[2][8] This accumulation can potentially lead to adverse effects. Therefore, reducing the IV dose helps to minimize the exposure to both this compound and SBECD.[6] The oral formulation does not contain SBECD.

Q4: What are the pharmacokinetic changes of this compound in patients with severe renal impairment?

A4: In patients with severe renal impairment, the total clearance of this compound is significantly reduced, leading to an increase in the area under the concentration-time curve (AUC), which represents total drug exposure.[9][10][11] Studies have shown that the mean total clearance decreases from approximately 13.7 L/h in subjects with normal renal function to 7.07 L/h in those with severe renal impairment following intravenous administration.[9][10][11] Consequently, the mean AUC nearly doubles in this population.[9][11][12]

Q5: What should be monitored in patients with severe renal impairment receiving IV this compound?

A5: It is crucial to closely monitor serum creatinine levels and eGFR in patients with severe renal impairment who are receiving intravenous this compound.[2][8][13][14][15] If an increase in serum creatinine is observed, a switch to oral this compound should be considered.[8][13][14][15] If the eGFR decreases to less than 15 mL/min/1.73 m², discontinuation of this compound is recommended.[4][8][13][14][15]

Q6: Is this compound recommended for patients with end-stage renal disease (ESRD) or those on hemodialysis?

A6: The use of this compound in patients with ESRD (eGFR <15 mL/min/1.73 m²), including those on hemodialysis, is not recommended due to insufficient data to provide reliable dosing recommendations.[1][2][4][5][8]

Troubleshooting Guide

Problem 1: A patient with an eGFR of 25 mL/min/1.73 m² is prescribed 300 mg IV this compound every 12 hours. Is this dosage appropriate?

Solution: No, this dosage is not appropriate. The recommended IV dosage for a patient with an eGFR between 15 and 29 mL/min/1.73 m² is 200 mg every 12 hours.[1][2][3][4][5][6][7] The prescribing physician should be alerted to adjust the dose to mitigate the risk of drug accumulation and potential toxicity.

Problem 2: During IV this compound treatment, a patient's serum creatinine level begins to rise.

Solution: An increase in serum creatinine in a patient with severe renal impairment receiving IV this compound is a concern.[8][13][14][15] The primary troubleshooting step is to consider switching the patient to the oral formulation of this compound (450 mg every 12 hours), as this avoids the accumulation of the IV vehicle SBECD.[2][8][13][14] Continue to monitor renal function closely.

Problem 3: A researcher is designing a study involving this compound in a population with varying degrees of renal function and needs to understand the expected pharmacokinetic differences.

Solution: The researcher should anticipate a linear relationship between this compound clearance and renal function (eGFR or creatinine clearance).[9][10][11] As renal function declines, the total and renal clearance of this compound will decrease, leading to a proportional increase in drug exposure (AUC).[9][10][11] Refer to the pharmacokinetic data tables below for expected values.

Data Presentation

Table 1: Recommended this compound Dosage by Renal Function

Estimated Glomerular Filtration Rate (eGFR)Intravenous (IV) DosageOral Dosage
30-89 mL/min/1.73 m²No adjustment needed (300 mg q12h)[1][4]No adjustment needed (450 mg q12h)[1]
15-29 mL/min/1.73 m²200 mg every 12 hours[1][2][3][4][5][6][7]No adjustment needed (450 mg q12h)[1][2][4][6]
<15 mL/min/1.73 m² (ESRD)Not Recommended[1][2][4][5][8]Not Recommended[1]

Table 2: Mean Pharmacokinetic Parameters of Intravenous this compound (300 mg) by Renal Function

ParameterNormal Renal FunctionSevere Renal Impairment
Total Clearance (L/h)13.7[9][10][11]7.07[9][10][11]
AUC₀-∞ (µg·h/mL)22.6[9][10][11]45.0[9][10][11]
Renal Clearance (L/h)6.03[9][10][11]0.44[9][10][11]

Table 3: Mean Pharmacokinetic Parameters of Oral this compound (400 mg) by Renal Function

ParameterNormal Renal FunctionSevere Renal Impairment
AUC₀-t (µg·h/mL)25.8[10]44.5

Experimental Protocols

Key Experiment: Pharmacokinetic Evaluation of this compound in Subjects with Varying Degrees of Renal Function

This section details the methodology from a pivotal open-label, parallel-group, crossover study that assessed the pharmacokinetics of this compound in subjects with normal, mild, moderate, and severe renal impairment.[9][10][11]

1. Study Design:

  • An open-label, parallel-group, crossover study design was employed.[9][10][11]

  • Subjects were categorized into four groups based on their renal function.

  • Each subject received a single 300 mg intravenous dose of this compound, a placebo infusion, and a single 400 mg oral dose of this compound, with a washout period of at least 14 days between each treatment period.[9][11]

2. Subject Population:

  • Inclusion criteria included male or female subjects between 18 and 80 years of age with a body mass index between 18.5 and 40 kg/m ².[10]

  • Subjects were stratified into groups of normal, mild, moderate, or severe renal impairment based on their estimated glomerular filtration rate (eGFR).

3. Pharmacokinetic Sampling:

  • Blood Sampling: Serial blood samples were collected at predefined time points before and after the administration of this compound to determine plasma concentrations of the drug.

  • Urine Sampling: Urine was collected over specified intervals to measure the amount of this compound excreted unchanged.[10]

4. Bioanalytical Method:

  • Plasma and urine concentrations of this compound were quantified using a validated bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters were calculated using non-compartmental methods.[9][10][11]

  • Key parameters included:

    • Area under the plasma concentration-time curve (AUC) from time zero to infinity (AUC₀-∞) and from time zero to the last measurable concentration (AUC₀-t).

    • Maximum plasma concentration (Cmax).

    • Time to maximum plasma concentration (Tmax).

    • Terminal half-life (t½).

    • Total body clearance (CL).

    • Renal clearance (CLr).

    • Volume of distribution at steady state (Vss).

Mandatory Visualization

Delafloxacin_Dosage_Adjustment start Patient with Severe Renal Impairment (eGFR 15-29 mL/min/1.73 m²) route Select Route of Administration start->route iv_dose Administer IV this compound 200 mg every 12 hours route->iv_dose Intravenous oral_dose Administer Oral this compound 450 mg every 12 hours route->oral_dose Oral monitor Closely Monitor Serum Creatinine & eGFR iv_dose->monitor continue_oral Continue Oral Therapy with Monitoring oral_dose->continue_oral decision Serum Creatinine Increases? monitor->decision switch_to_oral Consider Switching to Oral this compound decision->switch_to_oral Yes stable Continue IV Therapy with Monitoring decision->stable No

Caption: Decision workflow for this compound dosage in severe renal impairment.

Delafloxacin_PK_Workflow study_setup Study Setup: Open-label, parallel-group, crossover design subject_enrollment Subject Enrollment: Stratified by renal function (Normal to Severe) study_setup->subject_enrollment drug_admin Drug Administration: Single IV (300mg) and Oral (400mg) doses with washout subject_enrollment->drug_admin sampling Pharmacokinetic Sampling: Serial blood and urine collection drug_admin->sampling bioanalysis Bioanalysis: Quantify this compound concentrations (LC-MS/MS) sampling->bioanalysis pk_analysis Pharmacokinetic Analysis: Non-compartmental methods to determine AUC, CL, etc. bioanalysis->pk_analysis results Results Interpretation: Compare PK parameters across renal function groups pk_analysis->results

Caption: Experimental workflow for this compound pharmacokinetic assessment.

References

impact of acidic pH on Delafloxacin minimum inhibitory concentration (MIC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating the impact of acidic pH on Delafloxacin's minimum inhibitory concentration (MIC).

Frequently Asked Questions (FAQs)

Q1: How does acidic pH affect the MIC of this compound?

A1: Acidic pH significantly enhances the in vitro potency of this compound, resulting in a decrease in its MIC against various bacteria, including Escherichia coli and Staphylococcus aureus.[1][2][3][4][5] This is in contrast to other fluoroquinolones, such as ciprofloxacin and moxifloxacin, which typically exhibit reduced activity in acidic environments.[1][3][6]

Q2: What is the underlying mechanism for this compound's increased activity at a lower pH?

A2: this compound is an anionic fluoroquinolone.[7][8] In an acidic environment, a larger proportion of this compound molecules are in a non-ionized (uncharged) state.[9] This uncharged form can more readily pass through the bacterial cell membrane.[7] Once inside the bacterium, where the intracellular pH is neutral, this compound reverts to its ionized (anionic) form.[7][9] This "traps" the drug inside the cell, leading to higher intracellular concentrations and consequently, enhanced antibacterial activity.[7][10]

Q3: For which types of infections is this pH-dependent activity of this compound particularly relevant?

A3: The enhanced activity of this compound in acidic conditions is clinically significant for infections occurring in environments with a naturally low pH.[1][2][3] These include abscesses, complicated urinary tract infections, and certain biofilms, where the pH can drop to 6.0 or lower.[1][2][11]

Q4: How does the pH-dependent activity of this compound compare to that of ciprofloxacin?

A4: The effect of acidic pH on this compound and ciprofloxacin is inverse. As the pH decreases, this compound's MIC values tend to decrease (increased potency), while ciprofloxacin's MIC values tend to increase (decreased potency).[1][2] For instance, in one study against E. coli, the MIC90 of this compound decreased from 64 mg/L at pH 7.3 to 16 mg/L at pH 5.0, whereas the MIC90 of ciprofloxacin increased from 8 mg/L to 128 mg/L under the same conditions.[1][2]

Troubleshooting Guide

Problem 1: Inconsistent MIC results for this compound at acidic pH.

  • Possible Cause 1: Inaccurate pH of the medium. The pH of the broth is critical. Ensure accurate measurement and adjustment of the Mueller-Hinton Broth (MHB) pH before sterilization, as autoclaving can alter the final pH.[1]

  • Troubleshooting Step 1: Calibrate your pH meter immediately before use. Prepare the pH-adjusted MHB and verify the final pH of a sample from each batch after it has cooled to room temperature.

  • Possible Cause 2: Instability of pH during incubation. The metabolic activity of the bacteria during growth can alter the pH of the medium.

  • Troubleshooting Step 2: For prolonged experiments, consider using a buffered MHB formulation to maintain a stable pH throughout the incubation period.

  • Possible Cause 3: Inoculum effect. A higher than recommended bacterial inoculum can lead to more significant pH shifts and may affect the MIC.

  • Troubleshooting Step 3: Strictly adhere to the standardized inoculum preparation procedures, aiming for a final concentration of approximately 5 x 10^5 CFU/mL.[12]

Problem 2: Higher than expected this compound MICs at acidic pH.

  • Possible Cause 1: Presence of specific resistance mechanisms. Certain resistance mechanisms, such as those conferred by qnr genes, can significantly compromise this compound's efficacy, even at acidic pH.[1][2]

  • Troubleshooting Step 1: Characterize the resistance mechanisms of your test isolates. If qnr genes are present, higher MICs may be expected.

  • Possible Cause 2: Issues with this compound stock solution. Improper storage or handling of the this compound powder or stock solution could lead to degradation.

  • Troubleshooting Step 2: Prepare fresh stock solutions of this compound for each experiment and store them according to the manufacturer's instructions.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator fluoroquinolones at varying pH levels against different bacterial species.

Table 1: Median and MIC90 of this compound and Ciprofloxacin against Escherichia coli at Different pH Values [1][2]

AntibioticpHMedian MIC (mg/L)MIC90 (mg/L)
This compound7.3864
6.04Not Reported
5.0216
Ciprofloxacin7.318
6.08Not Reported
5.064128

Table 2: MIC of this compound and Moxifloxacin against Staphylococcus aureus ATCC 25923 at Different pH Values [4][5]

AntibioticpHMIC (mg/L)
This compound7.40.00094
5.50.00006
Moxifloxacin7.40.03
5.50.12

Experimental Protocols

Protocol 1: Determination of this compound MIC at Different pH Levels using Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and studies investigating the pH-dependent activity of fluoroquinolones.[1][12][13][14]

Materials:

  • This compound analytical grade powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 1 M HCl and 1 M NaOH for pH adjustment

  • Bacterial strains for testing

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of pH-Adjusted Media:

    • Prepare CAMHB according to the manufacturer's instructions.

    • Divide the broth into separate flasks for each desired pH level (e.g., 7.3, 6.0, 5.0).

    • While stirring, slowly add 1 M HCl to lower the pH to the target values. Use 1 M NaOH for any necessary upward adjustments.

    • Sterilize the pH-adjusted media by autoclaving.

    • Aseptically, allow the media to cool to room temperature and confirm the final pH of a sample from each batch.

  • Preparation of this compound Stock and Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent as recommended by the supplier.

    • Perform serial two-fold dilutions of this compound in the pH-adjusted CAMHB in the wells of the 96-well plates to achieve the desired final concentration range.

  • Inoculum Preparation:

    • From an overnight culture on a non-selective agar plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate pH-adjusted CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plates containing the this compound dilutions with the standardized bacterial suspension.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only) for each pH condition.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Delafloxacin_Uptake cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Bacterial Membrane cluster_intracellular Bacterial Cytoplasm (Neutral pH) DLX_uncharged This compound (Uncharged) Membrane DLX_uncharged->Membrane Passive Diffusion DLX_charged This compound (Anionic/Charged) Membrane->DLX_charged Ionization & Trapping DNA_Gyrase DNA Gyrase DLX_charged->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV DLX_charged->Topo_IV Inhibition

Caption: Mechanism of this compound uptake and action in an acidic environment.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Media Prepare & pH-adjust Mueller-Hinton Broth Prep_Drug Prepare this compound Stock & Dilutions Prep_Media->Prep_Drug Inoculate Inoculate 96-well plates (Final conc. ~5x10^5 CFU/mL) Prep_Drug->Inoculate Prep_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Visually determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Experimental workflow for determining this compound MIC at varying pH.

References

Technical Support Center: Identifying Delafloxacin Resistance Mutations in gyrA and parC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying mutations in the gyrA and parC genes that confer resistance to Delafloxacin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound?

The primary mechanism of high-level resistance to fluoroquinolones, including this compound, involves the accumulation of point mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes.[1] These genes encode the subunits of DNA gyrase and topoisomerase IV, respectively, which are the targets of this class of antibiotics.[1][2][3]

Q2: Are single mutations in gyrA or parC sufficient to confer this compound resistance?

While single mutations in gyrA can lead to resistance to older fluoroquinolones, studies have shown that multiple mutations, often in both gyrA and parC, are typically required for clinically significant this compound resistance.[4][5] For instance, in Escherichia coli, it has been demonstrated that at least three mutations in the QRDRs are necessary for this compound resistance.[4] In some cases of Methicillin-Resistant Staphylococcus aureus (MRSA), triple mutations were needed to confer this compound resistance.[4]

Q3: What are the most common mutations observed in gyrA and parC of this compound-resistant bacteria?

Common mutations associated with fluoroquinolone resistance are frequently found at specific codons within the QRDRs. In E. coli, substitutions at Serine-83 and Aspartate-87 in GyrA (e.g., S83L, D87N) and at Serine-80 and Glutamate-84 in ParC (e.g., S80I, E84V) are commonly reported in this compound-resistant strains.[2][4][6] For instance, a combination of S83L and D87N in GyrA with S80I in ParC can confer high resistance to ciprofloxacin.[2][7] In Klebsiella pneumoniae, common mutations include S83I in GyrA and S80I in ParC.[5]

Q4: How do I interpret the Minimum Inhibitory Concentration (MIC) values for this compound?

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[8] The interpretation of this compound MIC values depends on the bacterial species and established clinical breakpoints. These breakpoints are provided by regulatory bodies like the FDA and organizations such as the Clinical and Laboratory Standards Institute (CLSI).[9][10][11] It is crucial to compare the MIC of your isolate to these established breakpoints to determine if it is susceptible, intermediate, or resistant. An MIC for one antibiotic cannot be directly compared to the MIC of another.[8]

Troubleshooting Guides

PCR Amplification of gyrA and parC QRDRs
Problem Possible Cause Troubleshooting Steps
No PCR product (no band on gel) Insufficient or poor quality DNA template.Quantify your genomic DNA using a spectrophotometer or fluorometer. Ensure the A260/A280 ratio is between 1.8 and 2.0.[2] If the quality is poor, re-extract the DNA.
Incorrect primer design or degraded primers.Verify that your primers are specific to the target regions of gyrA and parC for your bacterial species. Prepare fresh primer dilutions from stock.
Incorrect annealing temperature.Optimize the annealing temperature using a gradient PCR. A good starting point is 2-5°C below the calculated melting temperature (Tm) of the primers.[11]
Issues with PCR reagents.Use fresh PCR master mix, dNTPs, and polymerase. Ensure all reagents have been stored correctly.
Faint PCR product (weak band) Insufficient number of PCR cycles.Increase the number of cycles to 35.
Suboptimal PCR conditions.Re-optimize the concentrations of primers, MgCl₂, and polymerase.
Non-specific PCR products (multiple bands) Primer-dimer formation or non-specific primer binding.Increase the annealing temperature. Redesign primers to be more specific and to avoid self-dimerization.
Contamination.Use sterile techniques, filtered pipette tips, and a dedicated PCR workstation to prevent contamination.[12]
Sanger Sequencing of PCR Products
Problem Possible Cause Troubleshooting Steps
Poor quality sequence (low signal, high background noise) Insufficient or impure PCR product.Run an aliquot of your PCR product on an agarose gel to confirm a single, strong band. Purify the PCR product using a reliable kit to remove excess primers and dNTPs.
Incorrect amount of primer or template in the sequencing reaction.Follow the sequencing facility's guidelines for the required amount of DNA and primer.
Presence of multiple templates.If you are sequencing from a mixed bacterial culture, you will get overlapping peaks. Ensure you start with a pure, single colony.
Overlapping peaks throughout the sequence Multiple priming sites.Design a more specific sequencing primer.
Contamination of the PCR product with other DNA.Re-amplify from a pure culture and purify the PCR product carefully.
Good sequence that abruptly ends Secondary structures in the DNA template (e.g., hairpin loops).Use a sequencing protocol with additives designed to resolve secondary structures.
High GC content.Some sequencing polymerases and kits are better suited for GC-rich regions.

Data Presentation

Table 1: this compound MICs for E. coli with gyrA and parC Mutations

Strain TypegyrA MutationsparC MutationsThis compound MIC (µg/mL)
Wild-TypeNoneNone≤0.125
ResistantS83L, D87NS80I>1
ResistantS83L, D87NS80I, E84V≥2
ResistantS83L, D87NS80I, E84V, parE I529L≥2
(Data synthesized from multiple sources)[4][6][13]

Table 2: this compound MICs for K. pneumoniae with gyrA and parC Mutations

Strain TypegyrA MutationsparC MutationsThis compound MIC (µg/mL)
Wild-TypeNoneNone≤0.25
ResistantS83IS80I≥2
ResistantS83Y, D87AS80I≥2
(Data synthesized from multiple sources)[5]

Experimental Protocols

Bacterial Genomic DNA Extraction

This protocol is a general guideline for extracting high-quality genomic DNA from bacterial cultures, suitable for PCR and sequencing.

  • Culture Bacteria: Inoculate a single bacterial colony into 5 mL of appropriate liquid broth and incubate overnight at the optimal temperature with shaking.

  • Harvest Cells: Pellet the bacteria from 1.5 mL of the overnight culture by centrifuging at >12,000 rpm for 2 minutes. Discard the supernatant.

  • Cell Lysis: Resuspend the bacterial pellet in 200 µL of lysis buffer (containing lysozyme for Gram-positive bacteria). Incubate at 37°C for 30-60 minutes. For Gram-negative bacteria, a lysis solution without lysozyme can be used with incubation at 80°C for 5-10 minutes.[14]

  • Protein Precipitation: Add protein precipitation solution and vortex vigorously. Centrifuge at 14,000 x g for 5 minutes to pellet the proteins.[14]

  • DNA Precipitation: Carefully transfer the supernatant containing the DNA to a new tube. Add an equal volume of isopropanol and mix by inverting. The DNA should precipitate out of solution.

  • Wash DNA: Centrifuge to pellet the DNA. Discard the supernatant and wash the DNA pellet with 70% ethanol.

  • Resuspend DNA: Air dry the pellet and resuspend the DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).

  • Assess Quality and Quantity: Measure the DNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~1.8 is indicative of pure DNA.

PCR Amplification of gyrA and parC QRDRs

This protocol outlines the amplification of the QRDRs of gyrA and parC. Primer sequences should be designed based on the conserved regions flanking the QRDR of the target bacterium.

  • Prepare PCR Reaction Mix: In a PCR tube, prepare a 50 µL reaction mixture containing:

    • 5 µL of 10x PCR Buffer

    • 1 µL of 10 mM dNTPs

    • 1 µL of 10 µM Forward Primer

    • 1 µL of 10 µM Reverse Primer

    • 0.5 µL of Taq DNA Polymerase

    • 1 µL of genomic DNA template (~50-100 ng)

    • Nuclease-free water to 50 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for specific primers)

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 5 minutes

  • Verify Amplification: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm the presence of a single band of the expected size.

Sanger Sequencing of PCR Products

This protocol describes the steps for preparing PCR products for Sanger sequencing.

  • Purify PCR Product: Purify the remaining PCR product using a commercial PCR purification kit to remove unincorporated dNTPs, primers, and polymerase.

  • Quantify Purified Product: Quantify the purified PCR product to ensure you have the correct amount for the sequencing reaction as specified by your sequencing facility.

  • Prepare for Sequencing: In separate tubes, mix the purified PCR product with the forward and reverse sequencing primers according to the submission guidelines of your sequencing service. Typically, this involves providing ~10-20 ng of purified PCR product per 100 bp and 5-10 pmol of primer.

  • Sequence Analysis: Once you receive the sequencing results (chromatogram files, often in .ab1 format), use sequencing analysis software to view the chromatograms and align them to the wild-type reference sequences of gyrA and parC. Identify any nucleotide changes that result in amino acid substitutions within the QRDR.[3][6]

Mandatory Visualizations

Fluoroquinolone_Mechanism cluster_drug Fluoroquinolone Action cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanism This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC/ParE) This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Cell Division DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Leads to gyrA_Mutation gyrA Mutation Altered_Gyrase Altered DNA Gyrase gyrA_Mutation->Altered_Gyrase parC_Mutation parC Mutation Altered_TopoIV Altered Topoisomerase IV parC_Mutation->Altered_TopoIV Altered_Gyrase->this compound Reduced Binding Altered_TopoIV->this compound Reduced Binding

Caption: Mechanism of this compound action and resistance.

Experimental_Workflow Start Start: Isolate Bacterial Colony gDNA_Extraction 1. Genomic DNA Extraction Start->gDNA_Extraction PCR_Amplification 2. PCR Amplification of gyrA and parC QRDRs gDNA_Extraction->PCR_Amplification Agarose_Gel 3. Verify PCR Product on Agarose Gel PCR_Amplification->Agarose_Gel PCR_Purification 4. Purify PCR Product Agarose_Gel->PCR_Purification Sanger_Sequencing 5. Sanger Sequencing PCR_Purification->Sanger_Sequencing Sequence_Analysis 6. Analyze Sequence Data Sanger_Sequencing->Sequence_Analysis Mutation_Identification 7. Identify Mutations Sequence_Analysis->Mutation_Identification End End: Report Resistance Profile Mutation_Identification->End

Caption: Workflow for identifying resistance mutations.

References

Strategies to Minimize the Selection of Delafloxacin-Resistant Mutants: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the selection of Delafloxacin-resistant mutants in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound?

A1: Resistance to this compound, like other fluoroquinolones, primarily arises from a combination of mechanisms:

  • Target-site mutations: The most common mechanism involves mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding its targets: DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1][2][3][4][5] Specific amino acid substitutions in these regions can reduce the binding affinity of this compound to its targets.

  • Efflux pumps: Overexpression of efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria, can actively transport this compound out of the bacterial cell, reducing its intracellular concentration and efficacy.[6][7]

  • Plasmid-mediated resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes or genes encoding modifying enzymes, can also contribute to reduced susceptibility.

Q2: How does this compound's activity against resistant strains compare to other fluoroquinolones?

A2: this compound often demonstrates potent activity against bacterial strains that are resistant to older fluoroquinolones like ciprofloxacin and levofloxacin. This is attributed to its unique chemical structure and its balanced, equipotent targeting of both DNA gyrase and topoisomerase IV.[1] However, high-level resistance to this compound can still emerge, particularly through the accumulation of multiple mutations in both gyrA and parC.[8]

Q3: What is the Mutant Prevention Concentration (MPC) and how is it relevant to minimizing this compound resistance?

A3: The Mutant Prevention Concentration (MPC) is the minimum concentration of an antibiotic required to prevent the growth of any single-step resistant mutants within a large bacterial population (typically >10^10 CFU).[9][10][11] Dosing strategies that maintain this compound concentrations above the MPC for an extended period are thought to significantly reduce the likelihood of selecting for resistant mutants. The concentration range between the Minimum Inhibitory Concentration (MIC) and the MPC is known as the Mutant Selection Window (MSW), where the selection of resistant mutants is most likely to occur.

Q4: Can combination therapy be used to prevent this compound resistance?

A4: Yes, combination therapy is a promising strategy. Combining this compound with another antimicrobial agent with a different mechanism of action can make it more difficult for bacteria to develop resistance to both drugs simultaneously. In vitro studies have shown synergistic or additive effects when this compound is combined with agents like rifampicin, tobramycin, and ceftazidime/avibactam against certain pathogens.[9][12] The effectiveness of a combination can be quantified using the Fractional Inhibitory Concentration (FIC) index.[13][14][15]

Q5: How should this compound dosing be optimized to minimize the risk of resistance?

A5: Optimizing this compound dosing involves considering its pharmacokinetic and pharmacodynamic (PK/PD) properties. This compound exhibits concentration-dependent killing.[7][8] The ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC) is a key PK/PD parameter that correlates with efficacy.[16][17] To minimize resistance, dosing regimens should be designed to achieve an fAUC/MIC ratio that is sufficiently high to suppress the emergence of resistant subpopulations. This often involves ensuring that drug concentrations remain above the MPC for as long as possible. Standard adult dosing is typically 300 mg IV every 12 hours or 450 mg orally every 12 hours, with adjustments for severe renal impairment.[4][18][19][20]

Troubleshooting Guides

Issue 1: Rapid emergence of this compound-resistant colonies during in vitro selection experiments.

Possible Cause Troubleshooting Step
Suboptimal drug concentrationEnsure this compound concentrations used are within the therapeutic range and ideally above the Mutant Prevention Concentration (MPC) for the specific bacterial strain.
High bacterial inoculumReduce the initial bacterial density. High inocula can increase the probability of pre-existing resistant mutants.
Prolonged exposure at sub-lethal concentrationsShorten the duration of exposure to concentrations within the Mutant Selection Window (MIC to MPC). Consider using a time-kill curve assay to determine the optimal exposure time for bacterial eradication.
Presence of efflux pump overexpressionTest for the presence of efflux pump activity. If confirmed, consider the addition of an efflux pump inhibitor (EPI) in your experimental setup to see if it restores susceptibility.
Single-agent pressureEvaluate the use of this compound in combination with another antibiotic with a different mechanism of action to increase the barrier to resistance development.

Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound.

Possible Cause Troubleshooting Step
Variation in inoculum preparationStrictly adhere to standardized protocols for inoculum preparation, ensuring a consistent final concentration (e.g., 5 x 10^5 CFU/mL).
Improper preparation of this compound dilutionsPrepare fresh serial dilutions of this compound for each experiment. Verify the accuracy of your pipetting and dilution calculations.
Contamination of cultures or reagentsUse aseptic techniques throughout the procedure. Include a sterility control (broth only) and a growth control (broth with inoculum, no antibiotic) in each assay.
Incorrect incubation conditionsEnsure the incubation temperature, time, and atmospheric conditions (e.g., CO2 levels) are optimal for the specific bacterial species being tested.
Inherent variability of the assayPerform experiments in triplicate to ensure the reproducibility of your results.

Data Presentation

Table 1: Comparative In Vitro Activity of this compound and Other Fluoroquinolones against Fluoroquinolone-Resistant Staphylococcus aureus

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound ≤0.008 2
Ciprofloxacin1>4
Levofloxacin0.5>4

Data compiled from studies on fluoroquinolone-resistant S. aureus isolates.[21][22]

Table 2: Synergistic Activity of this compound in Combination with Other Antimicrobials against S. aureus

CombinationOrganismFIC Index (Interpretation)
This compound + VancomycinS. aureus~0.5 - 1 (Additive to Synergistic)
This compound + DoxycyclineS. aureus~0.5 - 1 (Additive to Synergistic)
This compound + RifampicinS. aureusIndifference to Synergy noted in biofilm reduction

FIC Index: ≤0.5 = Synergy; >0.5 to 4.0 = Indifference/Additive; >4.0 = Antagonism. Data is illustrative based on in vitro findings.[12][13][14]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Testing Protocol (Broth Microdilution)

  • Principle: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[16][23][24]

  • Methodology:

    • Preparation of Antimicrobial Dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

    • Reading Results: The MIC is the lowest concentration of this compound that shows no visible turbidity.

2. Mutant Prevention Concentration (MPC) Assay Protocol

  • Principle: To determine the lowest antibiotic concentration that prevents the growth of any resistant mutants from a large bacterial population.[9][10][11]

  • Methodology:

    • High-Density Inoculum Preparation: Grow a large volume of bacterial culture to a high density (≥10^10 CFU/mL). Concentrate the cells by centrifugation and resuspend in a small volume of saline or broth.

    • Plating: Spread the high-density inoculum onto a series of agar plates containing two-fold increasing concentrations of this compound.

    • Incubation: Incubate the plates at 35-37°C for 48-72 hours.

    • MPC Determination: The MPC is the lowest concentration of this compound on which no bacterial colonies are observed.

3. Checkerboard Assay Protocol for Synergy Testing

  • Principle: To assess the in vitro interaction between two antimicrobial agents.[21]

  • Methodology:

    • Plate Setup: In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and the second antimicrobial agent along the y-axis.

    • Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

    • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.

4. Time-Kill Curve Assay Protocol

  • Principle: To assess the bactericidal activity of an antimicrobial agent over time.[9]

  • Methodology:

    • Preparation: Prepare flasks containing broth with this compound at various concentrations (e.g., 1x, 2x, 4x MIC), a control flask with no antibiotic, and, if testing synergy, flasks with the second antibiotic alone and in combination with this compound.

    • Inoculation: Inoculate each flask with a standardized bacterial suspension (approximately 5 x 10^5 to 5 x 10^6 CFU/mL).

    • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

    • Enumeration: Perform serial dilutions of the aliquots and plate onto agar to determine the viable bacterial count (CFU/mL).

    • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal. Synergy is defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Mandatory Visualization

Resistance_Mechanisms cluster_strategies Minimization Strategies cluster_bacterium Bacterial Cell Optimized_Dosing Optimized Dosing (Maintain C > MPC) Resistant_Mutant Resistant Mutant Selection Optimized_Dosing->Resistant_Mutant Reduces Selection Pressure Combination_Therapy Combination Therapy (Different Mechanisms) Combination_Therapy->Resistant_Mutant Increases Barrier to Resistance This compound This compound Target_Enzymes DNA Gyrase & Topoisomerase IV This compound->Target_Enzymes Inhibition Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) This compound->Efflux_Pump Substrate Target_Enzymes->Resistant_Mutant Target Site Mutations (gyrA, parC) Efflux_Pump->Resistant_Mutant Overexpression

Caption: Strategies to Mitigate this compound Resistance Mechanisms.

Experimental_Workflow cluster_screening Initial Screening cluster_resistance_potential Resistance Potential Assessment cluster_synergy_testing Combination Therapy Evaluation MIC MIC Assay MPC MPC Assay MIC->MPC Inform MPC Range Checkerboard Checkerboard Assay MIC->Checkerboard Determine Drug Concentrations Time_Kill Time-Kill Assay Checkerboard->Time_Kill Identify Synergistic Combinations for Further Testing

Caption: Experimental Workflow for Assessing this compound Resistance.

Signaling_Pathway cluster_regulation Regulation of AcrAB-TolC Efflux Pump Fluoroquinolones Fluoroquinolones (e.g., this compound) Metabolite_Accumulation Metabolite Accumulation / Cellular Stress Fluoroquinolones->Metabolite_Accumulation Induces Regulators Transcriptional Regulators (e.g., MarA, SoxS, Rob) Metabolite_Accumulation->Regulators Activates acrAB_promoter acrAB promoter Regulators->acrAB_promoter Binds to & Activates AcrAB_TolC AcrAB-TolC Efflux Pump Expression acrAB_promoter->AcrAB_TolC Increases Transcription AcrAB_TolC->Fluoroquinolones Effluxes Drug Resistance Increased Resistance AcrAB_TolC->Resistance

Caption: Simplified Regulatory Pathway of the AcrAB-TolC Efflux Pump.

References

Delafloxacin assay validation and quality control parameters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay validation, quality control, and troubleshooting for Delafloxacin analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound quantification?

A1: The most common analytical methods for the quantification of this compound in various matrices, including plasma, aqueous humor, and pharmaceutical formulations, are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).[1][2][3][4]

Q2: What are the typical validation parameters for a this compound assay?

A2: According to guidelines from regulatory bodies like the FDA and ICH, the validation of a this compound assay should include the following parameters: specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][5]

Q3: How can I ensure the suitability of my analytical system for this compound analysis?

A3: System suitability tests are crucial before running any analytical batch.[2][5] Key parameters to check include:

  • Peak Tailing Factor: Should ideally be close to 1.

  • Theoretical Plates: A high number indicates good column efficiency.

  • Resolution: Should be greater than 2 between this compound and any internal standard or interfering peaks.

  • Relative Standard Deviation (%RSD) of replicate injections: Should be within acceptable limits (e.g., <2%).[2][5]

Q4: What are the quality control (QC) requirements for microbiological assays of this compound?

A4: For microbiological assays, such as determining the Minimum Inhibitory Concentration (MIC), quality control should be performed using reference strains as specified by organizations like the Clinical and Laboratory Standards Institute (CLSI).[6] All internal fluoroquinolone controls should be within the published ranges to validate the this compound data.[6]

Troubleshooting Guides

HPLC / UPLC-MS/MS Assay Troubleshooting
Problem Potential Cause Suggested Solution
No Peak or Very Small Peak - Detector lamp is off.- Incorrect wavelength setting.- No sample injected or sample degradation.- Mobile phase flow issue.- Turn on the detector lamp.- Verify the correct UV wavelength for this compound (around 290-295 nm).[3][7]- Check the autosampler for proper sample injection and prepare a fresh standard to confirm.- Ensure the pump is delivering the mobile phase at the set flow rate.
Peak Tailing - Column degradation.- Interaction with active sites on the column.- Extra-column band broadening.- Replace the column or use a guard column.- Use a mobile phase with an appropriate pH or additives to reduce secondary interactions.- Minimize the length and diameter of tubing between the injector, column, and detector.
Fluctuating Retention Times - Inconsistent mobile phase composition.- Air trapped in the pump.- Column temperature fluctuations.- Prepare fresh mobile phase and ensure proper mixing. Use an in-line degasser.[8]- Purge the pump to remove any air bubbles.[8]- Use a column oven to maintain a consistent temperature.
Split Peaks - Clogged column frit.- Incompatibility between sample solvent and mobile phase.- Back-flush the column or replace the frit.- Dissolve and inject samples in the mobile phase whenever possible.[8]
High Backpressure - Obstruction in the system (e.g., tubing, filter, column).- Particulate matter from the sample or mobile phase.- Systematically check components by removing them one by one to identify the source of the blockage.- Filter all samples and mobile phases before use.
Microbiological Assay (MIC) Troubleshooting
Problem Potential Cause Suggested Solution
Inconsistent MIC Results - Inoculum concentration is too high or too low.- Improper incubation conditions (time, temperature, atmosphere).- Contamination of the bacterial culture.- Standardize the inoculum to the recommended McFarland standard.- Ensure incubators are calibrated and maintained at the correct temperature and atmosphere.- Perform a purity check of the culture before setting up the assay.
No Bacterial Growth (including in positive controls) - Inactive bacterial stock.- Presence of inhibitory substances in the media.- Use a fresh, viable bacterial culture.- Prepare fresh media and ensure all glassware is sterile and free of detergents.
QC Strain MIC Out of Range - Improper preparation of antibiotic stock solution.- Use of an incorrect QC strain or a strain that has mutated.- Variation in testing methodology.- Prepare fresh antibiotic stock solutions and verify their concentrations.- Obtain a new, certified QC strain.- Strictly adhere to the standardized testing protocol (e.g., CLSI guidelines).

Experimental Protocols

UPLC-MS/MS Method for this compound in Plasma

This protocol is a summary of a validated method for the quantification of this compound in plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add the internal standard (e.g., Rivaroxaban).

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[9]

  • Mobile Phase: Acetonitrile (containing 0.1% formic acid) and 10 mM ammonium acetate (60:40 v/v)[1]

  • Flow Rate: 0.3 mL/min[1]

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions (Positive ESI):

  • MRM Transitions:

    • This compound: 441.14 > 379.09 m/z[1]

    • Rivaroxaban (IS): 436.89 > 144.87 m/z[1]

  • Desolvation Gas Flow: 850 L/Hr[2]

  • Desolvation Temperature: 400°C[2]

  • Cone Gas Flow: 102 L/Hr[2]

  • Cone Voltage: 33 V[2]

Microbiological Assay: Broth Microdilution for MIC Determination

This protocol is based on CLSI guidelines for antimicrobial susceptibility testing.[6]

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., sterile distilled water with pH adjustment if necessary).

  • Further dilute the stock solution to the desired starting concentration for serial dilutions.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

  • Inoculate a broth medium and incubate until the turbidity reaches that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Assay Procedure:

  • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Quantitative Data Summary

Table 1: Validation Parameters for UPLC-MS/MS Method for this compound in Plasma
ParameterResultAcceptance Criteria
Linearity Range2 - 500 ng/mL[5]Correlation coefficient (r²) > 0.99
Accuracy97.14% to 103.50%[5]85% to 115% of nominal values[2]
Precision (%RSD)Intra-day: 5.21% to 7.02%Inter-day: 5.21% to 7.02%[5]≤15%[2]
LLOQ2 ng/mL[5]S/N ratio ≥ 10
LLOD0.04 ng/mL[5]S/N ratio ≥ 3
Recovery80.31%[5]Consistent and reproducible
Table 2: Validation Parameters for HPLC-Fluorescence Method for this compound in Plasma
ParameterResultAcceptance Criteria
Linearity Range0.1 - 2.5 µg/mL[4]Correlation coefficient (r²) > 0.99
Accuracy<11%[4]Within ±15% of nominal values
Precision (%RSD)<11%[4]≤15%
LOQ0.1 µg/mL[4]<16% accuracy and precision[4]
LOD0.05 µg/mL[4]S/N ratio ≥ 3
Mean Recovery98.3%[4]Consistent and reproducible
Table 3: Quality Control Ranges for this compound MIC (µg/mL)
QC StrainMIC Range (µg/mL)
S. aureus ATCC 292130.001 - 0.008[6]
E. faecalis ATCC 29212Four log2 dilution steps[6]

Diagrams

experimental_workflow_uplc_msms cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle centrifuge Centrifuge lle->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject uplc UPLC Separation (C18 Column) inject->uplc msms MS/MS Detection (Positive ESI, MRM) uplc->msms data Data Acquisition & Processing msms->data

Caption: UPLC-MS/MS experimental workflow for this compound analysis.

logical_relationship_troubleshooting cluster_investigation Troubleshooting Steps cluster_solution Potential Solutions issue Analytical Issue (e.g., No Peak, Tailing) check_instrument Check Instrument Parameters (Lamp, Wavelength, Flow Rate) issue->check_instrument check_consumables Check Consumables (Column, Mobile Phase, Vials) issue->check_consumables check_sample Check Sample Preparation (Fresh Standard, Dilution) issue->check_sample check_method Review Method Parameters (Gradient, Injection Volume) issue->check_method adjust_instrument Adjust Instrument Settings check_instrument->adjust_instrument replace_consumables Replace Column/Mobile Phase check_consumables->replace_consumables prepare_new_sample Prepare New Sample/Standard check_sample->prepare_new_sample optimize_method Optimize Method check_method->optimize_method

Caption: Logical workflow for troubleshooting analytical issues.

References

Technical Support Center: Delafloxacin Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of Delafloxacin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting this compound's solubility in aqueous buffers?

A1: The pH of the solvent is the primary determinant of this compound's solubility. This compound is an anionic fluoroquinolone, and its solubility is significantly influenced by the pH of the medium. It exhibits enhanced solubility in acidic conditions.[1][2][3]

Q2: I'm observing precipitation of this compound in my experimental buffer. What are the common causes?

A2: Precipitation of this compound can occur due to several factors:

  • pH of the buffer: this compound is less soluble at neutral to slightly alkaline pH.

  • Concentration: Exceeding the solubility limit of this compound in the specific buffer will lead to precipitation.

  • Presence of multivalent cations: Fluoroquinolones can chelate with metal ions (e.g., Mg²⁺, Ca²⁺), potentially forming less soluble complexes.

  • Temperature: Lower temperatures can decrease solubility.

  • Solvent purity: For stock solutions in organic solvents like DMSO, absorbed moisture can reduce solubility.

Q3: Can I prepare a stock solution of this compound in DMSO? What are the storage recommendations?

A3: Yes, this compound is soluble in DMSO, and this is a common method for preparing stock solutions.[4] It is recommended to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can negatively impact solubility. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.

Q4: How long are aqueous solutions of this compound stable?

A4: Aqueous solutions of this compound are not recommended for storage for more than one day.[4] It is best to prepare fresh aqueous solutions for each experiment.

Q5: Should I use this compound base or this compound meglumine salt for my experiments?

A5: this compound meglumine is the salt form of this compound and exhibits significantly higher aqueous solubility than the base form. For most applications requiring dissolution in aqueous buffers, the meglumine salt is preferred.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Buffers

If you are experiencing difficulty dissolving this compound or observing precipitation, follow this troubleshooting workflow:

G start Precipitation Observed check_ph Verify Buffer pH start->check_ph is_ph_acidic Is pH acidic? check_ph->is_ph_acidic adjust_ph Adjust pH to a more acidic condition if compatible with the experiment. is_ph_acidic->adjust_ph No check_conc Review this compound Concentration is_ph_acidic->check_conc Yes adjust_ph->check_conc is_conc_high Is concentration too high? check_conc->is_conc_high lower_conc Lower the working concentration. is_conc_high->lower_conc Yes check_cations Check for Multivalent Cations is_conc_high->check_cations No use_cosolvent Consider using a co-solvent like DMSO for the stock solution. lower_conc->use_cosolvent use_cosolvent->check_cations has_cations Does the buffer contain high concentrations of Mg2+ or Ca2+? check_cations->has_cations modify_buffer Modify buffer composition if possible. has_cations->modify_buffer Yes gentle_heating Apply Gentle Heating (e.g., 37°C for 10-15 minutes) with agitation. has_cations->gentle_heating No modify_buffer->gentle_heating sonication Use Sonication gentle_heating->sonication success Solution is Clear sonication->success fail Precipitation Persists sonication->fail G This compound This compound DNA_gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_gyrase inhibits Topo_IV Topoisomerase IV This compound->Topo_IV inhibits DNA_replication Bacterial DNA Replication DNA_gyrase->DNA_replication enables Topo_IV->DNA_replication enables Cell_death Bacterial Cell Death DNA_replication->Cell_death disruption leads to G prep_stock Prepare this compound Stock (e.g., 10 mg/mL in DMSO) prep_working Prepare Working Solution by diluting stock in cell culture medium prep_stock->prep_working vehicle_control Prepare Vehicle Control (medium with equivalent DMSO concentration) prep_stock->vehicle_control treatment Treat cells with this compound working solution and vehicle control prep_working->treatment vehicle_control->treatment cell_seeding Seed cells in multi-well plates and allow to adhere cell_seeding->treatment incubation Incubate for desired time period treatment->incubation assay Perform downstream assay (e.g., cytotoxicity, gene expression) incubation->assay data_analysis Analyze and interpret data assay->data_analysis

References

potential drug-drug interactions with Delafloxacin in a research setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on potential drug-drug interactions with Delafloxacin in a research setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound and how might this influence drug-drug interactions?

A1: this compound is primarily metabolized via glucuronidation, a Phase II metabolic reaction, mediated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1, UGT1A3, and UGT2B15.[1][2] Unlike many other antibiotics, this compound does not undergo significant oxidative metabolism by the cytochrome P450 (CYP) enzyme system.[3][4] This is a critical point for researchers, as it suggests a lower potential for drug-drug interactions with compounds that are inhibitors or inducers of CYP isoenzymes.[3][5]

Q2: Are there any known clinically significant interactions between this compound and inhibitors or inducers of CYP enzymes?

A2: Based on in vitro studies, this compound at clinically relevant concentrations does not inhibit major CYP isoenzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, and CYP3A4/5.[3] One clinical study investigating the interaction between this compound and midazolam, a sensitive CYP3A4 substrate, found no clinically relevant drug-drug interaction.[6] This lack of interaction with the CYP450 system minimizes the risk of this compound affecting the metabolism of co-administered drugs that are substrates of these enzymes.[5]

Q3: My experimental results show lower than expected oral bioavailability of this compound. What could be the cause?

A3: A significant factor that can decrease the oral bioavailability of this compound is co-administration with products containing multivalent cations.[5] this compound can chelate with metal ions such as aluminum, magnesium, iron, and zinc.[7][8] This interaction forms an insoluble complex in the gastrointestinal tract, reducing the absorption of this compound. It is recommended to avoid administering this compound with antacids, sucralfate, or dietary supplements containing these cations.[7][8] A dosing interval of at least 2 hours before or 6 hours after the administration of such products is advised to mitigate this interaction.[8][9]

Q4: I am designing a study that involves co-administration of this compound with a drug known to prolong the QT interval. What is the risk of a pharmacodynamic interaction?

A4: A thorough QT study was conducted in healthy adults to evaluate the effect of this compound on cardiac repolarization.[10] The study, which included therapeutic (300 mg IV) and supratherapeutic (900 mg IV) doses, demonstrated that this compound does not cause a clinically meaningful increase in the QTc interval.[10] The upper limit of the 90% confidence interval for the placebo-corrected change from baseline in QTcF was less than 10 ms at all time points.[10] While this compound itself has a low risk of QT prolongation, caution should always be exercised when co-administering any drug with another agent known to affect the QT interval, and appropriate monitoring should be considered in a research setting.

Troubleshooting Guides

Issue: Inconsistent pharmacokinetic (PK) data for orally administered this compound in preclinical models.

  • Potential Cause: Unintended chelation with components of the animal diet or dosing vehicle.

  • Troubleshooting Steps:

    • Analyze Diet Composition: Review the mineral content of the standard rodent chow. High levels of divalent or trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe²⁺/³⁺) can lead to chelation.

    • Vehicle Formulation: Ensure the dosing vehicle is free from interfering cations. Avoid using formulations that contain significant amounts of antacids or mineral supplements.

    • Staggered Dosing: If co-administration with a cation-containing substance is unavoidable, implement a staggered dosing schedule. Based on human recommendations, a separation of at least 2 hours before and 6 hours after this compound administration should be evaluated.[8][9]

Issue: Unexpected alterations in the metabolism of a co-administered investigational drug in an in vitro hepatic microsome model with this compound.

  • Potential Cause: While this compound is not a significant CYP inhibitor, high, non-clinically relevant concentrations in an in vitro system might produce off-target effects.

  • Troubleshooting Steps:

    • Concentration Verification: Confirm that the concentrations of this compound used in the assay are clinically relevant.

    • UGT Inhibition Check: Although this compound does not inhibit UGT1A1 and UGT2B7, consider the possibility of interaction with other UGT isoforms if your investigational drug is a substrate for them.[3]

    • Control Experiments: Run appropriate controls with known non-inhibitors and broad-spectrum inhibitors to validate the experimental system.

Data Presentation

Table 1: Summary of this compound's Potential for Drug-Drug Interactions

Interacting Agent ClassPotential for InteractionMechanismRecommendation in a Research Setting
CYP450 Inducers/Inhibitors LowThis compound is not a substrate, inhibitor, or inducer of major CYP450 enzymes.[3][5]No specific precautions are generally needed.
Multivalent Cations High (Oral Administration)Chelation in the GI tract, reducing absorption.[7][8]Separate administration by at least 2 hours before or 6 hours after cation-containing products.[8][9]
QTc-Prolonging Agents LowThis compound does not have a clinically significant effect on the QTc interval.[10]Exercise standard caution and consider appropriate monitoring when co-administering with other QTc-prolonging agents.
UGT Modulators TheoreticalThis compound is a substrate for UGT enzymes.[1][2]The clinical significance of interactions with UGT inhibitors or inducers has not been extensively studied.

Experimental Protocols

Protocol: In Vitro Assessment of this compound's Effect on CYP3A4 Activity using Human Liver Microsomes

  • Objective: To determine the inhibitory potential of this compound on the metabolic activity of CYP3A4.

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • Midazolam (CYP3A4 probe substrate)

    • This compound (test compound)

    • Ketoconazole (positive control inhibitor)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • LC-MS/MS system

  • Methodology:

    • Prepare a series of this compound concentrations in the phosphate buffer.

    • Pre-incubate HLMs with this compound or ketoconazole for 10 minutes at 37°C.

    • Initiate the metabolic reaction by adding midazolam and the NADPH regenerating system.

    • Incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein and collect the supernatant.

    • Analyze the formation of the primary metabolite of midazolam (1'-hydroxymidazolam) using a validated LC-MS/MS method.

    • Calculate the IC₅₀ value for this compound by plotting the percent inhibition of metabolite formation against the logarithm of the this compound concentration.

Visualizations

Delafloxacin_Metabolism This compound This compound Glucuronidation Glucuronidation (Phase II Metabolism) This compound->Glucuronidation Primary Pathway CYP450 CYP450 System (Minimal Oxidative Metabolism) This compound->CYP450 <1% UGT UGT1A1 UGT1A3 UGT2B15 Glucuronidation->UGT Metabolites This compound-glucuronide (Inactive Metabolites) Glucuronidation->Metabolites Excretion Renal and Fecal Excretion Metabolites->Excretion

Caption: this compound's primary metabolic pathway via glucuronidation.

Chelation_Interaction cluster_GI_Tract Gastrointestinal Tract Oral_this compound Oral this compound Chelation Chelation Oral_this compound->Chelation Multivalent_Cations Multivalent Cations (e.g., Mg²⁺, Al³⁺, Fe²⁺) Multivalent_Cations->Chelation Insoluble_Complex Insoluble Complex Chelation->Insoluble_Complex Reduced_Absorption Reduced Absorption Insoluble_Complex->Reduced_Absorption Systemic_Circulation Systemic Circulation Reduced_Absorption->Systemic_Circulation Decreased Bioavailability

Caption: Mechanism of chelation interaction with oral this compound.

References

Technical Support Center: Delafloxacin Dosage in Animal Models of Renal Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with Delafloxacin in animal models of induced renal dysfunction.

Frequently Asked Questions (FAQs)

Q1: Which animal models are most commonly used to induce renal dysfunction for pharmacokinetic studies?

A1: The most prevalent and well-documented models for inducing acute kidney injury (AKI) in rodents (mice and rats) involve nephrotoxic agents.[1][2][3] These models are favored for their reproducibility and clinical relevance to drug-induced nephrotoxicity.[2][3]

Two primary methods are:

  • Cisplatin-Induced Nephrotoxicity: A single intraperitoneal (i.p.) injection of cisplatin is a conventional method to induce AKI.[1][2] This model is relevant for studying drug interactions in the context of chemotherapy-induced renal damage.

  • Gentamicin-Induced Nephrotoxicity: Gentamicin, an aminoglycoside antibiotic, is widely used to model drug-induced AKI.[3][4] Its nephrotoxic effects are dose-dependent and accumulate in the proximal renal tubules, making it a reliable model for studying drugs cleared by the kidneys.[3][5]

Ischemia-reperfusion models are also used but can result in higher variability and require significant surgical skill.[1]

Q2: Can you provide a detailed protocol for inducing renal dysfunction using Gentamicin in a rat model?

A2: Yes, the following is a standard protocol for inducing nephrotoxicity with Gentamicin, a common cause of drug-induced AKI.[3]

Experimental Protocol: Gentamicin-Induced Renal Dysfunction in Rats

1. Animal Selection:

  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 200-250g.

  • Acclimatization: House animals for at least one week before the experiment with free access to standard chow and water.

2. Induction of Renal Dysfunction:

  • Agent: Gentamicin sulfate solution.

  • Dosage: 80-100 mg/kg body weight.

  • Administration: Intraperitoneal (i.p.) injection, once daily for 7-10 consecutive days. The exact duration depends on the desired severity of renal impairment.

  • Control Group: Administer an equivalent volume of sterile saline solution i.p. for the same duration.

3. Monitoring and Confirmation of Renal Injury:

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at baseline (Day 0) and at specified intervals (e.g., Day 4, Day 8, Day 11).

  • Biochemical Analysis: Measure serum creatinine and blood urea nitrogen (BUN) levels. A significant increase in these markers confirms renal injury.[3]

  • Histopathology (Optional but Recommended): At the end of the study, euthanize a subset of animals to collect kidney tissue for histopathological examination to confirm tubular necrosis.

4. This compound Administration:

  • Once significant renal dysfunction is confirmed (typically 24 hours after the final Gentamicin dose), begin the this compound dosage adjustment study.

Q3: How does renal impairment affect the pharmacokinetics of this compound?

A3: While specific data from animal models is limited, human studies provide clear guidance. Renal insufficiency significantly impacts this compound clearance.[6][7][8] As renal function decreases, the total clearance of this compound also decreases, leading to a corresponding increase in the total drug exposure (AUC).[6][7][8]

In human subjects with severe renal impairment, the mean total clearance of intravenous this compound was approximately halved, and the AUC nearly doubled compared to subjects with normal renal function.[6][7][8] The contribution of renal clearance to total clearance is about 35-40% in healthy subjects.[8]

Q4: How should I adjust the this compound dosage in my renally-impaired animal model?

A4: A dosage adjustment for the intravenous formulation of this compound is warranted in cases of severe renal impairment.[6][9] Based on human clinical data, the recommended IV dose is reduced for patients with severe renal impairment (eGFR 15-29 mL/min).[9][10][11] For example, a 300 mg IV dose in healthy humans is reduced to 200 mg IV in those with severe renal failure.[9][11]

For an animal study, a similar proportional reduction should be the starting point. If a standard rat dose is 10 mg/kg, a starting dose for a severely renally impaired rat might be calculated to be approximately 6.6 mg/kg to achieve a comparable exposure (AUC) to that of healthy animals receiving the full dose. Pilot studies are essential to confirm the optimal dose. No adjustment is typically recommended for the oral formulation.[9][10]

Data on this compound Pharmacokinetics in Renal Impairment

The following tables summarize key pharmacokinetic parameters from human studies, which can serve as a basis for designing preclinical experiments.

Table 1: Mean Pharmacokinetic Parameters of IV this compound (300 mg) in Humans by Renal Function

ParameterNormal Renal FunctionMild ImpairmentModerate ImpairmentSevere Impairment
AUC₀₋∞ (µg·h/mL) 22.629.534.145.0
Total Clearance (L/h) 13.710.59.17.07
Renal Clearance (L/h) 6.033.631.840.44
Half-life (h) 3.74.86.78.5

(Data synthesized from clinical studies in humans)[6][8]

Table 2: Hypothetical Target Pharmacokinetic Parameters for a Rat Model of Severe Renal Dysfunction

GroupThis compound IV DoseTarget Peak Plasma Conc. (Cmax)Target Total Exposure (AUC)
Control (Healthy) 10 mg/kgTarget: X µg/mLTarget: Y µg·h/mL
Renal Dysfunction 6.6 mg/kg (starting point)Target: ~X µg/mLTarget: ~Y µg·h/mL

Troubleshooting Guide

Q: There is high variability in serum creatinine levels across my animal cohort after inducing AKI. What should I do?

A: High variability is a known challenge, especially in ischemia-reperfusion models.[1]

  • Refine Induction Protocol: Ensure precise and consistent administration of the nephrotoxic agent (e.g., exact timing, volume, and concentration). For gentamicin, ensure consistent hydration status of the animals.

  • Increase Group Size: A larger number of animals per group can help mitigate the effects of inter-animal variability on statistical power.

  • Stratify Animals: After induction, measure creatinine/BUN for all animals. Stratify them into groups (e.g., mild, moderate, severe dysfunction) based on these biomarker levels before administering this compound. This allows for a more controlled comparison.

Q: My animals are experiencing higher-than-expected mortality after this compound administration in the renal dysfunction group. Why might this be happening?

A: This could be due to excessive drug exposure or the combined physiological stress of AKI and the infection model.

  • Confirm Dosage Calculation: Double-check your dosage reduction calculations. The initial dose reduction may not have been sufficient.

  • Measure this compound Levels: If possible, perform sparse pharmacokinetic sampling to determine if plasma concentrations are higher than anticipated. The accumulation of the IV vehicle (sulfobutylether-beta-cyclodextrin) can also be a concern in severe renal dysfunction.[11]

  • Stagger the Insults: Allow for a longer recovery period after AKI induction before introducing a bacterial challenge or the drug. The combined insults may be too severe.

Visualizations

Experimental Workflow Diagram

G cluster_0 Phase 1: Induction of Renal Dysfunction cluster_1 Phase 2: this compound PK Study cluster_2 Control Group Workflow A Animal Acclimatization (1 week) B Baseline Sampling (Blood for Creatinine/BUN) A->B C Gentamicin Administration (80-100 mg/kg/day, i.p.) for 7-10 days B->C J Saline Administration (instead of Gentamicin) B->J D Monitor Animal Health (Weight, Behavior) C->D E Confirm Renal Injury (Elevated Creatinine/BUN) D->E F Administer Adjusted Dose of this compound (IV) E->F 24h post-last Gentamicin dose G Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 12h) F->G H Analyze Plasma Samples (LC-MS/MS for this compound) G->H I Calculate PK Parameters (AUC, Cmax, CL) H->I K Administer Standard Dose of this compound (IV) J->K K->G

Caption: Workflow for a this compound pharmacokinetic study in a rat model of induced renal dysfunction.

Troubleshooting Decision Tree

G Start High variability in renal injury markers? CheckProtocol Review induction protocol for consistency Start->CheckProtocol Yes Mortality Unexpected mortality in treated renal-impaired group? Start->Mortality No Stratify Stratify animals by biomarker levels post-induction CheckProtocol->Stratify IncreaseN Increase sample size (N) per group Stratify->IncreaseN Proceed Proceed with experiment IncreaseN->Proceed ReduceDose Further reduce this compound dose Mortality->ReduceDose Yes Mortality->Proceed No MeasurePK Measure drug plasma levels to confirm exposure ReduceDose->MeasurePK StaggerInsult Increase time between AKI induction and treatment MeasurePK->StaggerInsult StaggerInsult->Proceed

Caption: Decision tree for troubleshooting common issues in renal impairment drug studies.

References

Validation & Comparative

Delafloxacin Demonstrates Superior In Vitro Activity Against Staphylococcus aureus Compared to Levofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in vitro studies indicates that delafloxacin, a novel anionic fluoroquinolone, exhibits greater potency against Staphylococcus aureus, including methicillin-resistant (MRSA) and levofloxacin-non-susceptible strains, when compared to the older generation fluoroquinolone, levofloxacin. This heightened activity is reflected in lower minimum inhibitory concentrations (MICs) required to inhibit the growth of S. aureus.

This compound's enhanced efficacy is attributed to its unique chemical structure, which allows for a balanced dual-targeting of both DNA gyrase and topoisomerase IV, the essential bacterial enzymes inhibited by fluoroquinolones.[1][2] This dual-targeting mechanism is believed to contribute to a lower likelihood of resistance development.[2][3] In contrast, levofloxacin primarily targets topoisomerase IV in Gram-positive bacteria like S. aureus.[4][5]

Comparative In Vitro Susceptibility Data

The in vitro superiority of this compound is consistently demonstrated across multiple studies. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and levofloxacin against various S. aureus isolates. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Organism Antibiotic MIC50 (μg/mL) MIC90 (μg/mL) Susceptibility (%)
S. aureus (Overall)This compound≤0.008 - 0.0080.2563% - 83.4%[6][7]
Levofloxacin0.25439%[6]
Methicillin-Resistant S. aureus (MRSA)This compound≤0.008 - 0.120.25 - 140% - 68%[7][8][9]
Levofloxacin486.7%[9]
Methicillin-Susceptible S. aureus (MSSA)This compound≤0.008-80% - 100%[7][9]
Levofloxacin0.5-11.1% - 65%[7][9]
Levofloxacin-Non-Susceptible S. aureusThis compound-0.25-[10]

Note: MIC values and susceptibility percentages are compiled from multiple sources and may vary based on the specific isolates and methodologies used in each study.[6][7][8][9][10]

Studies consistently report that this compound's MIC90 against MRSA is significantly lower than that of levofloxacin.[10][11] For instance, one study highlighted this compound's MIC90 at 0.25 μg/ml against levofloxacin-nonsusceptible S. aureus, MRSA, and MSSA isolates.[10] In contrast, levofloxacin's MIC90 values against the same isolates were substantially higher.[10] Another study found that this compound was at least 64-times more potent than levofloxacin against S. aureus.[7][12]

Experimental Protocols

The in vitro activity data presented is primarily derived from antimicrobial susceptibility testing (AST) performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][10][13][14] The most common method employed is broth microdilution.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
  • Isolate Preparation: S. aureus isolates are cultured on appropriate agar plates, and colonies are used to prepare a standardized inoculum suspension. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

  • Drug Dilution: Serial twofold dilutions of this compound and levofloxacin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

The following diagram illustrates the general workflow for comparing the in vitro activity of this compound and levofloxacin against S. aureus.

G cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing (AST) cluster_analysis Data Analysis isolate S. aureus Isolate culture Culture on Agar Plates isolate->culture inoculum Prepare Standardized Inoculum (0.5 McFarland) culture->inoculum microtiter Inoculate Microtiter Plates inoculum->microtiter This compound Prepare this compound Dilutions This compound->microtiter levofloxacin Prepare Levofloxacin Dilutions levofloxacin->microtiter incubation Incubate at 35-37°C for 16-20 hours microtiter->incubation read_mic Read MICs incubation->read_mic compare Compare MIC50, MIC90, and Susceptibility Rates read_mic->compare

In vitro activity comparison workflow.

Mechanism of Action and Resistance

Both this compound and levofloxacin are fluoroquinolones that exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[15][16][17] this compound has a balanced affinity for both enzymes in S. aureus, which is in contrast to other fluoroquinolones like levofloxacin that preferentially target one enzyme over the other.[1][2] This dual-target activity may contribute to the lower frequency of resistance selection observed with this compound.[2] Resistance to fluoroquinolones in S. aureus typically arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes (gyrA, gyrB, parC, parE).[10] this compound has demonstrated activity against isolates with mutations that confer resistance to levofloxacin.[10][11]

The following diagram illustrates the mechanism of action of fluoroquinolones.

G cluster_0 Fluoroquinolone Action cluster_1 Bacterial DNA Replication fq Fluoroquinolone (this compound / Levofloxacin) gyrase DNA Gyrase fq->gyrase Inhibits topo Topoisomerase IV fq->topo Inhibits replication DNA Replication & Transcription Disrupted gyrase->replication topo->replication death Bacterial Cell Death replication->death

Fluoroquinolone mechanism of action.

References

validating Delafloxacin's activity against levofloxacin-resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Delafloxacin, an anionic fluoroquinolone, demonstrates significant in vitro activity against levofloxacin-resistant Staphylococcus aureus (LRSA), offering a promising alternative in the face of mounting antibiotic resistance. This guide provides a comprehensive comparison of this compound and levofloxacin, supported by experimental data, detailed methodologies, and mechanistic insights.

Superior In Vitro Potency of this compound Against LRSA

Comparative analyses of minimum inhibitory concentrations (MICs) consistently highlight this compound's superior potency against S. aureus, including strains resistant to levofloxacin and methicillin (MRSA).

Table 1: Comparative MICs of this compound and Levofloxacin against Staphylococcus aureus Isolates

Organism/Resistance ProfileAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Levofloxacin-Nonsusceptible S. aureusThis compound0.120.25[1][2]
Levofloxacin48[1][2]
MRSAThis compound0.12 - 0.190.25 - 0.75[1][2][3]
Levofloxacin48[1][2]
Methicillin-Susceptible S. aureus (MSSA)This compound≤0.0080.25[3]
Levofloxacin0.254[1][2]
S. aureus with QRDR mutations (S84L in gyrA and S80Y in parC)This compound-0.25[1][2]
Levofloxacin-8[1][2]
MRSA blood isolates with levofloxacin MIC ≥8 mg/LThis compound-1[4][5]
Levofloxacin-≥8[4][5]

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

The data clearly indicates that this compound maintains potent activity against S. aureus strains that exhibit high-level resistance to levofloxacin. Notably, the MIC₉₀ of this compound for levofloxacin-nonsusceptible S. aureus is significantly lower than that of levofloxacin.[1][2]

Mechanisms of Action and Overcoming Resistance

Fluoroquinolone resistance in S. aureus primarily arises from mutations in the quinolone resistance-determining regions (QRDR) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), and through the overexpression of efflux pumps like NorA.

This compound's efficacy against LRSA is attributed to several key factors:

  • Dual Targeting: this compound exhibits a balanced and high affinity for both DNA gyrase and topoisomerase IV.[4][6][7][8] This dual-targeting mechanism means that mutations in both enzymes are likely required to confer significant resistance, reducing the probability of resistance development.[4][7][8]

  • Enhanced Activity in Acidic Environments: Unlike other fluoroquinolones that lose potency in acidic conditions, this compound's anionic nature allows it to accumulate to higher concentrations in the acidic microenvironments often associated with infections, such as abscesses and biofilms.[4][7][9]

  • Poor Substrate for Efflux Pumps: this compound appears to be a poor substrate for common S. aureus efflux pumps like NorA, NorB, and NorC, thereby circumventing this common resistance mechanism.[10][11]

cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms cluster_2 Cellular Targets Levofloxacin Levofloxacin DNA_gyrase DNA Gyrase Levofloxacin->DNA_gyrase Inhibits Topoisomerase_IV Topoisomerase IV Levofloxacin->Topoisomerase_IV Inhibits This compound This compound Efflux_pump Efflux Pump (e.g., NorA) This compound->Efflux_pump Poor Substrate This compound->DNA_gyrase Strongly Inhibits This compound->Topoisomerase_IV Strongly Inhibits QRDR_mutations QRDR Mutations (gyrA, parC) QRDR_mutations->DNA_gyrase Alters Target QRDR_mutations->Topoisomerase_IV Alters Target Efflux_pump->Levofloxacin Expels Drug DNA_replication DNA Replication Inhibition DNA_gyrase->DNA_replication Topoisomerase_IV->DNA_replication start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of Antibiotics in a 96-well Plate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

The Untapped Potential: A Comparative Guide to the Synergistic Effects of Delafloxacin and β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

The emergence of multidrug-resistant (MDR) pathogens constitutes a significant global health threat, necessitating innovative therapeutic strategies. Combination therapy, leveraging the synergistic or additive effects of existing antimicrobial agents, represents a promising approach to combat these challenging infections. This guide explores the potential synergistic relationship between delafloxacin, a novel anionic fluoroquinolone, and β-lactam antibiotics. While direct and extensive evidence for this specific combination remains limited, this document provides a framework for its evaluation, summarizing the theoretical basis for synergy, presenting the sparse existing data, and offering detailed experimental protocols for researchers to conduct their own investigations.

The Rationale for Combination: A Theoretical Framework

This compound exhibits a unique mechanism of action, targeting both DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[1] This dual-targeting is believed to lower the propensity for resistance development.[1] In contrast, β-lactam antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The complementary mechanisms of action of these two drug classes form the primary basis for anticipating a synergistic interaction. By weakening the bacterial cell wall, β-lactams may facilitate the intracellular penetration of this compound, thereby enhancing its access to its DNA targets. Conversely, the inhibition of DNA replication by this compound could impair the bacteria's ability to repair cell wall damage induced by β-lactams.

Current State of Evidence: A Call for Investigation

A comprehensive review of the existing literature reveals a notable scarcity of studies specifically investigating the synergistic effects of this compound in combination with β-lactam antibiotics. While some research has explored this compound in combination with other antibiotic classes, the results have been variable.

One study investigating multi-drug resistant Pseudomonas aeruginosa (MDR-PA) found that the combination of This compound and ceftazidime/avibactam (a β-lactam/β-lactamase inhibitor combination) demonstrated synergy in two out of the five strains tested.[2] Similarly, the combination of This compound and tobramycin also showed synergy in two of the five strains.[2] Another study focusing on Staphylococcus aureus biofilms reported minimal synergy when this compound was combined with non-β-lactam antibiotics like vancomycin and doxycycline.[3][4] Interestingly, a document from the U.S. Food and Drug Administration (FDA) suggests a lack of both antagonism and synergy in in-vitro tests of this compound with a range of antimicrobials, including some β-lactams.

This limited and somewhat conflicting data underscores the critical need for dedicated research to elucidate the potential synergistic interactions between this compound and various β-lactam antibiotics against a broader range of clinically relevant pathogens.

A Roadmap for Discovery: Experimental Protocols for Synergy Testing

To empower researchers to investigate this promising area, this section provides detailed methodologies for two standard in-vitro synergy testing techniques: the checkerboard assay and the time-kill assay.

Checkerboard Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the interaction between two antimicrobial agents.[5][6]

Table 1: Quantitative Data from a Hypothetical this compound and Meropenem Checkerboard Assay against P. aeruginosa

This compound (µg/mL)Meropenem (µg/mL)Growth
MIC: 0.5 0+
0.250.5-
0.1251-
0.06252-
0MIC: 4 +

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocol: Checkerboard Assay [5][7]

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the chosen β-lactam antibiotic in an appropriate solvent. Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, dispense increasing concentrations of this compound along the x-axis and increasing concentrations of the β-lactam along the y-axis. This creates a "checkerboard" of wells with various combinations of the two drugs. Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination. The FIC index is calculated as follows: FIC Index = FIC of this compound + FIC of β-lactam Where: FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of β-lactam = (MIC of β-lactam in combination) / (MIC of β-lactam alone)

  • Interpretation of Results:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Workflow for a Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antibiotic Stock Solutions C Serial Dilutions of Antibiotics A->C B Prepare Bacterial Inoculum E Inoculate Plate B->E D Dispense into 96-Well Plate C->D D->E F Incubate Plate E->F G Read MICs F->G H Calculate FIC Index G->H I Interpret Results H->I

Caption: Workflow of the checkerboard synergy testing method.

Time-Kill Assay

Time-kill assays provide a dynamic assessment of the bactericidal activity of antimicrobial combinations over time.[8][9]

Table 2: Hypothetical Data from a Time-Kill Assay with this compound and Ceftaroline against MRSA

Time (hours)Control (log10 CFU/mL)This compound (log10 CFU/mL)Ceftaroline (log10 CFU/mL)Combination (log10 CFU/mL)
06.06.06.06.0
47.55.05.53.5
88.24.24.82.1
248.54.04.5<2.0

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocol: Time-Kill Assay [10][11]

  • Preparation: Prepare bacterial cultures in the logarithmic phase of growth. Dilute the cultures to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh broth.

  • Exposure: Add this compound and the β-lactam antibiotic, alone and in combination, at clinically relevant concentrations (e.g., sub-inhibitory concentrations). Include a growth control without any antibiotic.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.

  • Enumeration: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

  • Interpretation of Results:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Time_Kill_Workflow A Prepare Log-Phase Bacterial Culture C Inoculate Test Tubes A->C B Prepare Antibiotic Solutions D Add Antibiotics (Alone & Combination) B->D C->D E Incubate at 37°C D->E F Sample at Time Points (0, 2, 4, 8, 24h) E->F G Serial Dilution & Plating F->G H Incubate Plates G->H I Count Colonies (CFU/mL) H->I J Plot Time-Kill Curves I->J K Interpret Synergy/ Antagonism J->K

Caption: Putative synergistic mechanism of this compound and β-lactams.

Conclusion

References

Delafloxacin's Edge: A Comparative Guide to Cross-Resistance with Other Fluoroquinolones in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Delafloxacin, a novel anionic fluoroquinolone, has demonstrated a promising profile in overcoming resistance mechanisms that render many older-generation fluoroquinolones ineffective. This guide provides a comprehensive comparison of this compound's performance against other fluoroquinolones in the context of clinical isolates, supported by experimental data and detailed methodologies.

Executive Summary

This compound often retains potent activity against bacterial isolates that exhibit resistance to other fluoroquinolones like ciprofloxacin and levofloxacin.[1][2][3] This is largely attributed to its balanced dual targeting of both DNA gyrase and topoisomerase IV, which can reduce the impact of single-target mutations that confer resistance to other drugs in this class.[2][4][5] Furthermore, its unique chemical structure may enhance its efficacy in the acidic environments often found at infection sites.[2] While cross-resistance can occur, particularly in isolates with multiple mutations in the quinolone resistance-determining regions (QRDRs), this compound consistently demonstrates lower minimum inhibitory concentrations (MICs) against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][6][7]

Comparative In Vitro Activity

The following tables summarize the comparative in vitro activity of this compound and other fluoroquinolones against various clinical isolates, as measured by the minimum inhibitory concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates. Lower MIC values indicate greater potency.

Table 1: Activity against Staphylococcus aureus (including MRSA)

OrganismAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
S. aureus (All)This compound≤0.0080.25
Ciprofloxacin>2>2
Levofloxacin0.5>4
MRSAThis compound0.120.25
Ciprofloxacin>2>2
Levofloxacin>4>4
Levofloxacin-Nonsusceptible S. aureusThis compound0.120.25

Data compiled from multiple sources.[1][6]

Table 2: Activity against Streptococcus pneumoniae

OrganismAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
S. pneumoniae (All)This compound0.0080.015
Levofloxacin1.02.0
Levofloxacin-Resistant S. pneumoniaeThis compound0.0640.12
Levofloxacin>32>32

Data compiled from multiple sources.[4][8]

Table 3: Activity against Gram-Negative Bacteria

OrganismAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Escherichia coliThis compound0.1258
Ciprofloxacin0.25>8
Levofloxacin0.25>8
Klebsiella pneumoniaeThis compound0.254
Ciprofloxacin0.5>8
Levofloxacin0.25>8
Pseudomonas aeruginosaThis compound132
Ciprofloxacin0.25>8
Levofloxacin0.25>8

Data compiled from multiple sources.[9][10][11][12][13]

Mechanisms of Fluoroquinolone Resistance and this compound's Advantage

Fluoroquinolone resistance is primarily mediated by two mechanisms: alterations in the target enzymes (DNA gyrase and topoisomerase IV) due to mutations in the gyrA, gyrB, parC, and parE genes, and increased drug efflux through pumps.[3] this compound's ability to potently inhibit both target enzymes is a key factor in its activity against isolates with single-target mutations that confer resistance to other fluoroquinolones.[2][4][5]

Fluoroquinolone_Resistance_Mechanisms cluster_drug Fluoroquinolones cluster_targets Bacterial Targets cluster_resistance Resistance Mechanisms Other FQs Other FQs DNA Gyrase DNA Gyrase Other FQs->DNA Gyrase Primary Target (Gram-neg) Topoisomerase IV Topoisomerase IV Other FQs->Topoisomerase IV Primary Target (Gram-pos) This compound This compound This compound->DNA Gyrase Balanced Inhibition This compound->Topoisomerase IV Balanced Inhibition Target Mutations (QRDR) Target Mutations (QRDR) Target Mutations (QRDR)->Other FQs High-level resistance with single mutation Target Mutations (QRDR)->this compound Often requires multiple mutations for resistance Target Mutations (QRDR)->DNA Gyrase Alters binding Target Mutations (QRDR)->Topoisomerase IV Alters binding Efflux Pumps Efflux Pumps Efflux Pumps->Other FQs Reduces intracellular concentration Efflux Pumps->this compound Reduces intracellular concentration

Caption: Fluoroquinolone action and resistance pathways.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing and molecular characterization of resistance mechanisms.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentrations (MICs) of this compound and comparator fluoroquinolones against clinical bacterial isolates.

Methodology: The broth microdilution method is the standard procedure, performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (document M07-A10).[4]

  • Isolate Preparation: Clinical isolates are cultured on appropriate agar media to obtain pure colonies. A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard.

  • Drug Dilution: Serial twofold dilutions of this compound and comparator agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Standardized bacterial suspensions are further diluted and inoculated into microtiter plates containing the antimicrobial dilutions.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Susceptibility_Testing_Workflow Start Start Isolate_Culture Culture Clinical Isolate Start->Isolate_Culture Suspension_Prep Prepare Standardized Bacterial Suspension Isolate_Culture->Suspension_Prep Inoculation Inoculate Microtiter Plates Suspension_Prep->Inoculation Drug_Dilution Prepare Serial Dilutions of Antimicrobials Drug_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Reading Read and Record MIC Values Incubation->MIC_Reading End End MIC_Reading->End

Caption: Workflow for antimicrobial susceptibility testing.

Molecular Characterization of Resistance

Objective: To identify mutations within the quinolone resistance-determining regions (QRDRs) of genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).

Methodology: This is typically achieved through polymerase chain reaction (PCR) amplification followed by Sanger sequencing.[1]

  • DNA Extraction: Genomic DNA is extracted from the bacterial isolates.

  • PCR Amplification: Specific primers are used to amplify the QRDRs of the target genes.

  • PCR Product Purification: The amplified DNA fragments are purified to remove primers and other reaction components.

  • Sanger Sequencing: The purified PCR products are sequenced.

  • Sequence Analysis: The resulting sequences are compared to wild-type reference sequences to identify mutations.

Resistance_Gene_Analysis Bacterial_Isolate Bacterial_Isolate DNA_Extraction Genomic DNA Extraction Bacterial_Isolate->DNA_Extraction PCR PCR Amplification of QRDRs DNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing Analysis Sequence Alignment and Mutation Identification Sequencing->Analysis Result Resistance Genotype Analysis->Result

Caption: Logical flow for identifying resistance mutations.

Conclusion

The available data strongly suggest that this compound exhibits a significant advantage over other fluoroquinolones against a variety of clinical isolates, including those with established resistance to older agents. Its balanced dual-target inhibition and favorable profile in acidic environments contribute to its retained potency. While the emergence of resistance to any antimicrobial is a concern, this compound's unique properties make it a valuable tool in the face of evolving bacterial resistance. Continued surveillance and research are essential to fully understand its long-term clinical utility and the potential for cross-resistance development.

References

Evaluating Delafloxacin's Efficacy in Animal Models of Polymicrobial Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic resistance necessitates the exploration of novel antimicrobial agents with potent activity against a wide spectrum of pathogens, particularly in the context of complex polymicrobial infections. Delafloxacin, a novel anionic fluoroquinolone, has demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive evaluation of this compound's efficacy in preclinical animal models of polymicrobial infections, offering a comparative analysis with other antibiotics and detailed experimental methodologies to inform further research and development.

While direct in vivo studies of this compound in established polymicrobial infection models like cecal ligation and puncture (CLP) are not extensively available in the public domain, this guide synthesizes existing data from relevant monomicrobial animal models, in vitro studies on isolates from polymicrobial infections, and established protocols for creating such infection models. This information provides a foundational understanding of this compound's potential in treating these complex infections.

Comparative Efficacy of this compound in Animal Models

Although direct comparative data in polymicrobial models is limited, we can extrapolate this compound's potential efficacy from robust monomicrobial animal model studies. These studies provide critical insights into its activity against key pathogens frequently implicated in polymicrobial infections, such as S. aureus and P. aeruginosa.

Table 1: this compound Efficacy in Murine Pneumonia Model Against Key Pathogens

PathogenDosing RegimenEfficacy EndpointThis compoundComparator(s)Reference
Klebsiella pneumoniae0.0156 to 1,280 mg/kg over 24h (subcutaneously)Net Stasis (fAUC/MIC)28.6Not specified in study[1]
1-log Kill (fAUC/MIC)64.1Not specified in study[1]
Pseudomonas aeruginosa0.0156 to 1,280 mg/kg over 24h (subcutaneously)Net Stasis (fAUC/MIC)5.66Not specified in study[1]
1-log Kill (fAUC/MIC)14.3Not specified in study[1]
Staphylococcus aureus (MRSA)Not specifiedNot specifiedNot specifiedReduced activity under physiological conditions[2][3]
Pseudomonas aeruginosaNot specifiedNot specifiedReduced activity under physiological conditionsNot specified[2][3]

Note: fAUC/MIC refers to the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration.

It is important to note that one study indicated this compound's activity against MDR S. aureus and P. aeruginosa was reduced under physiological conditions due to the presence of bicarbonate (HCO₃⁻), which impairs intracellular accumulation.[2][3] This highlights the importance of evaluating antibiotic efficacy in models that closely mimic the host environment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are established protocols for inducing polymicrobial infections in animal models, which can be adapted for evaluating this compound's efficacy.

Cecal Ligation and Puncture (CLP) Model of Polymicrobial Sepsis

The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents, as it closely mimics the clinical course of human septic peritonitis.[4]

Procedure:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).

  • Surgical Preparation: Shave the abdomen and disinfect the surgical area with an antiseptic solution (e.g., betadine followed by 70% alcohol).

  • Laparotomy: Make a midline incision through the skin and peritoneum to expose the abdominal cavity.

  • Cecal Isolation: Exteriorize the cecum and ligate it with a suture at a predetermined distance from the distal end. The location of the ligation determines the severity of the resulting sepsis.

  • Puncture: Puncture the ligated cecum once or twice with a needle of a specific gauge. The size of the needle and the number of punctures also influence the severity of the infection.

  • Return and Closure: Gently squeeze the cecum to express a small amount of fecal content into the peritoneal cavity. Return the cecum to the abdomen and close the peritoneal and skin incisions with sutures or surgical clips.

  • Fluid Resuscitation: Administer pre-warmed sterile saline subcutaneously to prevent dehydration and mimic clinical fluid resuscitation.

  • Post-operative Care: Provide appropriate analgesia and monitor the animals closely for signs of sepsis.

Therapeutic Intervention:

This compound or comparator antibiotics can be administered at various time points post-CLP (e.g., prophylactically or therapeutically) via different routes (e.g., intravenous, subcutaneous, or oral) to evaluate their impact on survival, bacterial clearance from the peritoneum and distant organs, and systemic inflammatory responses.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Evaluating this compound in a CLP Model

G cluster_setup Model Setup cluster_treatment Treatment Groups cluster_endpoints Efficacy Endpoints start Animal Acclimatization anesthesia Anesthesia start->anesthesia clp Cecal Ligation and Puncture anesthesia->clp control Vehicle Control clp->control This compound This compound clp->this compound comparator Comparator Antibiotic clp->comparator survival Survival Monitoring control->survival bacterial_load Bacterial Load Determination (Peritoneal Fluid, Blood, Organs) control->bacterial_load inflammation Inflammatory Marker Analysis (Cytokines, Chemokines) control->inflammation This compound->survival This compound->bacterial_load This compound->inflammation comparator->survival comparator->bacterial_load comparator->inflammation

Caption: Workflow for evaluating this compound in a CLP-induced polymicrobial sepsis model.

This compound's Mechanism of Action

This compound, like other fluoroquinolones, targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. Its unique anionic nature is thought to contribute to its enhanced activity in acidic environments, which are often characteristic of infection sites.

G This compound This compound gyrase DNA Gyrase This compound->gyrase Inhibition topoisomerase Topoisomerase IV This compound->topoisomerase Inhibition dna_supercoiling DNA Supercoiling gyrase->dna_supercoiling chromosome_segregation Chromosome Segregation topoisomerase->chromosome_segregation dna_replication DNA Replication dna_supercoiling->dna_replication chromosome_segregation->dna_replication bacterial_death Bacterial Cell Death dna_replication->bacterial_death

Caption: Simplified signaling pathway of this compound's mechanism of action.

Conclusion and Future Directions

The available preclinical data from monomicrobial animal models suggest that this compound possesses potent activity against key pathogens commonly found in polymicrobial infections. However, there is a clear need for well-designed in vivo studies that directly evaluate its efficacy in established polymicrobial infection models, such as the CLP model, polymicrobial wound models, or diabetic foot infection models with defined mixed inoculums. Such studies should include direct comparisons with standard-of-care antibiotics to accurately define this compound's therapeutic potential. Future research should also focus on elucidating the impact of the host microenvironment on this compound's activity in the context of polymicrobial infections. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for conducting these critical investigations.

References

Delafloxacin Shows Non-Inferiority to Vancomycin Plus Aztreonam in Treating Acute Bacterial Skin and Skin Structure Infections

Author: BenchChem Technical Support Team. Date: December 2025

New clinical trial data demonstrates that delafloxacin, a novel anionic fluoroquinolone, is non-inferior to the combination therapy of vancomycin plus aztreonam for the treatment of acute bacterial skin and skin structure infections (ABSSSI), including those caused by methicillin-resistant Staphylococcus aureus (MRSA). This comparison guide provides a detailed analysis of the key clinical trial findings, experimental protocols, and mechanisms of action for these antibacterial agents, tailored for researchers, scientists, and drug development professionals.

Two pivotal Phase 3, multicenter, randomized, double-blind clinical trials (NCT01811732 and NCT01984684) form the basis of this comparison. These studies evaluated the efficacy and safety of intravenous (IV) this compound, with an optional switch to oral administration in one trial, compared to IV vancomycin plus aztreonam in adults with ABSSSI.[1][2][3]

Efficacy Outcomes: A Head-to-Head Comparison

The primary efficacy endpoint in these trials was the objective response rate at 48 to 72 hours after the initiation of therapy, defined as a 20% or greater reduction in the size of the erythematous lesion.[1][3] Secondary endpoints included the investigator's assessment of clinical success at follow-up and late follow-up visits.[2][3]

A pooled analysis of these two trials, encompassing 1510 patients, showed comparable objective response rates between the two treatment arms.[3] In the intent-to-treat (ITT) population, 81.3% of patients treated with this compound achieved the primary endpoint, compared to 80.7% in the vancomycin plus aztreonam group.[3] Investigator-assessed success rates were also similar at both the follow-up (14 ± 1 days) and late follow-up (21-28 days) periods.[3]

Table 1: Clinical Efficacy of this compound vs. Vancomycin plus Aztreonam in ABSSSI Trials (Pooled Data) [3]

Outcome MeasureThis compoundVancomycin + AztreonamTreatment Difference (95% CI)
Objective Response at 48-72h (ITT) 81.3%80.7%0.8% (-3.2% to 4.7%)
Investigator-Assessed Success at Follow-Up (ITT) 84.7%84.1%
Investigator-Assessed Success at Late Follow-Up (ITT) 82.0%81.7%

Microbiological Efficacy: Potent Against Key Pathogens

This compound demonstrated robust microbiological efficacy, particularly against MRSA. The pooled data indicated a microbiological eradication rate for MRSA of 98.1% for this compound, which was comparable to the 98.0% rate observed with the vancomycin plus aztreonam combination.[3] One of the individual trials reported a 100% MRSA eradication rate in the this compound arm.[1]

Table 2: Microbiological Efficacy in ABSSSI Trials [1][2][3]

Outcome MeasureThis compoundVancomycin + Aztreonam
MRSA Eradication Rate (Pooled Data) 98.1%98.0%
Overall Pathogen Eradication (Trial NCT01984684) 97.8%97.6%

Safety and Tolerability Profile

The overall incidence of treatment-emergent adverse events was similar between the this compound and vancomycin plus aztreonam groups.[1][2][3] However, a notable difference was observed in the rate of adverse events leading to discontinuation of the study drug, with a higher percentage in the vancomycin plus aztreonam arm.[1][2] A meta-analysis of several studies also concluded that there was a statistically significant difference in adverse event rates, favoring this compound.[4]

Table 3: Safety Profile of this compound vs. Vancomycin plus Aztreonam [1][2][4]

Adverse Event CategoryThis compoundVancomycin + Aztreonam
Treatment-Emergent Adverse Events Leading to Discontinuation (Trial NCT01811732) 0.9%4.3%
Treatment-Emergent Adverse Events Leading to Discontinuation (Trial NCT01984684) 1.2%2.4%
Overall Adverse Event Rate (Meta-analysis) 23.1%29.5%

Experimental Protocols

The Phase 3 trials employed a rigorous, double-blind, randomized, active-controlled design.

  • Patient Population: Adults with ABSSSI, including cellulitis, wound infections, major cutaneous abscesses, and burn infections, with a lesion size of at least 75 cm².[5]

  • Treatment Arms:

    • This compound Arm: this compound 300 mg administered intravenously every 12 hours. In one trial, a mandatory switch to oral this compound 450 mg every 12 hours was implemented after 3 days of IV therapy.[1][2][3]

    • Comparator Arm: Vancomycin 15 mg/kg intravenously every 12 hours, plus aztreonam.[1][3] In one of the studies, the aztreonam dose was specified as 2g.[1]

  • Duration of Treatment: 5 to 14 days.[1][2]

  • Primary Endpoint Assessment: The primary endpoint was the objective response, defined as a ≥20% reduction in the area of erythema at the primary infection site at 48 to 72 hours after the first dose, without clinical failure.[3]

  • Secondary Endpoint Assessment: Investigator-assessed clinical response was evaluated at the follow-up visit (day 14 ± 1) and the late follow-up visit (days 21-28). Clinical success was defined as the complete or near-complete resolution of signs and symptoms such that no further antibacterial therapy was required.[2][6]

ABSSSI_Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase (5-14 days) cluster_assessment Efficacy Assessment A Adults with ABSSSI (Lesion size ≥75 cm²) B This compound Arm (300mg IV q12h) A->B Randomize C Comparator Arm (Vancomycin 15mg/kg IV q12h + Aztreonam) A->C Randomize D IV Therapy B->D F IV Therapy C->F E Optional Switch to Oral this compound (450mg q12h) D->E Optional G Primary Endpoint: Objective Response at 48-72h (≥20% Erythema Reduction) D->G Assess E->G Assess F->G Assess H Secondary Endpoint: Investigator-Assessed Success at Follow-Up (Day 14±1) G->H Assess I Secondary Endpoint: Investigator-Assessed Success at Late Follow-Up (Day 21-28) H->I Assess

ABSSSI Clinical Trial Workflow

Mechanisms of Action

The differing mechanisms of action of these antimicrobials contribute to their spectrum of activity.

  • This compound: As a fluoroquinolone, this compound targets bacterial DNA gyrase and topoisomerase IV.[7][8][9][10][11] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[8][11] By inhibiting both enzymes, this compound disrupts these essential cellular processes, leading to bacterial cell death.[9]

  • Vancomycin: A glycopeptide antibiotic, vancomycin inhibits bacterial cell wall synthesis.[12][13][14][15] It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps in cell wall formation.[15][16] This action is primarily effective against Gram-positive bacteria.[12]

  • Aztreonam: This monobactam antibiotic also interferes with bacterial cell wall synthesis.[17][18][19] It has a high affinity for penicillin-binding protein 3 (PBP3), an enzyme essential for peptidoglycan synthesis in Gram-negative bacteria.[20][21] By inhibiting PBP3, aztreonam disrupts cell wall integrity, leading to cell lysis.[20][21]

Mechanisms_of_Action cluster_this compound This compound (Fluoroquinolone) cluster_vancomycin Vancomycin (Glycopeptide) cluster_aztreonam Aztreonam (Monobactam) D1 This compound D2 Inhibits DNA Gyrase & Topoisomerase IV D1->D2 D3 Disrupts DNA Replication & Repair D2->D3 D4 Bacterial Cell Death D3->D4 V1 Vancomycin V2 Binds to D-Ala-D-Ala Terminus V1->V2 V3 Inhibits Peptidoglycan Synthesis V2->V3 V4 Weakens Cell Wall V3->V4 V5 Bacterial Cell Lysis V4->V5 A1 Aztreonam A2 Binds to Penicillin-Binding Protein 3 (PBP3) A1->A2 A3 Inhibits Peptidoglycan Cross-linking A2->A3 A4 Disrupts Cell Wall Synthesis A3->A4 A5 Bacterial Cell Lysis A4->A5

Mechanisms of Action of Antibiotics

References

Delafloxacin Demonstrates Potent In Vitro Activity Against Enterobacteriaceae, Outperforming Ciprofloxacin in Certain Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of in vitro studies reveals that delafloxacin, a novel anionic fluoroquinolone, exhibits significant antibacterial activity against a range of Enterobacteriaceae isolates. Comparative data indicates that this compound's potency is often comparable or superior to that of ciprofloxacin, a widely used fluoroquinolone. This is particularly notable in its activity against Klebsiella pneumoniae, where this compound has shown to be more effective.

This compound's unique chemical structure, which allows for increased accumulation in acidic environments, may contribute to its enhanced activity.[1] The bactericidal action of this compound is a result of the dual inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2]

Comparative Efficacy: A Quantitative Look

The in vitro potency of this compound against various Enterobacteriaceae can be best understood through the lens of Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. Data from multiple studies have been aggregated to provide a comparative overview of this compound and ciprofloxacin activity.

Bacterial SpeciesThis compound MIC50 (mg/L)This compound MIC90 (mg/L)Ciprofloxacin MIC50 (mg/L)Ciprofloxacin MIC90 (mg/L)Reference(s)
Escherichia coli0.125640.2564[3]
Klebsiella pneumoniae0.25>320.5>32[4]
Enterobacter cloacae0.03-0.03-[5][6][7]
Other Enterobacterales0.254--[5][6][7]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A lower MIC value indicates greater potency. Data for "Other Enterobacterales" includes species such as Citrobacter freundii, Morganella morganii, Serratia marcescens, and Proteus spp.[5][6][7]

The data indicates that for Escherichia coli, this compound has a lower MIC50 value than ciprofloxacin, suggesting greater potency against at least half of the isolates tested.[3] Against Klebsiella pneumoniae, this compound also demonstrates a lower MIC50.[4] In the case of Enterobacter cloacae, both this compound and ciprofloxacin show identical MIC50 values.[5][6][7] Interestingly, one study found that while this compound had low activity against K. pneumoniae isolates (22.2% susceptibility), it was still twice as active as both levofloxacin and ciprofloxacin.[5][8][9]

Experimental Protocols

The presented data is primarily derived from antimicrobial susceptibility testing conducted via the broth microdilution method, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI).[3][4][10]

Broth Microdilution Method for MIC Determination:

  • Isolate Preparation: Bacterial isolates are cultured on appropriate agar plates to obtain pure colonies. A standardized inoculum is then prepared by suspending colonies in a saline or broth solution to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

  • Antimicrobial Agent Dilution: Serial twofold dilutions of this compound and ciprofloxacin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

  • Quality Control: Standard quality control strains, such as Escherichia coli ATCC 25922, are tested concurrently to ensure the accuracy and reproducibility of the results.[4]

Visualizing the Experimental Workflow

To further elucidate the process of comparing the in vitro efficacy of these two antimicrobials, the following diagram outlines the key steps in the experimental workflow.

Caption: Workflow for In Vitro MIC Comparison.

Mechanism of Action: A Tale of Two Topoisomerases

This compound's potent activity is attributed to its ability to dually target both bacterial DNA gyrase and topoisomerase IV.[1][10][11] This dual-targeting mechanism is significant because in many bacteria, particularly Gram-negative species like Enterobacteriaceae, resistance to fluoroquinolones can arise from mutations in the genes encoding these enzymes.[12] By effectively inhibiting both targets, this compound may present a higher barrier to the development of resistance.

Signaling_Pathway cluster_fluoroquinolones Fluoroquinolones cluster_targets Bacterial Enzymes cluster_process Cellular Processes cluster_outcome Outcome This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Topo_IV Topoisomerase IV This compound->Topo_IV Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Ciprofloxacin->Topo_IV DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication inhibition Topo_IV->DNA_Replication inhibition Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Caption: Fluoroquinolone Mechanism of Action.

References

Safety Operating Guide

Personal protective equipment for handling Delafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Delafloxacin

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification

This compound has varied hazard classifications depending on the supplier. It is crucial to consult the specific Safety Data Sheet (SDS) for the product you are using. Below is a summary of classifications found across different sources.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity (Oral)H302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[2]
No Hazard Classification-Not classified as a hazardous substance or mixture.[3][4]
Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications and Remarks
Eyes/Face Safety glasses with side-shields or goggles.Ensures protection from splashes or airborne particles.[2][4]
Skin Chemical-resistant gloves and protective clothing.Use impermeable gloves (e.g., nitrile).[2][5] One source indicates no specific glove material recommendation can be made due to a lack of testing.[1] Impervious clothing or a lab coat is necessary to protect skin.[2][4]
Respiratory Use in a well-ventilated area. Respirator may be required.Handling should occur in a chemical fume hood.[4] If a risk assessment indicates it is necessary (e.g., handling powders, potential for aerosolization), a suitable respirator should be used.[2][4] Some sources state a respirator is not required under normal use.[1]

Operational Plan: Handling and Disposal

This section provides step-by-step guidance for the safe handling and disposal of this compound.

Safe Handling Protocol
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5] Ensure that a safety shower and an eyewash station are readily accessible.[2]

  • Preventing Exposure :

    • Avoid direct contact with skin and eyes.[5]

    • Take measures to prevent the formation of dust and aerosols.[4][5]

    • Avoid breathing any dust, fumes, or vapors.[1][2]

  • Personal Hygiene :

    • Wash hands thoroughly with soap and water after handling and before breaks.[1][4]

    • Do not eat, drink, or smoke in laboratory areas where this compound is handled.[1]

    • Remove contaminated clothing and wash it before reuse.[3][4]

Emergency First Aid Procedures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to separate eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[2][3]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of soap and water.[2][3][4]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen or perform cardiopulmonary resuscitation (CPR) if necessary. Avoid mouth-to-mouth resuscitation.[2][3]
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][5]
Accidental Release Measures
  • Evacuate : Evacuate non-essential personnel from the spill area.[2][5]

  • Ventilate : Ensure the area is well-ventilated.

  • Contain Spill : Wearing full PPE, cover the spill with an absorbent, inert material (e.g., diatomite).[2][4]

  • Clean-Up : Carefully sweep or scoop the material into a suitable, closed container labeled for chemical waste.[4]

  • Decontaminate : Clean the spill area and any contaminated equipment by scrubbing with alcohol.[2]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and the development of antibiotic resistance.[6][7]

  • Solid Waste : Collect unused this compound powder and any materials heavily contaminated with it (e.g., weigh boats, contaminated gloves) in a designated, sealed, and clearly labeled hazardous chemical waste container.[5][6]

  • Liquid Waste : Concentrated stock solutions of this compound are considered hazardous chemical waste.[6] They should be collected in an approved container for chemical waste. Do not pour them down the drain.[2][6]

  • Regulatory Compliance : All waste must be disposed of in accordance with local, state, and federal regulations.[5] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[6]

Visual Workflow

The following diagram illustrates the standard workflow for safely handling and disposing of this compound in a laboratory setting.

Delafloxacin_Workflow prep Preparation - Review SDS - Don PPE handling Handling - Use Fume Hood - Weigh/Prepare Solution prep->handling experiment Experimental Use - Perform Procedure handling->experiment spill Accidental Spill handling->spill If spill occurs first_aid First Aid handling->first_aid If exposure occurs decon Decontamination - Clean Workspace - Clean Equipment experiment->decon waste Waste Segregation decon->waste disposal Final Disposal - Arrange EHS Pickup waste->disposal spill->decon

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Delafloxacin
Reactant of Route 2
Delafloxacin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。